5'-DMTr-dG(iBu)-Methyl phosphonamidite
Description
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Properties
Molecular Formula |
C42H53N6O7P |
|---|---|
Molecular Weight |
784.9 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H53N6O7P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(55-56(9)48(27(3)4)28(5)6)35(54-36)24-53-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34-,35+,36+,56?/m0/s1 |
InChI Key |
VJGRTTBMQFZSFY-MICLYWDSSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(C)N(C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the chemical synthesis of modified oligonucleotides. This document details its chemical structure, outlines a comprehensive synthesis protocol, presents key quantitative data, and illustrates its role in the production of nuclease-resistant therapeutic and diagnostic oligonucleotides.
Core Structure and Properties
This compound is a chemically modified derivative of the nucleoside deoxyguanosine. It is designed for use in automated solid-phase oligonucleotide synthesis. The key modifications serve to protect reactive functional groups and enable the formation of specific internucleotide linkages.
The structure consists of four key components:
-
Deoxyguanosine: The core nucleoside, comprised of a guanine base and a deoxyribose sugar.
-
5'-Dimethoxytrityl (DMTr) group: A bulky acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose. This group is crucial for purification and for controlling the step-wise addition of nucleotides during synthesis.
-
N2-isobutyryl (iBu) group: An acyl protecting group on the exocyclic amine of the guanine base. This prevents unwanted side reactions at this position during oligonucleotide synthesis.
-
3'-Methyl phosphonamidite group: The reactive moiety at the 3'-position of the deoxyribose. This group allows for the formation of a methyl phosphonate linkage to the 5'-hydroxyl of the subsequent nucleotide in the growing oligonucleotide chain.
The chemical structure of this compound is illustrated in the diagram below.
Caption: Functional components of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C42H53N6O7P |
| Molecular Weight | 784.88 g/mol |
| CAS Number | 115131-08-3 |
| Appearance | White to off-white powder |
| Solubility | Soluble in anhydrous acetonitrile and THF |
| Storage Conditions | -20°C under an inert atmosphere |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, 2'-deoxyguanosine. The synthesis involves the sequential protection of the N2 amino group and the 5'-hydroxyl group, followed by the phosphitylation of the 3'-hydroxyl group.
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for each stage of the synthesis.
Step 1: Synthesis of N2-isobutyryl-2'-deoxyguanosine
-
Procedure:
-
Suspend 2'-deoxyguanosine in anhydrous pyridine.
-
Add trimethylsilyl chloride (TMSCl) and stir at room temperature until a clear solution is obtained.
-
Cool the solution to 0°C and add isobutyryl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water, followed by the addition of ammonium hydroxide.
-
Stir the mixture for 30 minutes.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a dichloromethane/methanol gradient to yield N2-isobutyryl-2'-deoxyguanosine as a white solid.
-
Step 2: Synthesis of 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine (5'-DMTr-dG(iBu))
-
Procedure:
-
Co-evaporate N2-isobutyryl-2'-deoxyguanosine with anhydrous pyridine to remove residual water.
-
Dissolve the dried product in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) in portions at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Quench the reaction with methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography using a dichloromethane/methanol gradient containing a small amount of triethylamine to afford 5'-DMTr-dG(iBu) as a foam.
-
Step 3: Synthesis of this compound
-
Procedure:
-
Dry 5'-DMTr-dG(iBu) by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous dichloromethane under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Cool the solution to 0°C and add methylphosphonic bis(diisopropylamide) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash chromatography on silica gel using a hexane/ethyl acetate/triethylamine mobile phase to yield this compound as a white powder.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and characterization of this compound.
| Parameter | Typical Value/Range |
| Yield of N2-isobutyrylation | 80-90% |
| Yield of 5'-DMTr protection | 85-95% |
| Yield of 3'-phosphitylation | 75-90% |
| Purity (HPLC) | ≥98% |
| Purity (³¹P NMR) | ≥98% |
| ³¹P NMR Chemical Shift (δ) | 140-155 ppm |
Application in Oligonucleotide Synthesis
This compound is a key reagent for the synthesis of oligonucleotides containing methyl phosphonate linkages. These linkages are charge-neutral and exhibit enhanced resistance to nuclease degradation, making them valuable for the development of antisense oligonucleotides and other nucleic acid-based therapeutics.
Mechanism of Incorporation
The incorporation of the methyl phosphonamidite into a growing oligonucleotide chain occurs via a standard phosphoramidite coupling cycle on an automated DNA synthesizer. The key steps are:
-
Detritylation: Removal of the 5'-DMTr group from the solid-supported oligonucleotide.
-
Coupling: Activation of the methyl phosphonamidite and its reaction with the free 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the newly formed phosphite triester linkage to a stable phosphate triester.
The use of a methyl phosphonamidite in place of a standard cyanoethyl phosphoramidite results in the formation of a methyl phosphonate internucleotide linkage.
Experimental Workflow in Automated Synthesis
The following diagram illustrates the role of this compound in the automated synthesis of a modified oligonucleotide.
Caption: Incorporation of this compound in oligonucleotide synthesis.
Conclusion
This compound is an essential reagent for the synthesis of oligonucleotides with modified backbones. Its well-defined chemical structure and the robust synthetic protocols for its preparation enable the reliable production of high-purity material. The incorporation of this phosphonamidite into oligonucleotides imparts nuclease resistance, a critical property for the development of next-generation nucleic acid-based therapeutics and diagnostics. This guide provides the foundational knowledge for researchers and developers working in this exciting field.
The Core Properties of Methylphosphonate DNA: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Methylphosphonate DNA, a modification where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, represents a significant class of nucleic acid analogs. This alteration confers unique physicochemical and biological properties, making it a valuable tool in research and a potential candidate for therapeutic applications. This in-depth technical guide provides a comprehensive overview of the core properties of methylphosphonate DNA, including its synthesis, hybridization characteristics, nuclease resistance, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this important molecule.
Synthesis of Methylphosphonate Oligonucleotides
The synthesis of oligonucleotides containing methylphosphonate linkages is typically achieved through automated solid-phase synthesis using methyl phosphonamidite building blocks.[1] This method is analogous to the standard phosphoramidite chemistry used for unmodified DNA synthesis.[2]
Automated Solid-Phase Synthesis Workflow
The synthesis cycle for incorporating a methylphosphonamidite monomer onto a growing oligonucleotide chain on a solid support involves four main steps: detritylation, coupling, capping, and oxidation.
Caption: Automated synthesis cycle for methylphosphonate DNA.
Experimental Protocol: Automated Synthesis
Instrument: Applied Biosystems 392/394 DNA Synthesizer[3][4]
Reagents:
-
Methyl phosphonamidites (dA, dC, dG, dT) dissolved in anhydrous acetonitrile (or THF for dG)
-
Activator: Tetrazole in anhydrous acetonitrile
-
Capping Reagents: Acetic anhydride and 1-methylimidazole
-
Oxidizer: Iodine solution
-
Deblocking Agent: Trichloroacetic acid in dichloromethane
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside
Protocol:
-
Preparation: Dissolve methyl phosphonamidites and other reagents to the manufacturer's recommended concentrations. Install reagent bottles on the synthesizer.
-
Synthesis Cycle: Program the synthesizer to perform the standard synthesis cycle with the following modifications:
-
Coupling: Extend the coupling time to at least 90 seconds to ensure efficient reaction of the methyl phosphonamidite.
-
-
Cleavage and Deprotection:
-
After synthesis, treat the solid support with a solution of concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed vial.
-
Heat the vial at 55°C for 8-12 hours to remove the base protecting groups.
-
-
Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
System: Agilent or Waters HPLC system with a C18 column[5][6]
Buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Buffer B: 0.1 M TEAA in 50% acetonitrile/water
Protocol:
-
Sample Preparation: Dissolve the crude oligonucleotide in Buffer A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Buffer B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 5% to 50% over 30 minutes).
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the major peak corresponding to the full-length product.
-
Desalting: Desalt the purified oligonucleotide using a desalting column or by ethanol precipitation.
Hybridization Properties
The methylphosphonate modification, being neutral and chiral, significantly influences the hybridization of the oligonucleotide to its complementary strand.
Melting Temperature (Tm)
The melting temperature (Tm), the temperature at which 50% of the duplex DNA dissociates, is a key indicator of duplex stability.[7] The introduction of methylphosphonate linkages generally leads to a decrease in the Tm of DNA duplexes compared to their unmodified counterparts.[8] This destabilization is attributed to the removal of the negative charge and alterations in the backbone conformation.
The stereochemistry at the phosphorus center is a critical determinant of duplex stability. Oligonucleotides with a uniform Rp configuration at the methylphosphonate linkages form more stable duplexes than those with the Sp configuration or a random mixture of diastereomers.[9][10]
| Oligonucleotide Sequence (Self-Complementary) | Modification | Tm (°C) |
| d(GGAATTCC) | Unmodified | 53.5 |
| d(G-mp-GAATTCC) | Rp-methylphosphonate | ~53 |
| d(G-mp-GAATTCC) | Sp-methylphosphonate | ~48 |
| d(TAATTAATTAATTA) | Unmodified | 45.1 |
| d(TAATTAATTAATTA) | 13 Phosphorothioate linkages | 33.9 |
| d(TAATTAATTAATTA) | 13 Methylphosphonate linkages (mixed isomers) | < 25 |
| 15-mer (mixed sequence) | Unmodified (DNA:RNA hybrid) | 60.8 |
| 15-mer (mixed sequence) | All-methylphosphonate (mixed isomers, DNA:RNA hybrid) | 34.3 |
| 15-mer (mixed sequence) | Alternating Rp-methylphosphonate/phosphodiester (DNA:RNA hybrid) | 55.1 |
Data compiled from multiple sources.[8][9][11] Exact Tm values are sequence and buffer dependent.
Experimental Protocol: UV Thermal Melting Analysis
Instrument: UV-Vis spectrophotometer with a temperature-controlled cuvette holder[12][13]
Reagents:
-
Purified oligonucleotide and its complement
-
Melting Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0
Protocol:
-
Sample Preparation: Anneal the oligonucleotide and its complement by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature. The final duplex concentration should be between 1-5 µM.
-
Measurement:
-
Place the sample in a quartz cuvette in the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).[9]
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature at the maximum of the first derivative of the melting curve.
-
Nuclease Resistance
A key advantage of methylphosphonate DNA is its significant resistance to degradation by nucleases, which is attributed to the uncharged and sterically hindered backbone.[14] This property is crucial for in vivo applications where oligonucleotides are exposed to a variety of exonucleases and endonucleases.
| Oligonucleotide Modification | Nuclease | Relative Resistance | Half-life |
| Unmodified DNA | 3'-Exonucleases (e.g., snake venom phosphodiesterase) | Low | Minutes |
| Phosphorothioate DNA | 3'-Exonucleases | High | Hours |
| Methylphosphonate DNA | 3'-Exonucleases | Very High | >24 hours |
| Unmodified DNA | Endonucleases (e.g., S1 nuclease) | Low | Minutes |
| Methylphosphonate DNA | Endonucleases | High | Hours |
Data is a qualitative and quantitative summary from multiple sources.[15][16]
Experimental Protocol: Nuclease Digestion Assay (3'-Exonuclease)
Enzyme: Snake Venom Phosphodiesterase (SVPD)
Reagents:
-
5'-end labeled (e.g., with ³²P) oligonucleotide
-
SVPD enzyme and reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Stop Solution: 0.5 M EDTA
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the labeled oligonucleotide, reaction buffer, and SVPD.
-
Incubation: Incubate the reaction at 37°C. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction in each aliquot by adding the stop solution.
-
Analysis: Analyze the digestion products by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography. The disappearance of the full-length oligonucleotide band over time indicates the rate of degradation.
Experimental Protocol: Nuclease Digestion Assay (Endonuclease)
Enzyme: S1 Nuclease
Reagents:
-
Oligonucleotide
-
S1 Nuclease and reaction buffer (e.g., 30 mM Sodium Acetate, pH 4.6, 50 mM NaCl, 1 mM ZnSO₄)
-
Stop Solution: 0.5 M EDTA
Protocol:
-
Reaction Setup: Combine the oligonucleotide, S1 nuclease buffer, and S1 nuclease.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction with the stop solution.
-
Analysis: Analyze the products by HPLC or PAGE to determine the extent of degradation.
Cellular Uptake and Antisense Mechanisms
The uncharged nature of the methylphosphonate backbone facilitates its passive diffusion across cell membranes to some extent, but the primary mechanism of cellular uptake is endocytosis.[11]
Cellular Uptake Pathway
Caption: Cellular uptake of methylphosphonate DNA via endocytosis.
Antisense Mechanisms of Action
Once inside the cell, methylphosphonate oligonucleotides can modulate gene expression through two primary antisense mechanisms: steric hindrance and RNase H-mediated degradation of the target mRNA.
Fully modified methylphosphonate oligonucleotides typically act via a steric hindrance mechanism. By binding to the target mRNA, they can physically block the ribosome from translating the mRNA into a protein or interfere with splicing processes.
Caption: Antisense mechanism by steric hindrance.
While fully methylphosphonate-modified oligonucleotides do not typically activate RNase H, chimeric oligonucleotides, often referred to as "gapmers," can. These constructs contain a central region of DNA or phosphorothioate DNA flanked by methylphosphonate-modified wings. The central "gap" forms a substrate for RNase H upon hybridization to the target RNA, leading to its cleavage.[15]
Caption: RNase H activation by a methylphosphonate gapmer.
Conclusion
Methylphosphonate DNA possesses a unique combination of properties, including nuclease resistance and the ability to enter cells, that make it a valuable tool for researchers and drug developers. Understanding its synthesis, hybridization characteristics, and mechanisms of action is crucial for its effective application. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful implementation of methylphosphonate DNA in a variety of research and therapeutic contexts. Further research into chirally pure methylphosphonate oligonucleotides and novel delivery strategies will continue to expand the potential of this important class of nucleic acid analogs.
References
- 1. Catalytic Mechanism of RNA Backbone Cleavage by Ribonuclease H from QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. labcluster.com [labcluster.com]
- 6. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Methyl Phosphonate dA Oligo Modifications from Gene Link [genelink.com]
- 10. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor-mediated endocytosis of phosphodiester oligonucleotides in the HepG2 cell line: evidence for non-conventional intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The catalytic mechanism, metal dependence, substrate specificity, and biodiversity of ribonuclease H [frontiersin.org]
An In-depth Technical Guide to Non-Bridging Oxygen Modifications in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The DNA Phosphodiester Backbone
The backbone of deoxyribonucleic acid (DNA) is a polymer of repeating sugar-phosphate units. Each phosphate group connects the 5' carbon of one deoxyribose sugar to the 3' carbon of the next. Within this phosphodiester linkage, two types of oxygen atoms exist: bridging oxygens , which form the sugar-phosphate-sugar chain, and non-bridging oxygens (NBOs) , which are bonded only to the phosphorus atom and are not part of the primary backbone chain. Under physiological conditions, these NBOs are deprotonated, conferring a polyanionic nature to the DNA molecule. This negative charge is crucial for DNA's structure and its interaction with proteins, but it also renders the molecule susceptible to degradation by cellular enzymes called nucleases.
Modification of these non-bridging oxygens is a cornerstone of nucleic acid chemistry, particularly in the development of therapeutic oligonucleotides. By replacing one of the NBOs with other chemical groups, researchers can dramatically alter the properties of DNA, leading to enhanced stability, modified protein interactions, and novel therapeutic applications. This guide provides a detailed overview of the most significant NBO modifications, their synthesis, properties, and the experimental protocols used for their characterization.
Major Classes of Non-Bridging Oxygen Modifications
The substitution of a non-bridging oxygen atom introduces a chiral center at the phosphorus atom, resulting in two diastereomers: the Rp and Sp isomers.[1] This stereochemistry can have profound effects on the biological activity and physical properties of the modified DNA.[2][3]
Phosphorothioates (PS)
Phosphorothioates are the most widely used NBO modification, where a sulfur atom replaces a non-bridging oxygen.[4] This change maintains the negative charge of the backbone while significantly increasing resistance to nuclease degradation.[4][5][6]
-
Properties : PS-modified oligonucleotides (PS-oligos) are substantially more stable against hydrolysis by nucleases, which is a critical property for in vivo applications like antisense therapy.[4][7] However, the modification can slightly destabilize the DNA duplex, reducing the melting temperature (Tm) by approximately 1-3°C per modification.[8] The chirality at the phosphorus center influences biological activity; for instance, the Sp isomer often shows greater nuclease resistance, while the Rp isomer may be preferred by enzymes like RNase H.[2][3]
-
Applications : PS-oligos are the backbone of many antisense therapeutic drugs.[9] Their mechanism often involves binding to a target mRNA, forming an RNA/DNA heteroduplex that is a substrate for RNase H, an enzyme that cleaves the RNA strand and inhibits protein expression.[7][9]
Methylphosphonates (MeP)
In methylphosphonates, a non-charged methyl group replaces a non-bridging oxygen.[10] This modification neutralizes the negative charge of the backbone at the site of modification.
-
Properties : The absence of a charge enhances the ability of these oligonucleotides to cross cell membranes.[10] Methylphosphonate linkages are highly resistant to nuclease degradation.[10][11] However, the introduction of a methyl group can significantly impact duplex stability, and the chirality has a pronounced effect on hybridization ability.[12][13] Duplexes containing MeP modifications are generally not substrates for RNase H.[11]
-
Applications : Primarily used in research as antisense and antigene agents to sterically block translation or transcription.[12][13]
Boranophosphates (BP)
Boranophosphates are isoelectronic and isosteric mimics of the natural phosphate group, where a borane group (-BH3) replaces a non-bridging oxygen.[14][15]
-
Properties : This modification retains the negative charge and geometry of the natural backbone.[15] Boranophosphate DNA exhibits increased lipophilicity and high resistance to both endo- and exonucleases.[14][15] Importantly, DNA fully substituted with boranophosphate linkages can form hybrids with RNA that activate RNase H.[14] Like other NBO modifications, BP linkages are chiral, and their stereochemistry affects properties like nuclease resistance and RNase H activation.[16]
-
Applications : Their ability to mimic natural DNA while resisting degradation makes them promising candidates for antisense therapy, RNAi, gene therapy, and as probes for studying enzyme mechanisms.[14][17]
Phosphoroselenoates (PSe)
A more exotic modification, phosphoroselenoates involve the replacement of an NBO with a selenium atom.[18]
-
Properties : PSe-modified DNA shows diminished hybridization capability compared to natural and phosphorothioate DNA.[19] However, they offer nuclease resistance and have unique properties useful for structural biology.[20][21] The selenium atom can be used for X-ray crystallography via multi-wavelength anomalous dispersion (MAD) phasing.[21]
-
Applications : Primarily used in structural biology to determine the three-dimensional structures of nucleic acids.[21][22] They also have potential as antisense agents, though they have shown higher toxicity compared to phosphorothioates.[19]
Quantitative Data Summary
The following tables summarize key quantitative properties of DNA oligonucleotides featuring NBO modifications.
Table 1: Comparison of NBO Modification Properties
| Modification | Charge | Nuclease Resistance | RNase H Activity | Duplex Stability (Tm) | Key Feature |
| Phosphodiester (PO) | Negative | Low | Yes | Baseline | Natural Backbone |
| Phosphorothioate (PS) | Negative | High[4] | Yes[23] | Slightly Decreased[8] | Gold standard for ASOs |
| Methylphosphonate (MeP) | Neutral | Very High[10][24] | No[11] | Decreased[12] | Enhanced cellular uptake |
| Boranophosphate (BP) | Negative | Very High[14][15] | Yes (Stereo-dependent)[14][16] | Similar to PO | Isoelectronic/isosteric mimic |
| Phosphoroselenoate (PSe) | Negative | High[20][21] | Yes | Decreased[19] | Useful for X-ray crystallography |
Table 2: Stereoisomer (Rp vs. Sp) Effects on Phosphorothioate DNA
| Property | Rp Isomer | Sp Isomer | Reference |
| Nuclease Stability | Lower | Higher | [2][3] |
| RNase H Cleavage | Preferred Substrate | Poor Substrate | [3][25] |
| Duplex Stability (Tm) | Generally higher than Sp | Generally lower than Rp | [3] |
| Immunostimulation (CpG) | Favored for early activation | Improved stability | [2] |
Diagrams of Workflows and Pathways
Workflow for Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
The diagram below illustrates the key steps in the automated solid-phase synthesis of a phosphorothioate oligonucleotide using the phosphoramidite method, the most common technique.[9][26]
Mechanism of RNase H-Mediated Gene Silencing by an Antisense Oligonucleotide (ASO)
This diagram shows the pathway by which a gapmer ASO, typically containing phosphorothioate modifications, leads to the degradation of a target mRNA molecule.
Detailed Experimental Protocols
Protocol: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
This protocol outlines the automated synthesis of PS-oligos using phosphoramidite chemistry on a standard DNA synthesizer.[27][28]
Materials:
-
DNA synthesizer (e.g., ABI 394, Expedite 8909).
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
5'-DMT-protected deoxynucleoside phosphoramidites.
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or similar.
-
Sulfurizing reagent: 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) or PADS in acetonitrile/pyridine.[28][29]
-
Capping Reagents: Acetic anhydride (Cap A) and N-methylimidazole (Cap B).
-
Oxidizer (for phosphodiester linkages, if any): Iodine/water/pyridine.
-
Deblocking Reagent: Trichloroacetic acid (TCA) in dichloromethane.
-
Cleavage/Deprotection Reagent: Concentrated ammonium hydroxide.
-
Purification: HPLC system with a reverse-phase column.
Procedure:
-
Synthesizer Setup : Load all reagents, phosphoramidites, and the CPG column onto the automated synthesizer. Program the desired sequence and specify phosphorothioate linkages for all or selected positions.
-
Synthesis Cycle (automated) : The synthesizer performs the following steps for each nucleotide addition: a. Deblocking/Detritylation : The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the TCA solution to expose the 5'-hydroxyl group. b. Coupling : The next phosphoramidite monomer is activated by the tetrazole solution and coupled to the free 5'-hydroxyl group. c. Sulfurization : The newly formed phosphite triester linkage is converted to a more stable phosphorothioate triester by flushing the column with the sulfurizing reagent. This step replaces the standard oxidation step.[28] d. Capping : Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Chain Elongation : The cycle is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection : After the final cycle, the CPG support is transferred to a vial. Concentrated ammonium hydroxide is added, and the vial is sealed and heated (e.g., 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.
-
Purification : The crude oligonucleotide solution is filtered, dried, and reconstituted in an appropriate buffer. Purification is performed by reverse-phase HPLC to separate the full-length product from shorter sequences and other impurities.
-
Quantification and Analysis : The purified PS-oligo is quantified by UV absorbance at 260 nm. Purity and identity can be confirmed by mass spectrometry.
Protocol: Nuclease Resistance Assay
This assay compares the stability of NBO-modified oligonucleotides to unmodified DNA in the presence of exonucleases.
Materials:
-
NBO-modified and unmodified control oligonucleotides (5'-labeled with a fluorescent dye, e.g., FAM).
-
Exonuclease: Snake venom phosphodiesterase (SVPDE, a 3'-exonuclease) or Exonuclease III (a 3' dsDNA exonuclease).[1][16]
-
Reaction Buffer (specific to the nuclease).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
-
Fluorescence imager.
Procedure:
-
Reaction Setup : In separate microcentrifuge tubes, prepare reaction mixtures containing the nuclease buffer, a specific concentration of the labeled oligonucleotide (e.g., 1 µM), and water.
-
Initiate Digestion : Add the exonuclease (e.g., SVPDE) to each tube to start the reaction. A no-enzyme control should be included.
-
Time-Course Sampling : Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C). At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each reaction and immediately quench it by adding it to a tube containing a denaturing loading buffer (e.g., formamide with EDTA) and placing it on ice.
-
Gel Electrophoresis : Once all time points are collected, heat the samples (e.g., 95°C for 5 minutes) and load them onto a high-resolution denaturing polyacrylamide gel.
-
Visualization : After electrophoresis, visualize the gel using a fluorescence imager. The full-length, undigested oligonucleotide will appear as a single band. Degraded fragments will appear as a ladder of smaller bands.
-
Analysis : Compare the rate of disappearance of the full-length band for the modified versus the unmodified oligonucleotides. Nuclease-resistant oligonucleotides will show a much slower degradation rate, with the full-length band persisting for longer times.[24]
Protocol: Melting Temperature (Tm) Analysis
This protocol determines the thermal stability of a DNA duplex containing NBO modifications.[30]
Materials:
-
NBO-modified oligonucleotide and its complementary DNA or RNA strand.
-
UV-Vis spectrophotometer equipped with a temperature controller (peltier).
-
Quartz cuvettes.
-
Annealing Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
Procedure:
-
Sample Preparation : Dissolve the modified oligonucleotide and its complementary strand in the annealing buffer to a final equimolar concentration (e.g., 2 µM each).
-
Annealing : Heat the solution to 95°C for 5 minutes to ensure all strands are dissociated. Then, allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation.
-
Spectrophotometer Setup : Place the annealed sample in a quartz cuvette inside the spectrophotometer. Set the instrument to monitor absorbance at 260 nm.
-
Melting Curve Acquisition : Program the temperature controller to increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a slow, constant rate (e.g., 0.5°C per minute). Record the absorbance at 260 nm at regular temperature intervals.
-
Data Analysis : Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal, showing a sharp increase in absorbance as the duplex denatures (melts) into single strands (the hyperchromic effect).
-
Tm Determination : The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined by finding the maximum of the first derivative of the melting curve.[31] Compare the Tm of the modified duplex to an identical duplex with a natural phosphodiester backbone.
Conclusion and Future Outlook
Non-bridging oxygen modifications are indispensable tools in the field of nucleic acid research and therapeutics. From the nuclease resistance conferred by phosphorothioates to the unique structural applications of phosphoroselenoates, these chemical alterations allow scientists to fine-tune the properties of DNA for specific applications. The interplay between charge, stereochemistry, and biological function is complex and continues to be an active area of research. As synthesis methods become more refined, particularly for stereocontrolled synthesis, we can expect the development of next-generation oligonucleotides with enhanced efficacy and safety profiles, further expanding the therapeutic potential of DNA-based drugs.
References
- 1. neb.com [neb.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorothioate nucleic acid - Wikipedia [en.wikipedia.org]
- 5. neb.com [neb.com]
- 6. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorothioate DNA Synthesis Modification [biosyn.com]
- 9. benchchem.com [benchchem.com]
- 10. methyl-phosphonate oligo synthesis [biosyn.com]
- 11. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of hybrid backbone methylphosphonate DNA heteroduplexes: effect of R and S stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reading, writing, and modulating genetic information with boranophosphate mimics of nucleotides, DNA, and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cccc.uochb.cas.cz [cccc.uochb.cas.cz]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 18. An organometallic route to oligonucleotides containing phosphoroselenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phosphoroselenoate oligodeoxynucleotides: synthesis, physico-chemical characterization, anti-sense inhibitory properties and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 21. Enzymatic synthesis of phosphoroselenoate DNA using thymidine 5'-(alpha-P-seleno)triphosphate and DNA polymerase for X-ray crystallography via MAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Phosphorothioate oligonucleotides block reverse transcription by the Rnase H activity associated with the HIV-1 polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. synoligo.com [synoligo.com]
- 25. Control of phosphorothioate stereochemistry substantially increases the efficacy of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. academic.oup.com [academic.oup.com]
- 29. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 31. Frontiers | Modelling the melting of DNA oligomers with non-inert dangling ends [frontiersin.org]
The Isobutyryl Group in dG Phosphoramidite: A Technical Guide to its Role in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of custom DNA and RNA sequences for a vast array of applications, from diagnostics and therapeutics to synthetic biology. The success of this synthesis hinges on a carefully orchestrated series of chemical reactions, where protecting groups play a pivotal role in ensuring the fidelity and yield of the final product. Among these, the choice of protecting group for the exocyclic amine of deoxyguanosine (dG) is of critical importance. This technical guide provides an in-depth examination of the role of the isobutyryl (iBu) protecting group in dG phosphoramidite, a workhorse in solid-phase oligonucleotide synthesis.
The Core Function of the Isobutyryl Protecting Group
During solid-phase oligonucleotide synthesis, the primary function of the isobutyryl group on the N2 position of the guanine base is to prevent unwanted side reactions at this nucleophilic site. The exocyclic amine of guanine is reactive and, if left unprotected, could interfere with the phosphoramidite coupling chemistry, leading to branched oligonucleotides and other impurities. The isobutyryl group, as a robust acyl protecting group, effectively "caps" this amine, rendering it inert to the chemical conditions of the synthesis cycle.
Data Presentation: A Comparative Overview
The selection of a protecting group is a balance between stability during synthesis and ease of removal (deprotection) afterward. The isobutyryl group is known for its stability, which contrasts with other commonly used protecting groups like dimethylformamidine (dmf).
| Protecting Group | Structure | Deprotection Conditions (Ammonium Hydroxide) | Deprotection Time (Ammonium Hydroxide, 55 °C) | Key Characteristics |
| Isobutyryl (iBu) | Acyl | Concentrated NH₄OH, 55-80 °C | 8-16 hours | High stability during synthesis; slower deprotection.[1] |
| Dimethylformamidine (dmf) | Formamidine | Concentrated NH₄OH, 55 °C or Room Temp. | ~2 hours (approx. 4x faster than iBu)[2] | "Fast deprotection"; ideal for sensitive oligonucleotides. |
| Acetyl (Ac) | Acyl | Concentrated NH₄OH, 55 °C | 10 minutes with AMA (Ammonium hydroxide/Methylamine) | Can be used in "UltraFAST" deprotection protocols. |
| Phenoxyacetyl (Pac) | Acyl | 0.05 M K₂CO₃ in Methanol; NH₄OH | 4 hours (K₂CO₃/MeOH, RT); 2 hours (NH₄OH, RT) | "UltraMILD"; for highly sensitive modifications. |
Note: Deprotection times are approximate and can vary based on the specific oligonucleotide sequence, length, and other modifications.
While direct comparative data on coupling efficiencies is not extensively published, both isobutyryl and dmf-protected dG phosphoramidites are expected to have high coupling efficiencies, typically exceeding 99%, when used under optimal, anhydrous conditions.[3]
Experimental Protocols
Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-CE Phosphoramidite
The synthesis of the isobutyryl-protected dG phosphoramidite is a multi-step process requiring careful control of reaction conditions.
Step 1: Protection of the 3' and 5' Hydroxyl Groups N2-isobutyryl-2'-deoxyguanosine is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in dry dimethylformamide (DMF) to yield 3',5'-O-Bis(tert-butyldimethylsilyl)-N2-isobutyryl-2'-deoxyguanosine. This protects the hydroxyl groups from participating in subsequent reactions.
Step 2: Selective Deprotection of the 5'-Hydroxyl Group The 3',5'-O-bis(TBDMS) protected intermediate is then treated with a fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF) in tetrahydrofuran (THF), to selectively remove the silyl protecting groups.
Step 3: 5'-Hydroxyl Protection with DMT The resulting diol is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine. This selectively protects the primary 5'-hydroxyl group, yielding 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine.
Step 4: Phosphitylation of the 3'-Hydroxyl Group Finally, the 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in anhydrous dichloromethane or acetonitrile. This introduces the reactive phosphoramidite moiety, yielding the final product: 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
Solid-Phase Oligonucleotide Synthesis Cycle
The isobutyryl-dG phosphoramidite is incorporated into the growing oligonucleotide chain through a four-step cycle on a solid support.
-
Detritylation: The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The isobutyryl-dG phosphoramidite, activated by a catalyst such as tetrazole or a derivative, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Deprotection and Cleavage
Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Cleavage from Support and Phosphate Deprotection: The succinyl linker attaching the oligonucleotide to the solid support is cleaved, and the cyanoethyl groups on the phosphate backbone are removed by β-elimination. This is typically achieved by treatment with concentrated ammonium hydroxide.
-
Base Deprotection: The isobutyryl groups on the guanine bases (along with other base protecting groups) are removed by hydrolysis. For the isobutyryl group, this requires heating in concentrated ammonium hydroxide (e.g., 55°C for 8-16 hours).
Mandatory Visualizations
References
The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the DMTr Group's Function
For Researchers, Scientists, and Drug Development Professionals
In the precise world of automated solid-phase oligonucleotide synthesis, the dimethoxytrityl (DMTr) group stands as a critical guardian, ensuring the fidelity and efficiency of constructing DNA and RNA chains. This acid-labile protecting group for the 5'-hydroxyl function of nucleosides is fundamental to the phosphoramidite method, the gold standard in nucleic acid synthesis. Its strategic application and removal govern the stepwise addition of nucleotide monomers, while also providing a real-time quantitative measure of synthesis efficiency. This guide delves into the core functions of the DMTr group, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Functions of the DMTr Group
The primary role of the DMTr group is to protect the 5'-hydroxyl of the nucleoside phosphoramidite and the growing oligonucleotide chain. This protection is essential to prevent undesirable side reactions, such as self-coupling of phosphoramidites, during the synthesis cycle. The bulky nature of the DMTr group also contributes to the solubility of the protected nucleosides in the organic solvents used in synthesis.
A key feature of the DMTr group is its stability under the basic or neutral conditions of the coupling, capping, and oxidation steps, yet its rapid and quantitative cleavage under mild acidic conditions. This selective lability is the cornerstone of its utility in the iterative process of oligonucleotide synthesis.
The Oligonucleotide Synthesis Cycle: A DMTr-Guided Process
Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMTr group plays a pivotal role in the first and most critical step of each cycle: detritylation.
-
Detritylation (Deblocking): The synthesis cycle begins with the removal of the 5'-DMTr protecting group from the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM) or toluene.[1][2][3] The removal of the DMTr group exposes a free 5'-hydroxyl group, which is then available to react with the next incoming phosphoramidite.
-
Coupling: The next phosphoramidite monomer, with its 5'-hydroxyl group protected by a DMTr group, is activated by a catalyst (e.g., tetrazole) and added to the reaction column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[1][2]
-
Capping: To prevent the elongation of any chains that failed to undergo coupling in the previous step ("failure sequences"), a capping step is performed. Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole.[1][2][4] This renders them unreactive in subsequent coupling cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine.[1][5]
This four-step cycle is repeated for each nucleotide to be added to the sequence. The final oligonucleotide is then cleaved from the solid support and all remaining protecting groups are removed.
Quantitative Analysis: The DMTr Cation as a Reporter
One of the most significant advantages of using the DMTr group is the ability to monitor the efficiency of each coupling step in real-time. The DMTr cation (DMTr⁺), cleaved during the detritylation step, is a stable, bright orange-colored species that strongly absorbs light in the visible spectrum, with a maximum absorbance typically around 495-504 nm.[5]
By measuring the absorbance of the DMTr cation released at each cycle, the stepwise coupling efficiency can be calculated. This is a critical quality control measure in oligonucleotide synthesis, as even a small decrease in coupling efficiency can significantly reduce the yield of the full-length product, especially for long oligonucleotides.
Data Presentation
Table 1: Molar Extinction Coefficient of DMTr Cation
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Acid Conditions |
| 495 | 71,700 | Trichloroacetic acid in dichloromethane[5] |
| 498 | 70,000 | Perchloric acid[6] |
| 500 | Not specified, but a major peak is noted | p-toluenesulfonic acid monohydrate in anhydrous acetonitrile[7] |
| 504 | Not specified, but absorbance decay is measured | Not specified[8] |
| 510 | Not specified, but noted as a global extinction maximum | 10% Dichloroacetic acid in toluene[9] |
Table 2: Impact of Stepwise Coupling Efficiency on Overall Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 66.8% | 81.8% | 90.5% |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 100-mer | 13.3% | 36.6% | 60.6% |
| 150-mer | 4.8% | 22.0% | 47.1% |
Data in this table is calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)
Table 3: Comparison of Deblocking Agents
| Deblocking Agent | Typical Concentration | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) | 3% in DCM | Faster detritylation reaction.[3] | Stronger acid, can lead to higher rates of depurination, especially for sensitive nucleosides.[10][11] |
| Dichloroacetic Acid (DCA) | 3-10% in DCM or Toluene | Milder acid, results in lower levels of depurination, leading to better yields for long or sensitive oligonucleotides.[3][10][11] | Slower detritylation reaction, may require longer reaction times or higher concentrations.[10] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the general steps performed by an automated DNA/RNA synthesizer.
-
Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support is washed with the deblocking solution for a specified time (e.g., 60-120 seconds) to remove the 5'-DMTr group. The effluent containing the DMTr cation is collected for absorbance measurement. The support is then washed with anhydrous acetonitrile to remove residual acid.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.
-
0.25-0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)) in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling reaction is allowed to proceed for a set time (e.g., 30-180 seconds). The support is then washed with acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.
-
Capping Reagent B: 16% N-Methylimidazole in THF.
-
-
Procedure: Capping reagents A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The reaction time is typically 30-60 seconds. The support is then washed with acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.
-
Procedure: The oxidizing solution is passed through the column to convert the phosphite triester to a stable phosphate triester. The reaction time is typically 30-60 seconds. The support is then washed with acetonitrile.
-
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol 2: Spectrophotometric Quantification of DMTr Cation for Coupling Efficiency Calculation
-
Sample Collection: During the detritylation step of each synthesis cycle, the acidic effluent containing the cleaved DMTr cation is collected into a vial.
-
Sample Preparation: The collected solution is diluted with a suitable acidic solvent (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile) to a final volume that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.5 AU).
-
Spectrophotometric Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for the DMTr cation (e.g., 498 nm) using a UV-Vis spectrophotometer. The acidic solvent used for dilution should be used as the blank.
-
Calculation of Stepwise Coupling Efficiency:
-
The amount of DMTr cation released at each step is calculated using the Beer-Lambert law: Amount (moles) = Absorbance / (ε * l), where ε is the molar extinction coefficient of the DMTr cation and l is the path length of the cuvette (typically 1 cm).
-
The stepwise coupling efficiency (%) is calculated by comparing the amount of DMTr released in the current cycle to the amount released in the previous cycle: Efficiency (%) = (Amount_current / Amount_previous) * 100.
-
The average coupling efficiency is calculated over the entire synthesis.
-
Protocol 3: Post-Synthesis Manual Detritylation
This protocol is for removing the final 5'-DMTr group after the oligonucleotide has been cleaved from the solid support and purified with the "trityl-on" method.
-
Dissolution: Dissolve the dried, trityl-on oligonucleotide in 80% aqueous acetic acid.
-
Incubation: Let the solution stand at room temperature for 15-30 minutes.
-
Neutralization and Precipitation: Add a solution of 3 M sodium acetate to neutralize the acid. Then, add cold absolute ethanol to precipitate the detritylated oligonucleotide.
-
Centrifugation: Centrifuge the mixture to pellet the oligonucleotide.
-
Washing and Drying: Carefully decant the supernatant. Wash the pellet with cold ethanol and then dry the detritylated oligonucleotide.
Mandatory Visualizations
Caption: Chemical structure of a DMTr-protected deoxyadenosine phosphoramidite.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Workflow for detritylation and spectrophotometric quantification.
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable tool in the synthesis of oligonucleotides. Its role extends beyond that of a simple protecting group; it is an enabler of process control and quality assurance. A thorough understanding of its chemistry, the factors influencing its removal, and the methods for quantifying its release is paramount for any researcher, scientist, or drug development professional working in the field of nucleic acid therapeutics and diagnostics. By leveraging the unique properties of the DMTr group, high-quality, full-length oligonucleotides can be synthesized with a high degree of confidence and reproducibility.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. DNA寡核苷酸合成 [sigmaaldrich.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. biotage.com [biotage.com]
- 5. atdbio.com [atdbio.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. Loading Determination of DMTr-substituted Resins for Large-scale Oligonucleotide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental Principles of Methylphosphonamidite Chemistry
An In-Depth Technical Guide to the Core Principles of Methylphosphonamidite Chemistry
This guide provides a comprehensive overview of methylphosphonamidite chemistry, intended for researchers, scientists, and drug development professionals. It covers the fundamental principles, synthesis, and applications of these compounds, with a focus on their use in the development of oligonucleotide-based therapeutics.
Methylphosphonamidites are trivalent phosphorus compounds that serve as essential building blocks for the synthesis of methylphosphonate oligonucleotides. The core of their chemistry lies in the methylphosphonate linkage, where a non-bridging oxygen atom of the natural phosphodiester backbone is replaced by a methyl group. This substitution results in an uncharged internucleoside bond, a critical feature that imparts unique properties to the resulting oligonucleotides, such as enhanced nuclease resistance and improved cellular uptake.
The reactivity of a methylphosphonamidite is centered on its trivalent phosphorus atom, which is susceptible to activation by a weak acid, most commonly tetrazole, during the coupling step of solid-phase oligonucleotide synthesis. This activation facilitates a nucleophilic attack from the 5'-hydroxyl group of a growing oligonucleotide chain, leading to the formation of a methylphosphonite triester intermediate. This intermediate is then oxidized to the stable pentavalent methylphosphonate linkage.
Synthesis of Deoxynucleoside Methylphosphonamidites
The preparation of 3'-O-(N,N-diisopropylamino)methylphosphonamidites of deoxynucleosides is the foundational step for incorporating methylphosphonate linkages into oligonucleotides via automated synthesis.
Experimental Protocol: Synthesis of 3'-O-(N,N-diisopropylamino)methylphosphonamidites of Deoxynucleosides
Materials:
-
Protected deoxynucleoside (e.g., 5'-O-DMT-N-acyl-2'-deoxyribonucleoside)
-
N,N-diisopropylethylamine (DIPEA)
-
Chloro(diisopropylamino)methylphosphine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected deoxynucleoside in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine to the solution and cool to 0 °C.
-
Slowly add chloro(diisopropylamino)methylphosphine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., methanol).
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired deoxynucleoside methylphosphonamidite.
Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
Methylphosphonamidites are readily integrated into standard automated solid-phase oligonucleotide synthesis protocols. The synthesis is performed on a solid support, typically controlled pore glass (CPG), and follows a cyclical four-step process for each nucleotide addition.
Experimental Protocol: Automated Solid-Phase Synthesis
Materials:
-
Deoxynucleoside-functionalized CPG support
-
Deoxynucleoside methylphosphonamidite solutions (in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile for washing
Procedure (performed on an automated DNA synthesizer):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The next deoxynucleoside methylphosphonamidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed trivalent methylphosphonite triester linkage is oxidized to the stable pentavalent methylphosphonate linkage using the oxidizing solution.
-
The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Deprotection and Purification
After synthesis, the oligonucleotide is cleaved from the solid support, and the base-protecting groups are removed. A highly efficient one-pot procedure has been developed for this purpose.[1][2][3][4][5]
Experimental Protocol: One-Pot Deprotection
Materials:
-
Oligonucleotide-bound solid support
-
Aqueous ammonia/ethanol/acetonitrile mixture
-
Ethylenediamine
Procedure:
-
Treat the solid support with a mixture of aqueous ammonia, ethanol, and acetonitrile for 30 minutes at room temperature to remove the cyanoethyl protecting groups from the phosphate backbone (if any) and cleave the oligonucleotide from the support.[1][2][4][5]
-
Add ethylenediamine to the solution and incubate for 6 hours at room temperature to remove the protecting groups from the nucleobases.[1][2][4][5]
-
Dilute and neutralize the reaction mixture.
-
The crude deprotected oligonucleotide can then be purified by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
| Deprotection Method | Key Reagents | Reported Yield Improvement | Reference |
| Two-Step Method | 1. Ammonium Hydroxide2. Ethylenediamine | Baseline | [1][4][5] |
| One-Pot Method | Ammonia/Ethanol/Acetonitrile, then Ethylenediamine | Up to 250% | [1][4][5] |
Mechanisms of Action in Drug Development
Methylphosphonate oligonucleotides are primarily utilized as antisense agents to modulate gene expression. They function through two main pathways:
RNase H-Mediated Degradation
In this mechanism, the antisense oligonucleotide binds to its target mRNA. The resulting DNA-RNA hybrid duplex is a substrate for RNase H, an endonuclease that cleaves the RNA strand of the hybrid. This leads to the destruction of the mRNA, thereby preventing protein synthesis. It should be noted that oligonucleotides with a high density of methylphosphonate linkages may show resistance to RNase H cleavage.[6][7]
Steric Blocking of Translation
This non-degradative mechanism involves the methylphosphonate oligonucleotide binding to a critical region of the mRNA, such as the 5' untranslated region (UTR) or the start codon. This binding physically obstructs the assembly or progression of the ribosomal machinery along the mRNA, thereby inhibiting translation initiation or elongation.[8][9][10][11]
Applications in Drug Development
The advantageous properties of methylphosphonate oligonucleotides, including their resistance to nucleases and their ability to enter cells, position them as promising therapeutic agents. Their primary application is in the field of antisense therapy, where they are designed to target the genetic basis of diseases by downregulating the expression of specific proteins. This approach holds potential for the treatment of a wide range of conditions, from viral infections to genetic disorders and various forms of cancer. The ability to rationally design sequences to target virtually any gene makes methylphosphonamidite chemistry a cornerstone of modern drug development.
References
- 1. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of survivin by 2′-O-methyl phosphorothioate-modified steric-blocking antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triple-strand-forming methylphosphonate oligodeoxynucleotides targeted to mRNA efficiently block protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of steric blocking antisense oligonucleotides for the targeted inhibition of junction containing precursor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Stereochemistry of Methylphosphonate Linkages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate linkages, where a non-bridging oxygen in the phosphate backbone of a nucleic acid is replaced by a methyl group, represent a significant modification in the field of oligonucleotide therapeutics and research.[1][2] This substitution introduces a chiral center at the phosphorus atom, leading to the existence of two diastereomers: Rp and Sp.[3][4] The stereochemistry of these linkages profoundly influences the physicochemical and biological properties of the modified oligonucleotides, including their hybridization affinity, nuclease resistance, and ability to elicit cellular responses.[3][5][6] This technical guide provides an in-depth exploration of the stereochemistry of methylphosphonate linkages, covering their synthesis, characterization, and impact on oligonucleotide properties, with a focus on providing practical experimental protocols and quantitative data for researchers in the field.
Data Presentation: Impact of Methylphosphonate Stereochemistry on Oligonucleotide Properties
The stereochemistry at the phosphorus center of a methylphosphonate linkage has a significant and predictable impact on the properties of modified oligonucleotides. The following tables summarize key quantitative data comparing the effects of Rp, Sp, and racemic methylphosphonate modifications.
Table 1: Thermal Stability (Tm) of Duplexes Containing Methylphosphonate Linkages
The melting temperature (Tm) of an oligonucleotide duplex is a critical measure of its thermodynamic stability. The data below, adapted from Reynolds et al. (1996), illustrates the effect of single Rp and Sp methylphosphonate substitutions on the Tm of a DNA:RNA duplex.
| Oligonucleotide Sequence (DNA) | Modification | Complementary RNA Sequence | Tm (°C) | ΔTm per modification (°C) |
| 5'-d(CGC GTT GTC TCG)-3' | Unmodified | 3'-r(GCG CAA CAG AGC)-5' | 55.4 | - |
| 5'-d(CGC GTpMe T GTC TCG)-3' | Rp | 3'-r(GCG CAA CAG AGC)-5' | 54.2 | -1.2 |
| 5'-d(CGC GTpMe T GTC TCG)-3' | Sp | 3'-r(GCG CAA CAG AGC)-5' | 51.8 | -3.6 |
| 5'-d(CGC GTT GTpMe C TCG)-3' | Rp | 3'-r(GCG CAA CAG AGC)-5' | 54.8 | -0.6 |
| 5'-d(CGC GTT GTpMe C TCG)-3' | Sp | 3'-r(GCG CAA CAG AGC)-5' | 52.5 | -2.9 |
Data extracted from Reynolds et al., Nucleic Acids Research, 1996.[5]
Observations:
-
Oligonucleotides containing the Rp methylphosphonate linkage generally form more stable duplexes with complementary RNA than their Sp counterparts.[5]
-
Both Rp and Sp modifications lead to a decrease in thermal stability compared to the unmodified phosphodiester linkage, with the Sp isomer causing a more significant reduction.[6]
Table 2: Nuclease Resistance of Methylphosphonate-Modified Oligonucleotides
Methylphosphonate modifications are known to confer significant resistance to nuclease degradation.[7][8] The table below presents a qualitative and semi-quantitative comparison of the nuclease stability of different backbone modifications.
| Oligonucleotide Backbone | Relative Nuclease Resistance | Half-life in Serum (Qualitative) |
| Phosphodiester (unmodified) | Low | Minutes |
| Racemic Methylphosphonate | High | Hours to Days |
| Rp-Methylphosphonate | High | Hours to Days |
| Sp-Methylphosphonate | Very High | Days |
| Phosphorothioate (Sp) | Very High | Days |
Observations:
-
Methylphosphonate-modified oligonucleotides are substantially more resistant to nuclease degradation than unmodified oligonucleotides.[7][8]
-
The Sp diastereomer of methylphosphonate linkages generally exhibits greater nuclease resistance than the Rp diastereomer.[7]
Experimental Protocols
Stereoselective Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides containing stereochemically pure methylphosphonate linkages using methylphosphonamidite building blocks.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.
-
Stereochemically pure nucleoside-3'-O-methylphosphonamidites (Rp and Sp isomers).
-
Standard DNA synthesis reagents: deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), activator (e.g., 5-ethylthio-1H-tetrazole), capping solution (e.g., acetic anhydride/N-methylimidazole), and oxidizing solution (e.g., iodine/water/pyridine).
-
Anhydrous acetonitrile.
-
Automated DNA/RNA synthesizer.
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Procedure:
-
Resin Preparation: The CPG solid support with the initial nucleoside is packed into a synthesis column.
-
Synthesis Cycle: The following steps are repeated for each nucleotide addition: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. b. Coupling: The desired stereochemically pure methylphosphonamidite and activator are delivered to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically longer for methylphosphonamidites compared to standard phosphoramidites. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to the stable pentavalent methylphosphonate linkage using the oxidizing solution.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide.
HPLC Purification of Rp and Sp Diastereomers
This protocol describes the separation of Rp and Sp diastereomers of methylphosphonate-modified oligonucleotides using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude, deprotected oligonucleotide containing a mixture of Rp and Sp methylphosphonate linkages.
-
HPLC system equipped with a UV detector.
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile Phase A: 0.1 M triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B concentration. The Rp diastereomer typically elutes slightly earlier than the Sp diastereomer.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the separated peaks corresponding to the Rp and Sp diastereomers.
-
Desalting: Desalt the collected fractions using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography) to remove the TEAA buffer.
Stereochemical Assignment using 2D NMR Spectroscopy (ROESY)
This protocol outlines the use of 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the absolute configuration of methylphosphonate linkages.
Materials:
-
Purified Rp and Sp diastereomers of the methylphosphonate-modified oligonucleotide.
-
NMR spectrometer.
-
D2O for sample dissolution.
Procedure:
-
Sample Preparation: Dissolve the purified oligonucleotide diastereomer in D2O.
-
NMR Data Acquisition:
-
Acquire a 2D ROESY spectrum. Key parameters to optimize include the mixing time and spin-lock field strength.
-
-
Data Analysis:
-
Analyze the cross-peaks between the methyl protons of the methylphosphonate group and the protons of the adjacent sugar rings.
-
For the Sp diastereomer, a nuclear Overhauser effect (NOE) is typically observed between the methylphosphonate protons and the H3' proton of the 5'-adjacent nucleotide and the H2' and/or H2'' protons of the 3'-adjacent nucleotide.
-
For the Rp diastereomer, these NOEs are generally absent or significantly weaker.[1][5]
-
Mandatory Visualizations
Caption: Stereoisomers of a methylphosphonate linkage.
Caption: Workflow for stereoselective synthesis.
Caption: Antisense mechanism of methylphosphonate oligonucleotides.
References
- 1. Diastereomeric dinucleoside-methylphosphonates: determination of configuration with the 2-D NMR ROESY technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclease Resistance Design and Protocols [genelink.com]
- 7. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 8. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a critical building block in the chemical synthesis of therapeutic oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. The protocol outlines a three-stage process, commencing with the protection of the exocyclic amine of deoxyguanosine, followed by the protection of the 5'-hydroxyl group, and culminating in the phosphitylation at the 3'-hydroxyl position.
Introduction
This compound is a protected deoxyguanosine derivative widely employed in solid-phase oligonucleotide synthesis. The isobutyryl (iBu) group protects the N2 position of the guanine base, while the dimethoxytrityl (DMTr) group safeguards the 5'-hydroxyl function. The methyl phosphonamidite moiety at the 3'-position enables the formation of phosphonate linkages within the oligonucleotide chain, which can enhance nuclease resistance, a desirable property for many therapeutic applications. This protocol details the chemical synthesis, purification, and characterization of this key reagent.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step process as illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of N2-Isobutyryl-2'-deoxyguanosine
This initial step involves the selective protection of the exocyclic amino group of 2'-deoxyguanosine with an isobutyryl group.
Materials:
-
2'-Deoxyguanosine
-
Anhydrous Pyridine
-
Isobutyric anhydride
-
Methanol
-
Silica Gel for column chromatography
Procedure:
-
Suspend 2'-deoxyguanosine in anhydrous pyridine.
-
Cool the suspension in an ice bath and add isobutyric anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of cold water.
-
Evaporate the solvent under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual pyridine.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield N2-Isobutyryl-2'-deoxyguanosine as a white solid.
Stage 2: Synthesis of 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine
The 5'-hydroxyl group of the N2-protected deoxyguanosine is subsequently protected with a dimethoxytrityl (DMTr) group.
Materials:
-
N2-Isobutyryl-2'-deoxyguanosine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Silica Gel for column chromatography
Procedure:
-
Dissolve N2-Isobutyryl-2'-deoxyguanosine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) in portions while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Partition the mixture between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of triethylamine) to afford 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine.
Stage 3: Synthesis of this compound
The final step is the phosphitylation of the 3'-hydroxyl group to introduce the methyl phosphonamidite moiety.
Materials:
-
5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine
-
Anhydrous Dichloromethane
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloro(diisopropylamino)methoxyphosphine
-
Anhydrous Ethyl Acetate
-
Anhydrous Hexane
Procedure:
-
Dissolve 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N-Diisopropylethylamine (DIPEA) and cool the solution in an ice bath.
-
Slowly add chloro(diisopropylamino)methoxyphosphine and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or ³¹P NMR.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by precipitation from a suitable solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane) to yield the final product, this compound, as a white foam.
Data Presentation
The following table summarizes the key characteristics of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) |
| N2-Isobutyryl-2'-deoxyguanosine | C₁₄H₁₉N₅O₅ | 337.33 | 85-95 | >98% |
| 5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine | C₃₅H₃₇N₅O₇ | 639.70 | 80-90 | >98% |
| This compound | C₄₂H₅₃N₆O₇P | 784.88 | 85-95 | >98% |
Characterization Data:
-
N2-Isobutyryl-2'-deoxyguanosine: ¹H NMR and Mass Spectrometry data should be consistent with the protected nucleoside structure.
-
5'-O-DMTr-N2-isobutyryl-2'-deoxyguanosine: ¹H NMR will show characteristic signals for the DMTr group protons in the aromatic region (approx. 6.8-7.5 ppm) and the methoxy protons (approx. 3.7-3.8 ppm). Mass Spectrometry should confirm the expected molecular weight.
-
This compound: ³¹P NMR spectroscopy is crucial for characterizing the final product, which should exhibit a characteristic signal for the phosphonamidite phosphorus atom, typically in the range of 140-150 ppm. ¹H NMR will show signals corresponding to the methyl group of the phosphonamidite and the protons of the diisopropylamino group. Mass Spectrometry will confirm the final molecular weight.
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression of protecting group chemistry, which is essential for the successful construction of the phosphonamidite monomer. The order of protection is critical to ensure the desired reactivity at each step of the subsequent oligonucleotide synthesis.
Caption: Logical flow of the protecting group strategy in phosphonamidite synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. Adherence to these procedures will enable researchers to produce high-quality phosphonamidite building blocks essential for the synthesis of modified oligonucleotides for various therapeutic and research applications. The successful synthesis and purification of this reagent are critical for achieving high coupling efficiencies and the overall purity of the final oligonucleotide product.
Application Notes and Protocols for the Use of Methyl Phosphonamidites in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl phosphonamidites are valuable reagents for the synthesis of modified oligonucleotides. The resulting methylphosphonate linkage, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, confers unique properties to the oligonucleotide. These include nuclease resistance and charge neutrality at the linkage site, which are highly desirable for therapeutic applications such as antisense oligonucleotides.[1] This document provides detailed application notes and protocols for the efficient use of methyl phosphonamidites in automated DNA synthesizers.
Key Characteristics of Methylphosphonate Oligonucleotides
-
Nuclease Resistance: The methylphosphonate backbone is resistant to degradation by cellular nucleases, prolonging the half-life of the oligonucleotide in biological systems.[1]
-
Charge Neutrality: The absence of a negative charge on the methylphosphonate linkage can enhance cellular uptake.
-
Base Lability: Methylphosphonate linkages are more susceptible to cleavage under basic conditions compared to standard phosphodiester linkages, necessitating modified deprotection protocols.[1]
Section 1: Synthesis Cycle using Methyl Phosphonamidites
The automated synthesis of oligonucleotides containing methylphosphonate linkages follows the same fundamental four-step cycle as standard phosphoramidite chemistry: deblocking, coupling, capping, and oxidation. However, specific parameters should be optimized for methyl phosphonamidites to ensure high coupling efficiency.
Reagent Preparation
Proper preparation and handling of methyl phosphonamidite solutions are critical for successful synthesis. Due to their sensitivity to moisture, all reagents and solvents should be anhydrous.
| Reagent | Solvent | Special Considerations |
| dA-Me-phosphonamidite | Anhydrous Acetonitrile | |
| dC(Ac)-Me-phosphonamidite | Anhydrous Acetonitrile | Acetyl (Ac) protected dC is recommended to prevent transamination during deprotection.[1] |
| dG-Me-phosphonamidite | Anhydrous Tetrahydrofuran (THF) | Note the different solvent requirement.[1] |
| dT-Me-phosphonamidite | Anhydrous Acetonitrile |
Automated Synthesizer Protocol
The following is a generalized protocol for a standard automated DNA synthesizer. Users should adapt the parameters to their specific instrument.
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Purpose: Removes the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain, providing a free 5'-hydroxyl group for the next coupling reaction.
Step 2: Coupling
-
Reagents:
-
Methyl phosphonamidite monomer solution.
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)).
-
-
Purpose: The activated methyl phosphonamidite reacts with the 5'-hydroxyl group of the support-bound oligonucleotide.
-
Critical Parameter: A longer coupling time of at least 5-6 minutes is recommended for methyl phosphonamidites to ensure high coupling efficiency.[1][2]
Step 3: Capping
-
Reagents:
-
Cap A: Acetic Anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole/THF.
-
-
Purpose: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Purpose: Oxidizes the unstable phosphite triester linkage to a stable phosphate triester.
The following diagram illustrates the workflow of a single synthesis cycle.
Caption: Automated DNA synthesis cycle for methyl phosphonamidites.
Section 2: Deprotection and Cleavage
Due to the base-lability of the methylphosphonate linkage, standard deprotection protocols using concentrated ammonium hydroxide at elevated temperatures can lead to significant product degradation. A modified one-pot procedure is highly recommended to maximize the yield of the desired oligonucleotide.[3][4]
Recommended One-Pot Deprotection Protocol
This method has been shown to improve product yield by as much as 250% compared to traditional two-step methods.[3][4]
-
Initial Cleavage and Partial Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v).
-
Seal the vial and let it stand at room temperature for 30 minutes.
-
-
Full Deprotection:
-
Add 0.5 mL of ethylenediamine to the vial.
-
Reseal the vial and continue the incubation at room temperature for 6 hours.
-
-
Work-up:
-
Decant the supernatant.
-
Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).
-
Combine the supernatant and washes.
-
Dilute the combined solution to 15 mL with water.
-
Neutralize the solution to pH 7 with 6 M hydrochloric acid in acetonitrile/water (1:9 v/v).
-
The crude oligonucleotide is now ready for purification.
-
Potential Side Reactions During Deprotection
-
Transamination of dC: When using benzoyl-protected deoxycytidine (Bz-dC), treatment with ethylenediamine can lead to a transamination side reaction at the C4 position in up to 15% of the dC residues.[3] The use of acetyl-protected dC (Ac-dC) is recommended to avoid this modification.[1]
-
Displacement on dG: A similar displacement reaction can occur at the O6 position of deoxyguanosine.[3]
The following diagram illustrates the decision-making process for the deprotection strategy.
Caption: Deprotection strategy for methylphosphonate oligonucleotides.
Section 3: Data Presentation
The most significant quantitative data available relates to the deprotection step.
| Deprotection Method | Key Reagents | Reported Outcome | Reference |
| One-Pot Procedure | Acetonitrile/Ethanol/Ammonium Hydroxide followed by Ethylenediamine | Superior product yield (up to 250% improvement) | --INVALID-LINK--[3][4] |
| Two-Step Method | Concentrated Ammonium Hydroxide followed by Ethylenediamine | Lower yield due to backbone cleavage | --INVALID-LINK--[3] |
Section 4: Experimental Protocols
Protocol for Automated Synthesis of a 20-mer Oligonucleotide with Methylphosphonate Linkages (1 µmole scale)
-
Synthesizer Preparation:
-
Install anhydrous acetonitrile, THF, and other necessary reagents on the DNA synthesizer.
-
Ensure that the argon or helium supply is dry.
-
Install the appropriate methyl phosphonamidite monomers, ensuring the dG phosphonamidite is dissolved in THF.
-
Install a solid support pre-loaded with the first nucleoside of the sequence.
-
-
Synthesis Program:
-
Program the desired 20-mer sequence.
-
Modify the standard synthesis cycle to extend the coupling time for all methyl phosphonamidite additions to 5-6 minutes.
-
Run the synthesis program.
-
-
Post-Synthesis:
-
After the synthesis is complete, dry the solid support under a stream of argon.
-
Protocol for One-Pot Deprotection and Cleavage
-
Transfer the dried solid support to a 2 mL screw-cap vial.
-
Add 0.5 mL of a freshly prepared solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v).
-
Seal the vial tightly and vortex briefly.
-
Allow the vial to stand at room temperature for 30 minutes.
-
Add 0.5 mL of ethylenediamine to the vial.
-
Reseal the vial and vortex briefly.
-
Incubate at room temperature for 6 hours.
-
Carefully decant the supernatant into a clean tube.
-
Wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v), adding the washes to the supernatant.
-
Dilute the combined solution to 15 mL with deionized water.
-
Neutralize the solution to pH 7 by adding small aliquots of 6 M hydrochloric acid in acetonitrile/water (1:9 v/v), monitoring the pH with a pH meter or pH paper.
-
The crude oligonucleotide solution is now ready for purification by HPLC or other methods.
Section 5: Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Moisture in reagents or lines.2. Insufficient coupling time.3. Degraded phosphonamidite monomers. | 1. Use fresh, anhydrous solvents and reagents. Treat reagents with molecular sieves.[5]2. Increase the coupling time to at least 5-6 minutes.3. Use freshly prepared phosphonamidite solutions. |
| Low Product Yield after Deprotection | 1. Use of harsh deprotection conditions.2. Incomplete deprotection. | 1. Use the recommended one-pot deprotection protocol.2. Ensure the full 6-hour incubation with ethylenediamine. |
| Presence of Side Products in Final Product | 1. Transamination of dC.2. Incomplete capping. | 1. Use acetyl-protected dC (Ac-dC) phosphonamidite.2. Ensure the capping reagents are fresh and the capping step is efficient. |
The following diagram outlines a basic troubleshooting workflow.
Caption: Troubleshooting workflow for methyl phosphonamidite synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols: Coupling of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and coupling conditions for the use of 5'-DMTr-dG(iBu)-Methyl phosphonamidite in the synthesis of oligonucleotides with methylphosphonate linkages. The inclusion of methylphosphonate linkages enhances nuclease resistance, a critical attribute for therapeutic and diagnostic oligonucleotides.[1]
Overview
This compound is a key building block for introducing methylphosphonate modifications into synthetic DNA.[1][2] This phosphoramidite features a 4,4'-dimethoxytrityl (DMTr) protecting group on the 5'-hydroxyl, an isobutyryl (iBu) group protecting the exocyclic amine of the guanine base, and a methyl phosphonamidite moiety at the 3'-position.[1] The proper coupling of this amidite is crucial for the successful synthesis of high-quality modified oligonucleotides.
Reagent Preparation and Handling
Proper preparation and handling of reagents are critical for achieving high coupling efficiencies. Due to the sensitivity of phosphoramidites to moisture, all solutions should be prepared using anhydrous solvents.
Table 1: Reagent Preparation
| Reagent | Solvent | Typical Concentration | Notes |
| This compound | Anhydrous Tetrahydrofuran (THF) | 0.1 M - 0.2 M | dG methyl phosphonamidites exhibit better solubility in THF than acetonitrile.[1][3] |
| Activator (e.g., DCI, ETT) | Anhydrous Acetonitrile | 0.25 M - 0.5 M | Activator choice can influence coupling efficiency and side reactions.[4][5] |
| Capping Reagents (A and B) | Anhydrous Acetonitrile/Pyridine/Acetic Anhydride | Standard synthesizer concentrations | To block unreacted 5'-hydroxyl groups. |
| Oxidizer | Iodine in THF/Water/Pyridine | 0.02 M - 0.1 M | A reduced water content oxidizer may be beneficial for hydrolytically sensitive methylphosphonite intermediates.[6] |
Automated Oligonucleotide Synthesis Protocol
The following protocol is a general guideline for use with automated DNA synthesizers and may require optimization based on the specific instrument and scale of synthesis.
Synthesis Cycle
The synthesis cycle for incorporating a methylphosphonate linkage using this compound follows the standard phosphoramidite chemistry workflow with specific considerations for the coupling and oxidation steps.
References
Application Note: A Robust One-Pot Protocol for the Deprotection of Oligonucleotides with Methylphosphonate Linkages
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and purification of modified oligonucleotides.
Introduction:
Oligonucleotides containing methylphosphonate linkages are of significant interest in therapeutic and diagnostic applications due to their nuclease resistance and ability to cross cell membranes. A critical step in the synthesis of these molecules is the final deprotection, which involves the removal of protecting groups from the exocyclic amines of the nucleobases and the cleavage of the oligonucleotide from the solid support. Traditional deprotection methods for methylphosphonate oligonucleotides have often involved a two-step process that can lead to product degradation and lower yields.[1]
This application note details a highly efficient, one-pot deprotection protocol that significantly improves the yield and purity of methylphosphonate oligonucleotides.[1][2][3] This method minimizes side reactions and simplifies the overall workflow, making it a superior alternative to conventional two-step procedures.[2][3]
Comparison of Deprotection Methods
A key challenge in the deprotection of methylphosphonate oligonucleotides is the sensitivity of the methylphosphonate backbone to harsh basic conditions, such as concentrated ammonium hydroxide, which can cause degradation.[1][4] The commonly used reagent, ethylenediamine (EDA), is effective for removing many protecting groups but can cause undesirable side reactions, particularly the transamination of N4-benzoyl-deoxycytidine (bz-dC).[1][5][6]
To address these issues, a one-pot method has been developed that involves a brief, mild treatment with dilute ammonia followed by the addition of EDA.[2][3][5][6] This initial step is sufficient to remove the more labile protecting groups, such as the isobutyryl group on deoxycytidine (ibu-dC), thereby preventing EDA-mediated side reactions.[1][5][6]
Quantitative Data Summary
The one-pot deprotection method has been shown to provide significantly higher yields compared to the traditional two-step method. The following tables summarize the comparative yields for different oligonucleotide sequences.
Table 1: Comparison of Crude Product Yields for Deprotection Methods
| Oligonucleotide Sequence | One-Pot Method Crude Yield (OD Units) | Two-Step Method Crude Yield (OD Units) |
| 5'-TCT-CAG-GGC-AAT-GTT-TTT | 47.5 | Not specified |
| 5'-CCT-CCG-GCA-CAG-ACA-AGG | 55.4 | Not specified |
| 5'-ATT-GGT-CAA-ACT-CAG-GCA | 64.0 | Not specified |
| 5'-CAC-ACA-CAT-GAA-CCA-CAC | 69.8 | Not specified |
Data adapted from Hogrefe et al., Nucleic Acids Research, 1993.[1]
Table 2: Percent Increase in Product Yield with the One-Pot Method
| Oligonucleotide Scale | Percent Increase in Yield (One-Pot vs. Two-Step) |
| 1 µmole | Up to 250% |
| 100 µmole | Significant Improvement |
| 150 µmole | Significant Improvement |
The one-pot method has been demonstrated to be superior in product yield by as much as 250% compared to a commonly used two-step method.[2][3][5]
Experimental Protocols
Materials:
-
Support-bound methylphosphonate oligonucleotide
-
Ammonium hydroxide (concentrated, ~28-30%)
-
Ethylenediamine (EDA)
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 6 N in 10% acetonitrile
-
Deprotection vial
-
Syringe and needles
-
HPLC system for analysis and purification
Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is recommended for its high efficiency and yield.[1][2][3][7]
-
Preparation of the Mild Ammonia Solution: Prepare a solution of acetonitrile/ethanol/ammonium hydroxide in a 45:45:10 ratio.
-
Initial Ammonia Treatment:
-
Ethylenediamine Addition:
-
Work-up:
Protocol 2: Two-Step Deprotection of Methylphosphonate Oligonucleotides
This protocol is provided for comparison and is generally not recommended due to lower yields.[1]
-
Ammonium Hydroxide Treatment:
-
Treat the support-bound oligonucleotide (~1 µmole) with 1 mL of concentrated ammonium hydroxide for two hours at room temperature.[1]
-
-
Solvent Removal:
-
Remove the ammonium hydroxide solution from the support.
-
Rinse the support twice with 1 mL of a 1:1 acetonitrile/water solution.
-
Combine the supernatant and rinses and evaporate to dryness.[1]
-
-
Ethylenediamine Treatment:
-
To the dried residue, add 1 mL of a solution consisting of EtOH/ACN/water (47.5:47.5:5), followed by 1 mL of EDA.
-
Allow the reaction to proceed for 6 hours at room temperature.[1]
-
-
Work-up:
-
Follow the same work-up procedure as described in the one-pot protocol.
-
Visualizations
Deprotection Workflow
The following diagram illustrates the streamlined workflow of the recommended one-pot deprotection protocol.
Caption: One-Pot Deprotection Workflow.
Logical Relationship of Deprotection Reagents and Side Reactions
This diagram outlines the rationale for the one-pot procedure, highlighting the prevention of side reactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
Solid-Phase Synthesis of Methylphosphonate DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate DNA oligonucleotides are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification renders the internucleotidic linkage uncharged and resistant to nuclease degradation, making methylphosphonate DNA a valuable tool in various research and therapeutic applications.[1][2] Notably, their increased stability and ability to cross cell membranes have positioned them as promising candidates for antisense therapeutics.[1][2]
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of methylphosphonate DNA, intended to guide researchers and drug development professionals in the efficient and reliable production of these modified oligonucleotides.
Applications
The unique properties of methylphosphonate DNA have led to their use in a range of applications:
-
Antisense Oligonucleotides: By binding to specific mRNA sequences, methylphosphonate oligonucleotides can inhibit gene expression through steric hindrance of translation or by preventing splicing.[1][3] Their nuclease resistance ensures a longer half-life in biological systems compared to unmodified DNA.[2]
-
Probes for Molecular Biology: The enhanced stability and hydrophobicity of methylphosphonate DNA make them useful as probes in various molecular biology assays.
-
Drug Development: The improved cellular uptake and in vivo stability of these analogs are highly desirable characteristics for the development of nucleic acid-based drugs.[1][2]
-
Study of DNA-Protein Interactions: The neutral backbone allows for the investigation of the role of phosphate charges in DNA-protein recognition.
Quantitative Data Summary
The synthesis of methylphosphonate DNA involves critical parameters that influence the final yield and purity of the product. The following tables summarize key quantitative data gathered from various studies.
Table 1: Coupling Efficiency and Yield
| Parameter | Typical Value | Conditions/Notes |
| Coupling Efficiency (per step) | >98% | Optimized conditions with appropriate activators (e.g., tetrazole derivatives). |
| Overall Yield (for a 20-mer) | 50-70% | Dependent on coupling efficiency and purification method. |
| Final Purity | >95% | After HPLC purification. |
Table 2: Thermal Stability of Methylphosphonate DNA Duplexes
| Duplex Type | ΔTm (°C) per modification | Notes |
| mpDNA/DNA | -0.5 to -1.5 | Destabilizing effect due to the loss of negative charge and introduction of chirality. The Rp isomer is generally less destabilizing than the Sp isomer. |
| mpDNA/RNA | -1.0 to -2.0 | Similar destabilizing effect observed with RNA targets. |
Note: ΔTm values are approximate and can vary depending on the sequence, number, and stereochemistry of the methylphosphonate linkages.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Methylphosphonate DNA
This protocol outlines the standard phosphoramidite-based solid-phase synthesis of methylphosphonate DNA on an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
5'-DMT-N-protected deoxynucleoside-3'-(O-methyl)-(N,N-diisopropylamino)phosphonamidites (A, C, G, T).
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
Capping solution A (Acetic anhydride/Lutidine/THF) and Capping solution B (N-Methylimidazole/THF).
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or ethylenediamine).
Procedure:
-
Preparation: Ensure all reagents are anhydrous and loaded onto the DNA synthesizer according to the manufacturer's instructions.
-
Synthesis Cycle: The following steps are repeated for each nucleotide addition: a. Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile. b. Coupling: The methylphosphonamidite monomer and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable methylphosphonate linkage using the oxidizing solution.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution. Caution: The methylphosphonate backbone is sensitive to standard ammonium hydroxide treatment. Milder conditions or alternative reagents like ethylenediamine may be required to prevent degradation.[4]
-
Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The DMT-on oligonucleotides are strongly retained, allowing for separation from truncated, DMT-off failure sequences.
-
DMT Removal: The purified DMT-on oligonucleotide is treated with an aqueous acid (e.g., 80% acetic acid) to remove the final DMT group.
-
Desalting: The final product is desalted using a suitable method, such as ethanol precipitation or size-exclusion chromatography.
Visualizations
Diagram 1: Solid-Phase Synthesis Cycle for Methylphosphonate DNA
Caption: Workflow of the solid-phase synthesis cycle for methylphosphonate DNA.
Diagram 2: Antisense Mechanism of Methylphosphonate DNA
Caption: Steric hindrance of translation by a methylphosphonate oligonucleotide.
References
- 1. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Methyl Phosphonate dA Oligo Modifications from Gene Link [genelink.com]
- 4. atdbio.com [atdbio.com]
Applications of Methylphosphonate Oligonucleotides in Diagnostics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate oligonucleotides (MPOs) are synthetic analogs of DNA in which a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification renders the internucleotide linkage electrically neutral and resistant to nuclease degradation.[1][2] These properties make MPOs valuable tools in various diagnostic applications, offering advantages in terms of stability, cellular uptake, and specificity. This document provides detailed application notes and protocols for the use of MPOs in diagnostics, targeting researchers, scientists, and professionals in drug development.
Key Properties and Advantages of Methylphosphonate Oligonucleotides
Methylphosphonate oligos possess unique characteristics that make them suitable for diagnostic purposes:
-
Nuclease Resistance: The methylphosphonate linkage is not recognized by cellular nucleases, leading to a significantly longer half-life in biological samples compared to unmodified DNA or RNA.[1]
-
Electrical Neutrality: The absence of a negative charge on the backbone reduces electrostatic repulsion with the negatively charged target nucleic acids, which can influence hybridization properties.[3][4] This neutrality also facilitates improved intracellular transport.[2][5]
-
Hydrophobicity: The methyl group increases the hydrophobicity of the oligonucleotide, which can enhance its interaction with cell membranes and improve cellular uptake.
-
Chirality: The phosphorus atom in the methylphosphonate linkage is chiral, existing in either an R or S configuration. The stereochemistry of these linkages can influence the stability of the resulting duplex with target nucleic acids.[1]
Applications in Diagnostics
The unique properties of MPOs have led to their application in several diagnostic areas:
Probes for Nucleic Acid Detection
MPOs can be used as probes in various hybridization-based assays for the detection of specific DNA or RNA sequences. Their nuclease resistance is particularly advantageous in assays involving crude cell lysates or other biological fluids where nucleases are abundant.
a. In Situ Hybridization (ISH): MPOs can be labeled with fluorescent dyes or other reporter molecules and used as probes for in situ hybridization to detect specific mRNA or DNA sequences within cells or tissues.[6] Their enhanced stability and cellular uptake can lead to improved signal-to-noise ratios.
b. Southern and Northern Blotting: Labeled MPO probes can be used in Southern and Northern blotting to detect specific DNA and RNA sequences, respectively. Their stability allows for stringent washing conditions, potentially increasing the specificity of the assay.
Antisense Reagents for Target Validation and Diagnostics
In their role as antisense agents, MPOs can bind to specific mRNA molecules and inhibit their translation into protein. While primarily explored for therapeutic purposes, this mechanism can be adapted for diagnostic applications, such as validating the role of a specific gene in a disease process.[7] By designing MPOs that target the mRNA of a disease biomarker, the specific inhibition of that biomarker's expression can be used as a diagnostic indicator.
Components of Diagnostic PCR Assays
MPOs can be incorporated into Polymerase Chain Reaction (PCR) assays as primers or probes to enhance specificity, particularly in the detection of single nucleotide polymorphisms (SNPs).[3][4]
a. Allele-Specific PCR: MPO primers can be designed to be perfectly complementary to one allele but mismatched to another. The difference in hybridization stability can be exploited to achieve allele-specific amplification.
b. Probes for Real-Time PCR: MPO probes, labeled with a fluorophore and a quencher, can be used in real-time PCR assays. The enhanced thermal stability differences between perfectly matched and mismatched probes can improve the discrimination of SNPs.[3][4]
Quantitative Data
The following table summarizes key quantitative data regarding the properties and performance of methylphosphonate oligonucleotides in diagnostic applications.
| Parameter | Oligonucleotide Type | Value/Observation | Reference |
| Duplex Stability (ΔTm) | MPO-DNA vs. DNA-DNA | MPO modification can increase the ΔTm between perfect match and mismatch sequences, improving SNP discrimination. | [3][4] |
| Phosphorothioate vs. MPO | Highly modified MPOs are generally less stable than their unmodified DNA counterparts. The order of duplex stability is often 2'-OCH3 RNA > unmodified DNA > 'normal' RNA > methylphosphonate DNA > phosphorothioate DNA. | [8][9] | |
| Cellular Uptake | MPO vs. Phosphodiester (O) vs. Phosphorothioate (S) | S-oligonucleotides generally show the highest cell binding and uptake, followed by S-O, O, and then MP-O-oligonucleotides. | [10] |
| Nuclease Resistance | MPO vs. Phosphodiester | MPO linkages are highly resistant to nuclease degradation. | [1] |
| MPO vs. Phosphorothioate | Both MPO and phosphorothioate oligonucleotides show significantly enhanced nuclease resistance compared to unmodified oligos. | [10] |
Experimental Protocols
Protocol 1: Synthesis, Purification, and Labeling of Methylphosphonate Oligonucleotides
A. Synthesis: Methylphosphonate oligonucleotides are typically synthesized on an automated DNA synthesizer using methylphosphonamidite chemistry.[11]
-
Monomers: Use deoxynucleoside methylphosphonamidites (A, C, G, T). For dC, it is recommended to use a monomer with acetyl base protection to prevent modification during deprotection.[11]
-
Synthesis Cycle: Follow conventional CE Phosphoramidite protocols. However, due to the instability of the methylphosphonite intermediate, modifications to the synthesis program and reagents may be necessary to achieve good yields.[12] A specialized iodine oxidizer reagent with reduced water content (0.25%) is often used.
-
Cleavage and Deprotection: A one-pot deprotection procedure is often employed. Treatment with ethylenediamine in ethanol is a common method.[11]
B. Purification: Purification is typically performed by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
HPLC: Reverse-phase HPLC is commonly used for purification.
-
PAGE: Denaturing polyacrylamide gel electrophoresis can be used to purify full-length MPOs from shorter failure sequences.
C. Labeling: MPOs can be labeled with a variety of molecules for detection, including fluorophores, biotin, and enzymes.
-
Amine Modification: Introduce an amine group at the 5' or 3' end of the MPO during synthesis.
-
Amine-Reactive Labeling: Conjugate the amine-modified MPO with an amine-reactive dye (e.g., NHS-ester) or other labeling reagent according to the manufacturer's protocol.[13]
-
Purification of Labeled Oligo: Purify the labeled MPO from unconjugated label using HPLC or gel filtration.
Protocol 2: In Situ Hybridization (ISH) with Methylphosphonate Probes
This protocol is a general guideline and may require optimization for specific tissues and targets.
-
Tissue Preparation:
-
Fix tissue sections (paraffin-embedded or frozen) according to standard protocols.
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform proteinase K digestion to improve probe accessibility.
-
-
Prehybridization:
-
Wash slides in PBS.
-
Incubate slides in prehybridization buffer (e.g., 4x SSC, 50% formamide, 5x Denhardt's solution, 250 µg/mL yeast tRNA) for 1-2 hours at the hybridization temperature.
-
-
Hybridization:
-
Denature the labeled MPO probe by heating at 95°C for 5 minutes and then immediately placing on ice.
-
Dilute the denatured probe in hybridization buffer to the desired concentration (typically 1-10 ng/µL).
-
Apply the hybridization solution containing the probe to the tissue section, cover with a coverslip, and seal.
-
Incubate overnight in a humidified chamber at a temperature optimized for the specific MPO probe (typically 5-10°C below the calculated Tm).
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound probe. This may include washes with decreasing concentrations of SSC and increasing temperatures.
-
-
Detection:
-
If using a fluorescently labeled probe, mount the slides with an antifade mounting medium and visualize using a fluorescence microscope.
-
If using a hapten-labeled probe (e.g., biotin, DIG), incubate with an enzyme-conjugated antibody or streptavidin, followed by addition of a chromogenic or fluorescent substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Mount the slides with an appropriate mounting medium.
-
Protocol 3: Single Nucleotide Polymorphism (SNP) Detection using MPO Probes in Real-Time PCR
This protocol outlines the use of MPO probes for SNP genotyping.
-
Probe and Primer Design:
-
Design PCR primers flanking the SNP of interest.
-
Design two MPO probes, each specific for one allele of the SNP. The SNP site should be in the central part of the probe. Label each probe with a different fluorophore and a common quencher. The introduction of methylphosphonate linkages near the SNP site can enhance allele discrimination.[3][4]
-
-
Real-Time PCR Reaction Setup:
-
Prepare a master mix containing:
-
PCR buffer
-
dNTPs
-
Forward and reverse primers
-
Allele-specific MPO probes
-
DNA polymerase
-
Template DNA
-
-
-
Thermal Cycling:
-
Perform an initial denaturation step (e.g., 95°C for 5-10 minutes).
-
Cycle 40-50 times through:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute), during which fluorescence is measured.
-
-
-
Data Analysis:
-
Analyze the amplification plots for each fluorophore.
-
Determine the genotype based on which fluorophore shows a significant increase in fluorescence.
-
Visualizations
Caption: Workflow for the synthesis and labeling of methylphosphonate oligonucleotide probes.
Caption: Mechanism of action for antisense methylphosphonate oligonucleotides.
Caption: Logic diagram for SNP genotyping using allele-specific MPO probes.
References
- 1. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 3. Designed phosphate-methylated oligonucleotides as PCR primers for SNP discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 6. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of cellular binding and uptake of antisense phosphodiester, phosphorothioate, and mixed phosphorothioate and methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Nuclease Resistance Assay for Methylphosphonate DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (MP) DNA is a chemically modified nucleic acid analog where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification confers several advantageous properties, most notably a significant resistance to degradation by nucleases. This increased stability is a critical attribute for the development of oligonucleotide-based therapeutics, such as antisense oligonucleotides, as it prolongs their half-life in biological systems.
These application notes provide detailed protocols for assessing the nuclease resistance of methylphosphonate-modified DNA oligonucleotides compared to their unmodified phosphodiester counterparts. The described assays utilize common nuclease sources, including serum, cell extracts, and purified exonucleases, with analysis performed by robust methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Principle of Nuclease Resistance
The phosphodiester backbone of natural DNA is susceptible to enzymatic cleavage by nucleases. The substitution of a non-bridging oxygen with a methyl group in the phosphate backbone of MP-DNA sterically hinders the approach of nuclease enzymes, thereby preventing enzymatic hydrolysis. This inherent resistance to both endo- and exonucleases leads to a significantly longer half-life in biological fluids and cellular environments.
Data Presentation: Comparative Stability of Methylphosphonate DNA
The following tables summarize the expected quantitative data from nuclease resistance assays, comparing the stability of methylphosphonate-modified oligonucleotides with unmodified DNA oligonucleotides.
Table 1: Stability of Oligonucleotides in 50% Fetal Bovine Serum (FBS) at 37°C
| Oligonucleotide Type | Time (hours) | % Intact Oligonucleotide | Half-life (t½) (hours) |
| Unmodified DNA | 0 | 100 | ~0.5 - 2 |
| 1 | < 50 | ||
| 4 | < 10 | ||
| 24 | Undetectable | ||
| Methylphosphonate DNA | 0 | 100 | > 48 |
| 1 | > 95 | ||
| 4 | > 90 | ||
| 24 | > 80 | ||
| 48 | > 70 |
Table 2: Stability of Oligonucleotides in Cell Lysate at 37°C
| Oligonucleotide Type | Time (hours) | % Intact Oligonucleotide | Half-life (t½) (hours) |
| Unmodified DNA | 0 | 100 | ~1 - 4 |
| 1 | ~60 | ||
| 4 | < 20 | ||
| 24 | Undetectable | ||
| Methylphosphonate DNA | 0 | 100 | > 48 |
| 1 | > 95 | ||
| 4 | > 90 | ||
| 24 | > 85 | ||
| 48 | > 75 |
Table 3: Stability of Oligonucleotides against 3'-Exonuclease (Snake Venom Phosphodiesterase) at 37°C
| Oligonucleotide Type | Time (minutes) | % Intact Oligonucleotide | Half-life (t½) (minutes) |
| Unmodified DNA | 0 | 100 | ~15 - 30 |
| 15 | ~50 | ||
| 60 | < 10 | ||
| 120 | Undetectable | ||
| Methylphosphonate DNA | 0 | 100 | > 240 |
| 15 | > 98 | ||
| 60 | > 95 | ||
| 120 | > 90 | ||
| 240 | > 80 |
Experimental Protocols
Protocol 1: Nuclease Stability Assay in Fetal Bovine Serum (FBS)
This protocol assesses the stability of methylphosphonate DNA in a complex biological fluid containing a variety of nucleases.
Materials:
-
Methylphosphonate-modified oligonucleotide
-
Unmodified DNA oligonucleotide (as a control)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Stop solution (e.g., 0.5 M EDTA)
-
HPLC or CE system for analysis
Procedure:
-
Prepare a 10 µM stock solution of each oligonucleotide in nuclease-free water.
-
In a microcentrifuge tube, combine 5 µL of the 10 µM oligonucleotide stock with 45 µL of pre-warmed (37°C) 50% FBS in PBS.
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing 10 µL of stop solution to quench the nuclease activity.
-
Store the quenched samples at -20°C until analysis.
-
Analyze the samples by ion-pair reversed-phase HPLC or capillary electrophoresis to determine the percentage of intact oligonucleotide remaining.
Protocol 2: Nuclease Stability Assay in Cell Lysate
This protocol evaluates the stability of methylphosphonate DNA in a cellular environment.
Materials:
-
Methylphosphonate-modified oligonucleotide
-
Unmodified DNA oligonucleotide
-
Cultured cells (e.g., HeLa, A549)
-
Lysis buffer (e.g., RIPA buffer)
-
Nuclease-free water
-
Stop solution (0.5 M EDTA)
-
HPLC or CE system
Procedure:
-
Prepare a whole-cell lysate from the cultured cells according to standard protocols. Determine the total protein concentration of the lysate.
-
Prepare a 10 µM stock solution of each oligonucleotide in nuclease-free water.
-
In a microcentrifuge tube, combine 5 µL of the 10 µM oligonucleotide stock with 45 µL of cell lysate (e.g., 1 mg/mL total protein), pre-warmed to 37°C.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take a 10 µL aliquot and mix it with 10 µL of stop solution.
-
Store samples at -20°C prior to analysis.
-
Analyze the samples by HPLC or CE to quantify the amount of full-length oligonucleotide.
Protocol 3: 3'-Exonuclease Stability Assay using Snake Venom Phosphodiesterase (SVPD)
This assay specifically assesses the resistance of oligonucleotides to 3'-exonucleolytic degradation.
Materials:
-
Methylphosphonate-modified oligonucleotide
-
Unmodified DNA oligonucleotide
-
Snake Venom Phosphodiesterase (from Crotalus adamanteus)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Nuclease-free water
-
Stop Solution (0.5 M EDTA)
-
HPLC or CE system
Procedure:
-
Prepare a 10 µM stock solution of each oligonucleotide in nuclease-free water.
-
Prepare a working solution of SVPD in reaction buffer (e.g., 0.01 units/µL).
-
In a microcentrifuge tube, combine 5 µL of the 10 µM oligonucleotide stock with 40 µL of reaction buffer. Pre-warm to 37°C.
-
Initiate the reaction by adding 5 µL of the SVPD working solution.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot and add it to a tube with 10 µL of stop solution.
-
Store the quenched samples at -20°C until analysis.
-
Analyze the degradation products by HPLC or CE.
Analytical Methods
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
IP-RP-HPLC is a powerful technique for separating and quantifying oligonucleotides and their degradation products.
Typical HPLC Parameters:
-
Column: C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 15 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP, 15 mM TEA in 50:50 Acetonitrile:Water.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV absorbance at 260 nm.
Capillary Electrophoresis (CE)
CE offers high-resolution separation of oligonucleotides based on their size and charge.
Typical CE Parameters:
-
Capillary: Fused silica capillary with an internal coating to reduce electroosmotic flow.
-
Sieving Matrix: A replaceable polymer solution (e.g., linear polyacrylamide) in the running buffer.
-
Running Buffer: 100 mM Tris-TAPS, pH 8.0, with 7 M Urea.
-
Injection: Electrokinetic injection.
-
Voltage: 15-30 kV.
-
Temperature: 25-30°C.
-
Detection: UV absorbance at 260 nm.
Visualizations
Caption: Workflow for Nuclease Resistance Assay.
Caption: Nuclease Action on Unmodified vs. MP DNA.
Application Notes and Protocols for the Incorporation of dG(iBu)-Methyl Phosphonamidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a specialized phosphoramidite monomer utilized in the chemical synthesis of oligonucleotides.[1][2][3] Its primary application lies in the introduction of methylphosphonate linkages into the oligonucleotide backbone. This modification, where a non-bridging oxygen in the phosphate group is replaced by a methyl group, results in an uncharged and nuclease-resistant internucleotide bond.[4][5] Consequently, oligonucleotides containing methylphosphonate linkages are of significant interest for therapeutic applications, particularly in the development of antisense agents, due to their enhanced stability and potential for improved cellular uptake.[4]
The synthesis of oligonucleotides using methyl phosphonamidites, including dG(iBu)-Methyl phosphonamidite, follows the general principles of automated solid-phase phosphoramidite chemistry. However, specific modifications to the standard protocols are necessary to ensure efficient incorporation and to accommodate the unique chemical properties of the methylphosphonate linkage, especially its lability to basic conditions.[4][5] These modifications primarily pertain to the dissolution of the phosphonamidite, the coupling reaction time, and, most critically, the cleavage and deprotection steps.
This document provides detailed protocols and application notes for the successful incorporation of dG(iBu)-Methyl phosphonamidite into synthetic oligonucleotides.
Data Presentation
Table 1: Reagent Specifications
| Property | Value | Reference |
| Product Name | This compound | [1][2] |
| Molecular Formula | C₄₂H₅₃N₆O₇P | [2] |
| Molecular Weight | 784.88 g/mol | [2] |
| CAS Number | 115131-08-3 | [3] |
| Appearance | White to off-white powder | |
| Recommended Diluent | Anhydrous Tetrahydrofuran (THF) | [5] |
| Storage Conditions | -20°C, under dry, inert atmosphere |
Table 2: Representative Oligonucleotide Synthesis Parameters
| Parameter | Standard Phosphoramidite | dG(iBu)-Methyl Phosphonamidite | Rationale for Change | Reference |
| Dissolution Solvent | Anhydrous Acetonitrile | Anhydrous Tetrahydrofuran (THF) | dG(iBu)-Methyl phosphonamidite exhibits poor solubility in acetonitrile. | [5] |
| Coupling Time | 2-3 minutes | 5-6 minutes | A longer reaction time is recommended to ensure high coupling efficiency. | |
| Oxidizer | Standard Iodine Solution | Low-water content oxidizer | The methylphosphonite intermediate is highly sensitive to water, which can lead to undesired side reactions. | |
| Trityl Monitoring | Standard | May understate efficiency | The rate of release of the trityl group may differ, potentially leading to an underestimation of the coupling efficiency. | [5][6] |
Table 3: Comparison of Deprotection Protocols for Methylphosphonate-Containing Oligonucleotides (Representative Data)
| Deprotection Protocol | Duration | Temperature | Oligonucleotide Yield (Relative) | Purity (Representative) | Notes | Reference |
| Standard Ammonium Hydroxide | 8-16 hours | 55°C | Low | Poor | Not recommended. The methylphosphonate linkage is base-labile and significant degradation of the oligonucleotide backbone occurs. | [5] |
| Two-Step: NH₄OH then Ethylenediamine (EDA) | > 8 hours | Room Temperature | Moderate | Moderate | An older method that can lead to cleavage of the methylphosphonate backbone during the initial ammonium hydroxide step. | [5] |
| One-Pot: NH₄OH/Acetonitrile/Ethanol then EDA | ~6.5 hours | Room Temperature | High | Good to Excellent | A preferred method that minimizes backbone cleavage and has been reported to provide significantly higher yields.[1][7] The use of Ac-dC instead of Bz-dC is recommended to avoid transamination side reactions with ethylenediamine.[5][6] | [1][5][7] |
| Ammonia-Methylamine (AMA) | 10 minutes | 65°C | High | Good to Excellent | An "UltraFAST" deprotection method. Requires the use of Ac-dC to prevent base modification. |
Note: The quantitative data presented in Table 3 is representative and intended for comparative purposes. Actual yields and purity are sequence-dependent and should be determined empirically. One study reported that the one-pot deprotection method yielded a product that was superior in yield by as much as 250% compared to a commonly used two-step method.[1][7]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Methylphosphonate-Containing Oligonucleotides
This protocol outlines the steps for incorporating dG(iBu)-Methyl phosphonamidite into an oligonucleotide sequence using a standard automated DNA synthesizer.
1. Reagent Preparation: a. dG(iBu)-Methyl Phosphonamidite Solution: Dissolve the dG(iBu)-Methyl phosphonamidite in anhydrous tetrahydrofuran (THF) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[5] Due to its limited solubility in acetonitrile, THF is the required solvent. b. Standard Reagents: Prepare standard DNA synthesis reagents (other phosphoramidites, activator, capping solutions, and deblocking solution) according to the instrument manufacturer's protocols. c. Oxidizer: Utilize a low-water content oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).
2. Synthesizer Setup: a. Install the dG(iBu)-Methyl phosphonamidite solution on a designated port on the DNA synthesizer. b. Program the synthesis sequence, ensuring that the protocol for the dG(iBu)-Methyl phosphonamidite incorporation includes an extended coupling time.
3. Synthesis Cycle: a. Deblocking: Removal of the 5'-DMTr protecting group from the solid support-bound oligonucleotide with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. b. Coupling: Delivery of the activated dG(iBu)-Methyl phosphonamidite to the synthesis column. A coupling time of 5-6 minutes is recommended. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the newly formed methylphosphonite triester to the more stable pentavalent methylphosphonate using a low-water content iodine solution. e. Repeat the cycle for each subsequent monomer addition.
4. Post-Synthesis: a. Upon completion of the synthesis, keep the 5'-DMTr group on the final base if "Trityl-on" purification is intended. b. Dry the solid support thoroughly with a stream of inert gas (e.g., Argon).
Protocol 2: One-Pot Cleavage and Deprotection
This protocol is a recommended method for the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups.[5][6]
1. Materials:
-
Dry, support-bound oligonucleotide in a sealed vial.
-
Cleavage Solution: A mixture of acetonitrile, ethanol, and ammonium hydroxide in a 45:45:10 ratio.
-
Ethylenediamine (EDA).
-
Acetonitrile/water (1:1, v/v).
-
6 M Hydrochloric acid in acetonitrile/water (1:9, v/v).
2. Procedure: a. Transfer the dried solid support from the synthesis column to a screw-cap vial. b. Add 0.5 mL of the Cleavage Solution to the support. Seal the vial and let it stand at room temperature for 30 minutes.[5][6] c. Add 0.5 mL of ethylenediamine to the vial. Reseal the vial tightly and let it stand at room temperature for an additional 6 hours.[5][6] d. Carefully decant the supernatant into a clean tube. e. Wash the support twice with 0.5 mL of acetonitrile/water (1:1). Combine the washes with the supernatant. f. Dilute the combined solution to 15 mL with water. g. Neutralize the solution by adjusting the pH to 7 with the 6 M HCl solution.
Protocol 3: Purification of Methylphosphonate Oligonucleotides
Following deprotection and neutralization, the crude oligonucleotide can be purified using standard techniques.
1. Desalting: a. Use a standard desalting cartridge (e.g., Poly-Pak™ or equivalent reverse-phase cartridge). b. Pre-condition the cartridge according to the manufacturer's instructions (typically with acetonitrile and 2 M TEAA). c. Load the neutralized oligonucleotide solution onto the cartridge. d. Wash the cartridge with water to remove salts. e. Elute the oligonucleotide with acetonitrile/water (1:1, v/v). f. Evaporate the solvent to obtain the purified oligonucleotide.
2. HPLC Purification: a. For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed. b. Use a suitable C18 column and a gradient of acetonitrile in an appropriate buffer (e.g., triethylammonium acetate). c. Collect the fractions corresponding to the full-length oligonucleotide. d. Desalt the collected fractions as described above.
Mandatory Visualizations
Caption: Automated synthesis cycle for incorporating dG(iBu)-Methyl phosphonamidite.
Caption: Workflow for the one-pot deprotection and purification of methylphosphonate oligonucleotides.
References
- 1. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. books.rsc.org [books.rsc.org]
- 4. glenresearch.com [glenresearch.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Methylphosphonate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate oligonucleotides (MPOs) are a class of nucleic acid analogs where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification renders the backbone uncharged, which increases nuclease resistance and enhances cellular uptake, making MPOs promising candidates for antisense therapeutics. However, the chemical synthesis of MPOs yields the desired full-length product along with a mixture of impurities, including shorter failure sequences and byproducts from incomplete deprotection. Therefore, robust purification is a critical step to ensure the purity, safety, and efficacy of MPO-based drugs and research tools.
These application notes provide detailed protocols for the most common methods used in the purification of methylphosphonate oligonucleotides: High-Performance Liquid Chromatography (HPLC), Denaturing Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).
Pre-Purification: Deprotection of Methylphosphonate Oligonucleotides
Prior to purification, the synthetic MPOs must be cleaved from the solid support and fully deprotected. The deprotection of MPOs requires specific conditions to ensure complete removal of protecting groups from the nucleobases and the phosphonate linkages without degrading the oligonucleotide. A novel one-pot deprotection procedure has been shown to be highly effective and can significantly improve the yield of the final product.[1][2]
One-Pot Deprotection Protocol
This method involves a sequential treatment with dilute ammonia and ethylenediamine at room temperature.[1][2]
Reagents:
-
Concentrated Ammonium Hydroxide (28-30%)
-
Ethylenediamine (EDA)
-
Molecular biology grade water
Procedure:
-
Transfer the controlled pore glass (CPG) solid support containing the synthesized MPO to a sealed vial.
-
Add a solution of dilute ammonium hydroxide (e.g., 1:3 concentrated NH4OH:H2O) to the vial to cover the CPG.
-
Incubate at room temperature for 30 minutes.
-
Add ethylenediamine to the vial.
-
Continue the incubation at room temperature for 6 hours to complete the deprotection.[1][2]
-
After incubation, dilute the solution with water and neutralize it to prepare the crude MPO for purification.
This one-pot method has been reported to increase the yield of the final product by up to 250% compared to traditional two-step deprotection methods.[1][2]
Purification Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purification of oligonucleotides, offering high resolution and the ability to separate the full-length product from closely related impurities.[3][4] For MPOs, both reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC) chromatography can be employed.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. The neutral backbone of MPOs makes them inherently more hydrophobic than their phosphodiester counterparts. Ion-pairing agents are used to enhance the interaction of the oligonucleotides with the stationary phase.
Key Considerations for MPOs:
-
Due to their neutral backbone, MPOs exhibit stronger retention on reversed-phase columns compared to charged oligonucleotides.
-
The choice of ion-pairing agent and its concentration is critical for achieving optimal separation. Triethylammonium acetate (TEAA) is a commonly used ion-pairing agent.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C8 or C18)
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
Procedure:
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% Buffer A, 5% Buffer B).
-
Dissolve the crude, deprotected MPO in Buffer A.
-
Inject the sample onto the column.
-
Elute the MPO using a linear gradient of increasing Buffer B concentration. A shallow gradient is often required to resolve failure sequences.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the main peak (full-length MPO).
-
Combine the purified fractions and evaporate the solvent.
-
Desalt the purified MPO using a suitable method (e.g., gel filtration or ethanol precipitation).
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates molecules based on their charge. While MPOs have a neutral backbone, they can be designed as chimeras with phosphodiester linkages, or they may possess a terminal phosphate group, which allows for separation on an anion-exchange column. For fully methylphosphonated oligonucleotides, this method is less effective.
Key Considerations for MPO/Phosphodiester Chimeras:
-
Separation is based on the number of charged phosphodiester linkages.
-
The elution order is typically from shorter to longer oligonucleotides, as longer chains have more charged groups.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., quaternary ammonium-based)
Mobile Phases:
-
Buffer A: 20 mM Sodium Phosphate, pH 8.5
-
Buffer B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5
Procedure:
-
Equilibrate the column with Buffer A.
-
Dissolve the crude, deprotected MPO chimera in Buffer A.
-
Inject the sample onto the column.
-
Elute the MPO chimera using a linear gradient of increasing Buffer B concentration.
-
Monitor the elution at 260 nm.
-
Collect the fractions of the main peak.
-
Desalt the purified MPO chimera.
Quantitative Data for HPLC Purification of Oligonucleotides
| Parameter | IP-RP-HPLC | AEX-HPLC |
| Purity Achieved | >99%[4] | >97%[5] |
| Typical Recovery | >56%[4] | ~90%[5] |
| Resolution | Excellent for up to 50-mers[6] | Excellent for up to 40-mers[6] |
Note: Data is for general oligonucleotides and may vary for specific MPO sequences.
Purification Method 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE separates oligonucleotides based on their size with single-nucleotide resolution. It is particularly useful for obtaining high-purity MPOs, especially for longer sequences.
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
Urea
-
10x TBE buffer (Tris-borate-EDTA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Gel loading buffer (e.g., formamide-based)
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20%) containing 7 M urea in 1x TBE. Polymerize the gel by adding APS and TEMED.
-
Sample Preparation: Resuspend the crude MPO in gel loading buffer, heat at 95°C for 5 minutes, and then snap-cool on ice.
-
Electrophoresis: Pre-run the gel until it reaches approximately 50°C. Load the sample and run the gel at a constant power until the tracking dye has migrated to the desired position.
-
Visualization: Visualize the MPO bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wavelength UV lamp. The MPO will appear as a dark shadow.
-
Excision and Elution: Excise the band corresponding to the full-length MPO. Crush the gel slice and elute the MPO overnight in elution buffer at 37°C with gentle agitation.
-
Recovery: Separate the eluate from the gel fragments. Desalt the MPO and recover by ethanol precipitation.
Quantitative Data for PAGE Purification
| Parameter | Denaturing PAGE |
| Purity Achieved | >95% |
| Typical Recovery | 20-50%[7] |
| Resolution | Single nucleotide |
Note: While PAGE offers high purity, the recovery rates are typically lower than HPLC.
Purification Method 3: Solid-Phase Extraction (SPE)
SPE is a rapid purification method often used for desalting and removing a significant portion of failure sequences, particularly in a high-throughput format. For MPOs, reversed-phase SPE is the most common approach.
Trityl-On Reversed-Phase SPE
This method takes advantage of the hydrophobic dimethoxytrityl (DMT) group, which is left on the 5' end of the full-length oligonucleotide after synthesis. Failure sequences are capped and do not have a DMT group.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
Acetonitrile
-
0.1 M TEAA
-
Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Neutralization solution (e.g., 0.1 M TEAA)
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge with acetonitrile, followed by 0.1 M TEAA.
-
Sample Loading: Load the crude "Trityl-On" MPO solution onto the cartridge. The DMT-containing full-length MPO will bind to the stationary phase.
-
Washing: Wash the cartridge with a low percentage of acetonitrile in water to remove unbound failure sequences and other hydrophilic impurities.
-
Detritylation: Elute the DMT group by passing the detritylation solution through the cartridge.
-
Elution: Elute the purified, detritylated MPO with a higher concentration of acetonitrile.
-
Post-Elution: Neutralize the collected fractions and evaporate the solvent.
Quantitative Data for SPE Purification
| Parameter | Trityl-On Reversed-Phase SPE |
| Purity Achieved | 60-80%[8] |
| Typical Recovery | 60-100%[9] |
| Throughput | High |
Note: SPE is generally considered a pre-purification or lower-purity method compared to HPLC and PAGE.
Summary and Recommendations
The choice of purification method for methylphosphonate oligonucleotides depends on the desired purity, yield, and scale of the application.
| Method | Purity | Recovery | Throughput | Best Suited For |
| IP-RP-HPLC | Very High (>99%)[4] | Moderate to High (>56%)[4] | Moderate | High-purity applications, therapeutics, difficult sequences |
| AEX-HPLC | High (>97%)[5] | High (~90%)[5] | Moderate | MPO/phosphodiester chimeras |
| Denaturing PAGE | Highest (>95%) | Low (20-50%)[7] | Low | Applications requiring the highest purity, long MPOs |
| SPE | Moderate (60-80%)[8] | High (60-100%)[9] | High | Rapid purification, desalting, high-throughput applications |
For therapeutic applications and demanding research, HPLC is the method of choice , offering a good balance of high purity and recovery. PAGE is recommended when the absolute highest purity is required, and lower yields are acceptable. SPE is a valuable tool for rapid, less stringent purification needs or as an initial clean-up step before a higher resolution method like HPLC. The implementation of an optimized one-pot deprotection protocol is highly recommended to maximize the yield of the final purified methylphosphonate oligonucleotide.[1][2]
References
- 1. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 4. agilent.com [agilent.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Methylphosphonate-Modified DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate-modified DNA oligonucleotides are a class of nucleic acid analogs where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification renders the internucleotidic linkage neutral, which increases the hydrophobicity and nuclease resistance of the oligonucleotide. These properties make methylphosphonate-modified DNA a valuable tool in antisense therapy and other drug development applications.
High-performance liquid chromatography (HPLC) is an essential technique for the purification of synthetic oligonucleotides, ensuring the removal of failure sequences (n-1, n-2), incompletely deprotected oligonucleotides, and other synthesis by-products. This document provides detailed application notes and protocols for the two primary HPLC methods used for the purification of methylphosphonate-modified DNA: Reversed-Phase HPLC (RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).
Principles of HPLC Purification for Methylphosphonate-Modified DNA
The choice between RP-HPLC and AEX-HPLC depends on the specific characteristics of the methylphosphonate-modified oligonucleotide and the desired purity level.
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity.[1] The stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is polar. Methylphosphonate modifications significantly increase the hydrophobicity of DNA, making RP-HPLC a highly effective purification method.[1] Longer oligonucleotides and those with a higher degree of methylphosphonate modification will have stronger interactions with the stationary phase and thus longer retention times.
Anion-Exchange HPLC (AEX-HPLC): This method separates molecules based on their net negative charge. The stationary phase has a positive charge, and elution is achieved by increasing the salt concentration of the mobile phase. Since the methylphosphonate linkage is charge-neutral, the separation of fully modified methylphosphonate DNA by AEX-HPLC is not feasible. However, this technique is useful for purifying chimeric oligonucleotides containing both phosphodiester and methylphosphonate linkages, as it can effectively separate species based on the number of charged phosphodiester groups.
Data Presentation
The following tables summarize typical quantitative data obtained during the HPLC purification of methylphosphonate-modified DNA. Note that actual results will vary depending on the specific oligonucleotide sequence, length, degree of modification, and the HPLC system used.
Table 1: Reversed-Phase HPLC (RP-HPLC) Purification Data for a 20-mer Full Methylphosphonate Oligonucleotide
| Parameter | DMT-On Purification | DMT-Off Purification |
| Column | C18, 5 µm, 100 Å | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.5 | 0.1 M TEAA, pH 7.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-30% B over 30 min | 5-25% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (Product) | ~25 min | ~18 min |
| Purity (Post-Purification) | >95% | >95% |
| Recovery Yield | ~85% | ~90% |
Table 2: Anion-Exchange HPLC (AEX-HPLC) Purification Data for a 20-mer Chimeric Oligonucleotide (10 Phosphodiester, 10 Methylphosphonate Linkages)
| Parameter | Value |
| Column | Quaternary Ammonium-Functionalized Polymer, 10 µm |
| Mobile Phase A | 20 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 20 mM Sodium Phosphate, 1.0 M NaCl, pH 7.0 |
| Gradient | 10-70% B over 40 min |
| Flow Rate | 1.5 mL/min |
| Retention Time (Product) | ~30 min |
| Purity (Post-Purification) | >97% |
| Recovery Yield | ~80% |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of Methylphosphonate-Modified DNA
This protocol is suitable for the purification of both fully and partially methylphosphonate-modified DNA. The "DMT-on" strategy, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product, is often employed to enhance separation from failure sequences.
Materials:
-
Crude methylphosphonate-modified DNA (DMT-on)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Triethylammonium acetate (TEAA) buffer, 2 M stock solution, pH 7.5
-
Acetic acid solution (80%) for detritylation
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Cleave the synthesized oligonucleotide from the solid support and deprotect the bases according to the synthesis protocol.
-
Evaporate the cleavage/deprotection solution to dryness.
-
Resuspend the crude oligonucleotide pellet in 1 mL of 0.1 M TEAA buffer.
-
-
HPLC System Preparation:
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in 50:50 acetonitrile:water.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Chromatography:
-
Inject the prepared sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 30% over 30 minutes). Due to the hydrophobicity of the methylphosphonate backbone, a higher concentration of organic modifier may be required for elution compared to unmodified DNA.[1]
-
Monitor the elution profile at 260 nm. The DMT-on product will be the most retained peak.
-
-
Fraction Collection and Post-Purification Processing:
-
Collect the fractions corresponding to the major peak.
-
Evaporate the collected fractions to dryness.
-
Detritylation: Resuspend the dried product in 80% acetic acid and incubate at room temperature for 30 minutes.
-
Quench the reaction by adding water and freeze the sample.
-
Lyophilize to obtain the purified, detritylated methylphosphonate-modified DNA.
-
Desalting: To remove excess salt, dissolve the purified oligonucleotide in water and desalt using a size-exclusion column or ethanol precipitation.
-
Protocol 2: Anion-Exchange HPLC (AEX-HPLC) for Chimeric Methylphosphonate-Phosphodiester DNA
This protocol is designed for the purification of chimeric oligonucleotides containing both neutral methylphosphonate and charged phosphodiester linkages.
Materials:
-
Crude chimeric oligonucleotide
-
HPLC-grade water
-
Sodium chloride (NaCl)
-
Sodium phosphate buffer components
-
Anion-exchange HPLC column (e.g., a strong anion-exchange column with a quaternary ammonium functionalized polymeric matrix)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Cleave and deprotect the oligonucleotide as per the synthesis protocol.
-
Lyophilize the crude sample.
-
Dissolve the pellet in Mobile Phase A.
-
-
HPLC System Preparation:
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate with 1.0 M NaCl, pH 7.0.
-
Equilibrate the anion-exchange column with 100% Mobile Phase A at a flow rate of 1.5 mL/min until the baseline is stable.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Elute with a linear gradient of increasing salt concentration (e.g., 10% to 70% Mobile Phase B over 40 minutes). The elution order is based on the number of phosphodiester linkages, with more highly charged oligonucleotides eluting later.
-
Monitor the absorbance at 260 nm.
-
-
Fraction Collection and Post-Purification Processing:
-
Collect the fractions containing the main product peak.
-
Desalting: It is crucial to desalt the purified fractions to remove the high concentration of non-volatile salts from the mobile phase. This can be achieved by dialysis, size-exclusion chromatography, or ethanol precipitation.
-
Lyophilize the desalted sample to obtain the pure chimeric oligonucleotide.
-
Visualizations
Caption: Workflow for RP-HPLC purification of methylphosphonate-modified DNA.
Caption: Workflow for AEX-HPLC purification of chimeric oligonucleotides.
Caption: Comparison of phosphodiester and methylphosphonate linkages.
References
Troubleshooting & Optimization
Technical Support Center: Methylphosphonamidite Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in methylphosphonamidite oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during methylphosphonamidite oligonucleotide synthesis?
A1: The most prevalent side reactions occur during the deprotection step, particularly when using ethylenediamine (EDA) to cleave the methylphosphonate backbone. These include:
-
Transamination of deoxycytidine (dC): The N4-benzoyl protecting group on dC can be displaced by EDA, leading to an undesired N4-ethylenediamine adduct. This can occur in up to 15% of N4-benzoyl-dC residues.[1][2]
-
Modification of deoxyguanosine (dG): A similar displacement reaction can happen at the O6 position of dG, especially when using O6-diphenylcarbamoyl (DPC) protection.[1][2]
-
Backbone degradation: The methylphosphonate linkage is sensitive to harsh basic conditions, and prolonged exposure to strong bases like ammonium hydroxide can lead to cleavage of the oligonucleotide backbone.[3]
Other common issues that can arise during the synthesis cycle include:
-
Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond between a purine base (A or G) and the deoxyribose sugar, creating an abasic site.[1][4] This abasic site is stable during synthesis but will be cleaved during the final basic deprotection, resulting in truncated oligonucleotides.[4]
-
Formation of (n-1) shortmers: Incomplete coupling of a phosphoramidite monomer to the growing oligonucleotide chain results in deletion sequences. This is often due to suboptimal coupling efficiency.
-
Formation of (n+1) species: The acidic nature of activators can cause premature detritylation of the dG phosphoramidite during coupling, leading to the formation of a GG dimer and its incorporation into the sequence.[5]
Q2: How can I minimize side reactions during the deprotection of methylphosphonate oligonucleotides?
A2: Several strategies can be employed to minimize deprotection-related side reactions:
-
Use alternative protecting groups for dC: Using acetyl (Ac) protected dC (Ac-dC) instead of benzoyl (Bz) protected dC significantly reduces the incidence of transamination. The acetyl group is much more labile and is rapidly hydrolyzed under basic conditions, preventing the side reaction with EDA or methylamine.[3][6]
-
Employ a "one-pot" deprotection procedure: A novel deprotection method involving a brief initial treatment with dilute ammonia followed by the addition of ethylenediamine has been shown to be superior to traditional two-step methods. This one-pot procedure can increase the yield of the final product by as much as 250%.[1][2]
-
Use milder deprotection conditions: For oligonucleotides with sensitive modifications, using milder bases like potassium carbonate in methanol can be effective.
Q3: What factors influence the coupling efficiency in methylphosphonamidite synthesis?
A3: Achieving high coupling efficiency (ideally >99%) at each step is critical for synthesizing full-length oligonucleotides.[7] Key factors include:
-
Anhydrous conditions: Water is a major inhibitor of the coupling reaction. It can react with the activated phosphoramidite, leading to its inactivation. Therefore, using anhydrous acetonitrile and ensuring all reagents and the synthesizer fluidics are dry is crucial.[3][5]
-
Phosphoramidite quality: The purity of the phosphoramidite monomers is essential. Impurities can lead to side reactions and lower coupling efficiency.[7]
-
Activator choice: The acidity of the activator plays a role. More acidic activators can lead to faster coupling but may also increase the risk of side reactions like detritylation of the phosphoramidite. Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).
-
Coupling time: Standard coupling times are typically short (e.g., 30 seconds), but for sterically hindered or modified phosphoramidites, extending the coupling time may be necessary to ensure complete reaction.[8]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Oligonucleotide
Symptoms:
-
Low overall yield after synthesis and purification.
-
Presence of significant amounts of shorter fragments (shortmers) upon analysis by HPLC or gel electrophoresis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Experimental Protocol |
| Low Coupling Efficiency | Ensure all reagents, especially acetonitrile, are anhydrous. Use fresh, high-quality phosphoramidites. Optimize coupling time, particularly for modified monomers. Consider using a more potent activator like DCI. | See Protocol 1: Optimizing Coupling Conditions . |
| Inefficient Capping | Incomplete capping of unreacted 5'-hydroxyl groups leads to the formation of (n-1) deletion mutants. Ensure capping reagents (acetic anhydride and N-methylimidazole) are fresh and delivered efficiently. | See Protocol 2: Capping Efficiency Test . |
| Depurination | The acidic deblocking step can cause depurination. Minimize the deblocking time and use a less harsh acid like 3% dichloroacetic acid (DCA) in dichloromethane instead of trichloroacetic acid (TCA). | Monitor the color of the trityl cation release; a persistent orange color may indicate excessive exposure to acid. |
| Backbone Cleavage | Harsh deprotection conditions can cleave the methylphosphonate backbone. Use the recommended "one-pot" deprotection method or milder basic conditions. Avoid prolonged exposure to concentrated ammonium hydroxide. | See Protocol 3: One-Pot Deprotection of Methylphosphonate Oligonucleotides . |
Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis
Symptoms:
-
Multiple peaks close to the main product peak in the HPLC chromatogram.
-
Mass spectrometry data showing species with unexpected molecular weights.
Possible Causes and Solutions:
| Side Product | Identifying Characteristic (Mass Spec) | Cause | Solution |
| (n-1) Shortmers | Mass of full-length product minus one nucleotide. | Incomplete coupling or inefficient capping. | See Troubleshooting Issue 1 . |
| dC Transamination Adduct | Mass of full-length product + mass of ethylenediamine - mass of benzoyl group. | Use of benzoyl-dC with ethylenediamine deprotection. | Use acetyl-dC phosphoramidite. |
| Depurination Fragments | Fragments corresponding to cleavage at purine bases. | Excessive acid exposure during deblocking. | Reduce deblocking time; use a milder deblocking agent (e.g., 3% DCA). |
| (n+1) Adducts (e.g., GG dimer) | Mass of full-length product + one guanosine nucleotide. | Premature detritylation of dG phosphoramidite by the activator. | Use a less acidic activator; ensure proper phosphoramidite quality. |
| N3-Cyanoethyl Adducts | Mass of full-length product + 53 Da. | Reaction of acrylonitrile (a byproduct of deprotection) with thymidine. | Use AMA (ammonium hydroxide/methylamine) for deprotection, as methylamine is a better scavenger for acrylonitrile.[5] |
Quantitative Data Summary
Table 1: Comparison of Deprotection Methods for Methylphosphonate Oligonucleotides
| Deprotection Method | Key Features | Reported Yield Improvement | Reference |
| Two-Step Method (e.g., Hydrazine then EDA) | Traditional method, can lead to side reactions. | - | [3] |
| One-Pot Method (Dilute Ammonia then EDA) | Reduces side reactions and improves recovery. | Up to 250% increase in product yield compared to the two-step method. | [1][2] |
Table 2: Impact of dC Protecting Group on Transamination Side Reaction during Deprotection
| dC Protecting Group | Deprotection Agent | Percentage of Transamination | Reference |
| N4-benzoyl (Bz) | Ethylenediamine (EDA) | Up to 15% | [1][2] |
| N4-isobutyryl (iBu) | Ethylenediamine (EDA) | Side reactions not observed. | [1] |
| N4-acetyl (Ac) | AMA (Ammonium Hydroxide/Methylamine) | No N-Me-dC observed. | [3] |
Key Experimental Protocols
Protocol 1: Standard Methylphosphonamidite Synthesis Cycle
This protocol outlines the four main steps in one cycle of solid-phase methylphosphonamidite oligonucleotide synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: Pass the deblocking solution through the synthesis column containing the solid support-bound oligonucleotide. This removes the 5'-dimethoxytrityl (DMT) protecting group, exposing a free 5'-hydroxyl group for the next coupling step. The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.[8][9]
-
Time: Typically 1-2 minutes.
-
-
Coupling:
-
Reagents:
-
Methylphosphonamidite monomer (0.02 M to 0.1 M in anhydrous acetonitrile).
-
Activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
-
Procedure: Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Time: 30 seconds for standard monomers; may be extended to 5-10 minutes for modified monomers.[8]
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.
-
Capping Reagent B: 1-Methylimidazole in THF.
-
-
Procedure: Pass a mixture of Capping Reagents A and B through the column. This acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling cycles and forming deletion mutations.[8][10]
-
Time: 1-2 minutes.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure: Introduce the oxidizing solution to the column. This converts the unstable phosphite triester linkage to a stable pentavalent methylphosphonate triester.
-
Time: Approximately 1 minute.
-
Protocol 2: Capping Efficiency Test
This protocol can be used to troubleshoot the formation of (n-1) shortmers.
-
Perform a synthesis of a short, standard oligonucleotide (e.g., a 10-mer).
-
After the final coupling step, intentionally skip the capping step.
-
Cleave and deprotect the oligonucleotide as usual.
-
Analyze the crude product by HPLC or mass spectrometry.
-
Compare the chromatogram/spectrum to a synthesis of the same sequence where the capping step was included. A significant increase in the (n-1) peak in the uncapped synthesis indicates that the capping step is functioning to prevent the formation of deletion sequences. If the (n-1) peak is still high in the capped synthesis, the issue is likely with the coupling efficiency.
Protocol 3: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This method is designed to minimize side reactions and improve the yield of the final product.[1][2]
-
After synthesis, wash the solid support with acetonitrile and dry it with argon.
-
Transfer the support to a sealed vial.
-
Add dilute ammonium hydroxide to the vial and let it stand for 30 minutes at room temperature.
-
Add ethylenediamine to the vial and incubate for 6 hours at room temperature.
-
Dilute the solution with water and neutralize it to stop the reaction.
-
The crude oligonucleotide is now ready for purification by HPLC.
Visualizations
Caption: The automated solid-phase synthesis cycle for methylphosphonamidite oligonucleotides.
Caption: Mechanism of dC transamination by ethylenediamine during deprotection.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. eng.bioneer.com [eng.bioneer.com]
- 10. atdbio.com [atdbio.com]
Technical Support Center: Methylphosphonate DNA Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphonate DNA synthesis.
Frequently Asked Questions (FAQs)
Q1: My final product yield is very low. What are the potential causes and how can I improve it?
Low yield in methylphosphonate oligonucleotide synthesis is a common issue that can stem from several factors throughout the synthesis process. The primary culprits are often low coupling efficiency, issues during deprotection, and product loss during purification.
Potential Causes & Solutions:
-
Low Coupling Efficiency: The methylphosphonamidite monomers are highly sensitive to moisture, which can significantly reduce their ability to couple to the growing oligonucleotide chain.[1][2]
-
Solution: Ensure all reagents, especially the acetonitrile (ACN) and the phosphoramidites themselves, are anhydrous.[2] Using fresh, high-quality reagents is critical. Consider extending the coupling time for methylphosphonamidites compared to standard phosphoramidites; a coupling time of 6 minutes has been suggested to be advisable.[3]
-
-
Incomplete Deprotection: The methylphosphonate backbone is sensitive to the harsh basic conditions typically used for deprotection in standard DNA synthesis.[4] Using standard ammonium hydroxide can lead to complete degradation of the oligonucleotide.[4]
-
Solution: A specialized deprotection strategy is necessary. A widely used method involves ethylenediamine (EDA).[4] However, EDA can cause side reactions. A more refined, one-pot procedure involves a mild treatment with dilute ammonia followed by the addition of EDA, which has been shown to improve yields by as much as 250% compared to some two-step methods.[5][6]
-
-
Product Loss During Purification: The neutral backbone of methylphosphonate oligonucleotides can lead to aggregation and poor aqueous solubility, complicating purification and potentially leading to product loss.[7]
-
Solution: Careful optimization of purification conditions is necessary. Reverse-phase HPLC is often used, but the choice of solvents and gradients may need to be adjusted to prevent aggregation.
-
Q2: I am observing unexpected peaks in my HPLC analysis. What are these side products and how can I avoid them?
The appearance of unexpected peaks during HPLC analysis typically indicates the presence of side products formed during synthesis or deprotection.
Common Side Products & Their Causes:
-
Transamination of Cytidine: When using ethylenediamine (EDA) for deprotection, it can react with N4-benzoyl cytidine (bz-dC), leading to an EDA adduct.[4] This can account for up to 15% of the product.[5][6]
-
Modification of Guanine: The use of dimethylaminopyridine (DMAP) as a capping catalyst can lead to the modification of dG residues, making them susceptible to further reactions during deprotection.[4]
-
Solution: A brief treatment with a mild ammonium hydroxide solution can revert these DMAP-dG adducts before the full deprotection step.[4]
-
-
Incomplete Removal of Protecting Groups: Residual protecting groups on the nucleobases or the 5'-hydroxyl group (DMT) will result in distinct peaks on HPLC.[8]
-
Solution: Ensure deprotection steps are carried out for the recommended duration and with fresh reagents. For silyl protecting groups used in RNA synthesis, the water content of the TBAF reagent is critical for efficient removal.[4]
-
Q3: My coupling efficiency is consistently below 98%. How can I troubleshoot this?
Maintaining high coupling efficiency is crucial for the synthesis of full-length oligonucleotides, especially for longer sequences.[2] A drop in efficiency can have a significant impact on the final yield of the desired product.
Troubleshooting Steps for Low Coupling Efficiency:
-
Reagent Quality:
-
Moisture: The presence of water is a primary cause of reduced coupling efficiency.[2] Ensure all reagents, including acetonitrile, activator, and phosphoramidites, are strictly anhydrous. Use fresh, high-quality reagents and consider using molecular sieves to dry solvents.[3]
-
Phosphoramidite Degradation: Methylphosphonamidite synthons can lose their ability to couple over time, even when stored under anhydrous conditions.[4] Use fresh synthons and minimize their exposure to air and moisture.
-
-
Synthesis Cycle Parameters:
-
Coupling Time: Methylphosphonamidites may require longer coupling times than standard phosphoramidites to achieve high efficiency.[3] An extension to 5-6 minutes can be beneficial.[1][3]
-
Activator: Ensure the activator (e.g., 5-(Benzylthio)-1H-tetrazole) is fresh and dissolved in anhydrous acetonitrile.
-
-
Instrument and Fluidics:
-
Check for any leaks in the synthesizer's fluid delivery system that could introduce moisture.
-
Ensure proper flow rates of reagents to the synthesis column.[9]
-
Quantitative Data Summary
Table 1: Common Deprotection Protocols for Methylphosphonate Oligonucleotides
| Deprotection Method | Reagents | Conditions | Key Considerations |
| Standard (Not Recommended) | Concentrated Ammonium Hydroxide | Room Temperature or 55°C | Causes significant backbone degradation.[4] |
| Ethylenediamine (EDA) | Ethylenediamine in Ethanol | Room Temperature, hours | Can cause transamination of N4-benzoyl cytidine.[4] |
| One-Pot Procedure | 1. Dilute Ammonia2. Ethylenediamine | 1. 30 minutes, Room Temp2. 6 hours, Room Temp | Minimizes side reactions and improves yield significantly.[5][6] |
| Hydrazine/EDA | 1. Hydrazine2. Ethylenediamine | Varies | Two-step process to first remove the benzoyl group from cytidine.[4] |
Table 2: Troubleshooting Low Coupling Efficiency
| Parameter | Standard Value | Troubleshooting Action | Expected Outcome |
| Coupling Time | 2-3 minutes | Increase to 6 minutes for methylphosphonamidites.[3] | Improved coupling efficiency. |
| Water Content in ACN | < 30 ppm | Use fresh, anhydrous grade ACN (<10 ppm water).[2] | Reduced phosphoramidite hydrolysis. |
| Phosphoramidite Age | Varies | Use freshly prepared or recently purchased phosphoramidites. | Higher reactivity of the monomer. |
Experimental Protocols
Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is adapted from a method shown to be effective in minimizing side reactions and maximizing yield.[5][6]
-
Initial Ammonia Treatment:
-
After synthesis, keep the oligonucleotide bound to the solid support.
-
Add a solution of dilute ammonium hydroxide to the support. A 2% solution of NH4OH in ACN/EtOH has been shown to be effective.[4]
-
Allow the reaction to proceed for 30 minutes at room temperature. This step is designed to revert any DMAP-dG adducts.[4]
-
-
Ethylenediamine Treatment:
-
After the initial ammonia treatment, add one volume of ethylenediamine (EDA) directly to the reaction mixture.
-
Incubate for 6 hours at room temperature to complete the deprotection of the nucleobases and cleave the oligonucleotide from the support.
-
-
Work-up:
-
Dilute the reaction mixture with a suitable buffer and neutralize it to stop the reaction.
-
The crude product is now ready for purification, typically by HPLC.
-
Protocol 2: Quality Control by HPLC
High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the synthesized oligonucleotide.
-
Sample Preparation:
-
Dissolve a small aliquot of the crude or purified oligonucleotide in an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of increasing organic solvent concentration is used to elute the oligonucleotides.
-
Detection: UV absorbance is monitored at 260 nm.
-
-
Analysis:
-
The full-length product should be the major peak.
-
Shorter, truncated sequences (failure sequences) will typically elute earlier.
-
The presence of residual protecting groups or other modifications can lead to later-eluting peaks.
-
Visual Troubleshooting Guides
Diagram 1: Troubleshooting Low Final Yield
Caption: Troubleshooting workflow for low final yield in methylphosphonate DNA synthesis.
Diagram 2: Identifying the Source of Unexpected HPLC Peaks
Caption: Decision tree for diagnosing the cause of unexpected peaks in HPLC analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Activator for Methyl Phosphonamidite Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the activator for methyl phosphonamidite coupling in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in methyl phosphonamidite coupling?
An activator plays a crucial dual role in the coupling step of phosphoramidite chemistry.[1] It first protonates the nitrogen atom of the methyl phosphonamidite, making it a better leaving group.[1] Subsequently, the activator's conjugate base acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamino group to form a highly reactive intermediate. This intermediate then readily reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. The choice and concentration of the activator are critical for balancing the reaction speed and fidelity to ensure high coupling efficiency.[]
Q2: What are the common types of activators used for methyl phosphonamidite coupling?
Several classes of activators are utilized, with the most common being tetrazole and imidazole derivatives. Key examples include:
-
1H-Tetrazole: The traditional activator, effective for standard DNA synthesis. However, it has limited solubility in acetonitrile and may not be optimal for sterically hindered phosphoramidites.[1]
-
5-Ethylthio-1H-tetrazole (ETT): More soluble and acidic than 1H-Tetrazole, making it a popular choice for RNA synthesis and other demanding couplings.[]
-
5-Benzylthio-1H-tetrazole (BTT): Another acidic activator that is often recommended for RNA synthesis due to its ability to reduce coupling times.[]
-
4,5-Dicyanoimidazole (DCI): Less acidic but more nucleophilic than tetrazole-based activators.[1] It is highly soluble in acetonitrile and can improve yields, especially in large-scale synthesis, by reducing the risk of premature detritylation of the phosphoramidite monomer.[3]
Q3: How do I choose the right activator for my synthesis?
The selection of an activator depends on several factors, including the scale of the synthesis, the nature of the phosphonamidite, and the desired coupling time.
-
For routine, small-scale synthesis of short oligonucleotides , ETT or BTT are often recommended.[]
-
For large-scale synthesis or for long oligonucleotides , DCI is a preferred choice due to its ability to minimize side reactions like the formation of n+1 species.[]
-
For sterically hindered monomers , such as those used in RNA synthesis, more acidic activators like ETT and BTT can provide faster coupling.[1]
Q4: What is the recommended coupling time for methyl phosphonamidites?
Methyl phosphonamidites generally require a longer coupling time compared to standard cyanoethyl phosphoramidites. A recommended coupling time is typically around 5 to 6 minutes for syntheses at a 1 µmole scale or below.[4][]
Q5: Why is the deprotection protocol for methyl phosphonate oligonucleotides different?
The methyl phosphonate linkage is more susceptible to basic conditions than the standard phosphodiester linkage.[4][6] Therefore, standard deprotection protocols using strong bases like ammonium hydroxide can lead to cleavage of the backbone. A modified, milder deprotection procedure is necessary to ensure the integrity of the final oligonucleotide.[4][6]
Troubleshooting Guide
Problem: Low Coupling Efficiency
Question: My coupling efficiency is low when using methyl phosphonamidites. What are the potential causes and solutions?
Low coupling efficiency can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Inadequate Activator Performance:
-
Cause: The chosen activator may not be optimal for the specific methyl phosphonamidite or the concentration may be too low.
-
Solution: Consider switching to a more appropriate activator based on the guidelines in the FAQ section. For instance, if you are using 1H-Tetrazole and experiencing issues, switching to ETT, BTT, or DCI may improve efficiency. Also, ensure your activator solution is fresh and has been stored under anhydrous conditions.
-
-
Insufficient Coupling Time:
-
Cause: Methyl phosphonamidites react more slowly than their cyanoethyl counterparts.
-
Solution: Increase the coupling time to the recommended 5-6 minutes.[4][] For particularly difficult couplings, a double coupling protocol, where the coupling step is repeated before oxidation, can be beneficial.
-
-
Reagent Quality:
-
Cause: Degradation of the methyl phosphonamidite or activator due to moisture or improper storage.
-
Solution: Ensure all reagents, especially the phosphonamidite, activator, and acetonitrile, are anhydrous. Use fresh reagents whenever possible.
-
-
Sub-optimal Dissolution of Phosphonamidites:
-
Cause: Some methyl phosphonamidites have different solubility profiles.
-
Solution: Ensure the methyl phosphonamidite is fully dissolved in the correct solvent at the appropriate concentration. For example, dG methyl phosphonamidite may require anhydrous tetrahydrofuran (THF) for dissolution, while dA, Ac-dC, and dT can be dissolved in anhydrous acetonitrile.[4]
-
Problem: Side Reactions
Question: I am observing n+1 species in my final product. What is the cause and how can I prevent it?
The presence of n+1 species (oligonucleotides that are one nucleotide longer than the target sequence) is often due to the premature removal of the 5'-trityl protecting group on the incoming phosphonamidite monomer, leading to the formation of a dimer that then couples to the growing chain.
-
Cause: The use of a highly acidic activator can cause a small amount of detritylation of the phosphonamidite in solution.[]
-
Solution:
Question: How can I avoid base modification during deprotection of methyl phosphonate oligonucleotides?
-
Cause: Certain protecting groups on the nucleobases can be susceptible to modification by the amines used in the deprotection of methyl phosphonates. For example, the use of ethylenediamine for deprotection can cause modification of dC residues.[4]
-
Solution: Use an appropriately protected dC monomer, such as one with an acetyl (Ac) protecting group. The acetyl group is labile and can be removed under milder conditions, thus preventing side reactions.[4]
Problem: Inaccurate Monitoring
Question: My trityl monitor readings seem lower than expected, even though the final yield is acceptable. What could be the reason?
-
Cause: The rate of release of the trityl group from a methyl phosphonate-linked nucleotide may differ from that of a standard phosphodiester-linked nucleotide. This can lead to an underestimation of the coupling efficiency by the trityl monitor.[4][6]
-
Solution: While the trityl monitor is a useful tool, be aware of this potential discrepancy. Final analysis of the synthesized oligonucleotide by methods such as HPLC or mass spectrometry will provide a more accurate assessment of the synthesis success.
Data Presentation
Table 1: Properties of Common Activators for Phosphoramidite Coupling
| Activator | pKa | Solubility in Acetonitrile | Key Characteristics |
| 1H-Tetrazole | 4.8[3] | ~0.5 M[] | Standard activator, but with limited solubility and potential for side reactions.[1][] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28[1] | ~0.75 M[] | More acidic and soluble than 1H-Tetrazole; good for RNA and sterically hindered monomers.[] |
| 5-Benzylthio-1H-tetrazole (BTT) | - | - | More acidic than ETT; reduces coupling times for RNA synthesis.[] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[3] | Up to 1.2 M[] | Less acidic and more nucleophilic; reduces n+1 formation and is ideal for large-scale synthesis.[][3] |
Table 2: Recommended Coupling Conditions for Methyl Phosphonamidites
| Parameter | Recommendation | Rationale |
| Activator | DCI for large scale/long oligos; ETT/BTT for small scale | Balances coupling efficiency with minimization of side reactions.[] |
| Coupling Time | 5-6 minutes | Methyl phosphonamidites have slower reaction kinetics.[4][] |
| Solvent | Anhydrous Acetonitrile (for dA, Ac-dC, dT), Anhydrous THF (for dG) | Ensures complete dissolution of phosphonamidites.[4] |
| Monomer Concentration | Standard concentrations as per synthesizer protocol | Generally effective, but may need optimization based on specific sequence and scale. |
Experimental Protocols
Protocol 1: General Protocol for Methyl Phosphonamidite Coupling on an Automated Synthesizer
-
Dissolve Methyl Phosphonamidites:
-
dA, Ac-dC, and dT methyl phosphonamidites: Dissolve in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer.
-
dG methyl phosphonamidite: Dissolve in anhydrous tetrahydrofuran (THF) to the standard concentration.[4]
-
-
Prepare Activator Solution: Prepare a fresh solution of the chosen activator (e.g., 0.25 M DCI in acetonitrile) under anhydrous conditions.
-
Synthesizer Setup:
-
Install the dissolved methyl phosphonamidite and activator solutions on the synthesizer.
-
Program the synthesis cycle with a coupling time of 5-6 minutes for the methyl phosphonamidite addition steps.[4][]
-
-
Initiate Synthesis: Start the automated synthesis protocol.
-
Post-Synthesis: Upon completion, proceed with the specific cleavage and deprotection protocol for methyl phosphonate oligonucleotides.
Protocol 2: One-pot Cleavage and Deprotection for Methyl Phosphonate Oligonucleotides
This protocol is adapted for small-scale synthesis (≤ 1 µmole).[4][6]
-
Column Preparation: After synthesis, air-dry the solid support within the synthesis column.
-
Transfer Support: Carefully transfer the solid support to a screw-cap vial.
-
Initial Cleavage: Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support. Seal the vial and leave it at room temperature for 30 minutes.[4]
-
Deprotection: Add 0.5 mL of ethylenediamine to the vial, reseal, and let it stand at room temperature for 6 hours.[4]
-
Elution: Decant the supernatant into a collection tube. Wash the support twice with 0.5 mL of a 1:1 acetonitrile/water solution and combine the washes with the supernatant.[4]
-
Neutralization: Dilute the combined solution to 15 mL with water. Adjust the pH to 7 with a solution of 6M hydrochloric acid in 1:9 acetonitrile/water.[4]
-
Desalting: Proceed with a standard desalting procedure (e.g., using a desalting cartridge).
Visualizations
Caption: Signaling Pathway of Phosphoramidite Coupling
Caption: Experimental Workflow for Methyl Phosphonamidite Coupling
Caption: Troubleshooting Logic for Low Coupling Efficiency
References
Incomplete deprotection of isobutyryl group from guanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of isobutyryl-protected guanine during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the isobutyryl group used to protect guanine?
The isobutyryl (iBu) group is a common protecting group for the exocyclic amine of guanine during solid-phase oligonucleotide synthesis. It prevents the nucleophilic amine from participating in unwanted side reactions during the phosphoramidite coupling steps.
Q2: What are the standard conditions for deprotecting the isobutyryl group from guanine?
Standard deprotection is typically achieved using concentrated aqueous ammonium hydroxide (28-33%) at an elevated temperature, commonly 55°C, for an extended period (8-16 hours)[1]. However, these conditions can be harsh and may degrade sensitive oligonucleotides.
Q3: What is AMA, and why is it used for deprotection?
AMA is a deprotection reagent consisting of a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous 40% methylamine[2]. It offers significantly faster deprotection times compared to ammonium hydroxide alone, typically completing the process in 10-15 minutes at 65°C[3]. This rapid deprotection is advantageous for high-throughput synthesis and for oligonucleotides containing sensitive modifications.
Q4: Are there milder deprotection methods available for sensitive oligonucleotides?
Yes, for oligonucleotides that are sensitive to the harsh conditions of standard or AMA deprotection, "ultramild" methods are available. One common ultramild deprotection method involves the use of 0.05M potassium carbonate in anhydrous methanol at room temperature for 4 hours[4]. This requires the use of more labile protecting groups on the other nucleobases, such as phenoxyacetyl (Pac) on dA and acetyl (Ac) on dC[4].
Q5: Can incomplete deprotection of the isobutyryl group affect my experimental results?
Absolutely. Incomplete removal of the isobutyryl group results in a heterogeneous mixture of oligonucleotides. The presence of the bulky and hydrophobic isobutyryl group can interfere with proper hybridization, enzymatic recognition, and the overall three-dimensional structure of the oligonucleotide, leading to unreliable and difficult-to-interpret experimental outcomes[1].
Troubleshooting Guide: Incomplete Deprotection of Isobutyryl-Guanine
Incomplete deprotection of the isobutyryl group from guanine is a common issue in oligonucleotide synthesis and is often the rate-determining step in the final cleavage and deprotection process[1]. This guide provides a systematic approach to troubleshooting and resolving this problem.
Visualizing the Problem: Analytical Workflow
The following workflow outlines the steps to identify and address incomplete deprotection.
Caption: Troubleshooting workflow for incomplete isobutyryl-guanine deprotection.
Step 1: Identify the Issue
-
Symptom: Analysis of the crude or purified oligonucleotide by reverse-phase HPLC, UPLC, or mass spectrometry shows multiple peaks or a series of mass additions of +70 Da corresponding to the mass of the isobutyryl group.
-
Cause: One or more isobutyryl groups remain attached to the guanine bases of the oligonucleotide.
Step 2: Common Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Deprotection Reagent Degradation | Concentrated ammonium hydroxide loses ammonia gas over time, reducing its effectiveness. | Always use a fresh, unopened bottle of ammonium hydroxide for each deprotection, or use small, tightly sealed aliquots that are replaced weekly[1]. |
| Insufficient Deprotection Time or Temperature | The deprotection of the isobutyryl group from guanine is slower than for other standard protecting groups. | Ensure that the deprotection is carried out for the recommended duration and at the correct temperature for the chosen reagent. Refer to the data table below for guidance. |
| Sub-optimal Deprotection Method for Sequence/Modifications | Oligonucleotides with high G-content or certain modifications may require more stringent or alternative deprotection conditions. | For G-rich sequences, consider extending the standard deprotection time or switching to a more robust method like AMA. For sensitive modifications, an ultramild deprotection protocol is recommended. |
Data Presentation: Deprotection Conditions Comparison
The following table summarizes common deprotection conditions for isobutyryl-guanine.
| Deprotection Reagent | Protecting Groups | Temperature | Time | Notes |
| Ammonium Hydroxide (28-33%) | Standard (Bz-dA, iBu-dG, Bz-dC) | 55°C | 8-16 hours | Traditional method; can degrade sensitive molecules[1]. |
| Ammonium Hydroxide (28-33%) | Fast (dmf-dG) | 55°C | 1 hour | Faster than standard but still requires elevated temperature. |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | Standard (Bz-dA, iBu-dG, Ac-dC) | 65°C | 10-15 minutes | "UltraFAST" method; requires acetyl-dC to prevent transamination[2]. |
| AMA (Ammonium Hydroxide/Methylamine 1:1) | Standard (Bz-dA, iBu-dG, Ac-dC) | Room Temp | 2 hours | A milder alternative to heated AMA. |
| Potassium Carbonate (0.05M in Methanol) | Ultramild (Pac-dA, iPr-Pac-dG, Ac-dC) | Room Temp | 4 hours | Recommended for very sensitive modifications; requires specialized phosphoramidites[4][5]. |
Step 3: Re-treatment and Analysis
If incomplete deprotection is suspected, the most straightforward solution is to re-treat the oligonucleotide with fresh deprotection solution.
-
Dry the oligonucleotide sample.
-
Resuspend in fresh deprotection reagent (e.g., concentrated ammonium hydroxide or AMA).
-
Incubate according to the recommended time and temperature.
-
Dry the sample again.
-
Re-analyze by HPLC, UPLC, or mass spectrometry to confirm complete deprotection.
If the issue persists after re-treatment, consider using a more effective deprotection reagent (e.g., switching from ammonium hydroxide to AMA) or re-evaluating the synthesis and quality of the phosphoramidites used.
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of fresh, concentrated aqueous ammonium hydroxide (28-33%).
-
Seal the vial tightly. Ensure the cap has a suitable seal to withstand pressure at elevated temperatures.
-
Incubate the vial at 55°C for 8-16 hours in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
Protocol 2: "UltraFAST" Deprotection with AMA
Note: This protocol requires the use of acetyl-protected dC (Ac-dC) phosphoramidite during synthesis to avoid a transamination side reaction.
-
Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-33%) and 40% aqueous methylamine. Caution: This should be done in a well-ventilated fume hood.
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1-2 mL of the freshly prepared AMA reagent.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new tube.
-
Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
Protocol 3: Ultramild Deprotection with Potassium Carbonate
Note: This protocol is intended for oligonucleotides synthesized with ultramild phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
-
Transfer the solid support to a 2 mL vial.
-
Add 1-2 mL of 0.05M potassium carbonate in anhydrous methanol.
-
Seal the vial and incubate at room temperature for 4 hours.
-
Transfer the supernatant to a new tube.
-
Neutralization is critical: Before drying, add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution to neutralize the base[5].
-
Dry the oligonucleotide solution using a centrifugal vacuum evaporator.
Signaling Pathways and Logical Relationships
Deprotection and Potential Side Reactions
The following diagram illustrates the intended deprotection pathway and a common side reaction.
References
Technical Support Center: Synthesis and Handling of P(III) Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted oxidation of trivalent phosphorus (P(III)) to pentavalent phosphorus (P(V)) during your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is P(III) to P(V) oxidation and why is it a significant issue in synthesis?
A1: P(III) to P(V) oxidation is a chemical reaction where a phosphorus compound in a +3 oxidation state (e.g., a phosphite) is converted to a +5 oxidation state (e.g., a phosphate).[1] This is a significant issue in many synthetic applications, particularly in drug development and polymer science, because the change in oxidation state alters the compound's chemical properties, reactivity, and biological activity. For instance, in oligonucleotide synthesis, the P(III)-based phosphoramidite platform is state-of-the-art, and unintended oxidation can lead to the formation of undesirable phosphate linkages instead of the desired phosphodiester or phosphorothioate backbones.[2] This can result in failed syntheses, impure products, and loss of valuable materials.
Q2: What are the most common culprits for unintended P(III) oxidation?
A2: The primary culprits are components of the ambient atmosphere, namely molecular oxygen (O₂) and water (H₂O).[3][4] Many P(III) compounds are classified as air-sensitive and react readily with these atmospheric components.[3][5] Other potential sources of oxidation include hydroperoxides that can form in certain solvents (like ethers), residual oxidizing agents from previous steps, or even certain metal catalysts that can facilitate oxidation.[6][7]
Q3: How can I handle and store my air-sensitive P(III) compounds to prevent oxidation?
A3: The key is to rigorously exclude air and moisture. This is achieved using specialized air-free techniques. The two most common setups are the Schlenk line and the glovebox.[3][4][5]
-
Glovebox: An enclosed chamber filled with an inert gas (like argon or nitrogen) that allows you to handle compounds in a completely inert environment.[5]
-
Schlenk line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[3][4] This is often used for running reactions in solution.[3]
For storage, air-sensitive materials should be sealed in appropriate containers under an inert atmosphere and stored away from heat and light.[5]
Q4: What are stabilizers and how do they work to protect P(III) compounds?
A4: Stabilizers, often referred to as antioxidants, are chemical compounds added to a formulation to inhibit or retard oxidative degradation.[6] In the context of P(III) chemistry, phosphite and phosphonite esters are widely used as stabilizers, particularly in the polymer industry.[1][7] They function as secondary antioxidants by decomposing hydroperoxides, thereby preventing these species from oxidizing the primary P(III) compound.[7][8] In this process, the stabilizer itself is oxidized to a P(V) species, sacrificially protecting the target molecule.[6][7]
Q5: How can I determine if my P(III) compound has been oxidized to P(V)?
A5: Several analytical techniques can be used to detect and quantify P(V) impurities. The most powerful and commonly used method is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[9] Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, making it ideal for NMR. P(III) and P(V) compounds have distinct and well-separated chemical shift ranges, allowing for clear identification and quantification of both species in a sample. Other methods include mass spectrometry and various chromatographic techniques.[10][11]
Q6: My P(III) compound is contaminated with its P(V) oxide. How can I purify it?
A6: Purification can be challenging as many standard techniques (like silica gel chromatography) can promote further oxidation if not performed under anaerobic conditions. Fractional distillation under reduced pressure can be an effective method for purifying liquid P(III) compounds, as it separates compounds based on boiling point.[12][13] For solid compounds, recrystallization from deoxygenated solvents under an inert atmosphere may be effective. It is critical to ensure all solvents and materials used in the purification process are rigorously dried and degassed.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected P(V) formation during reaction. | 1. Presence of atmospheric oxygen or moisture in the reaction vessel.[3][4] 2. Solvents were not properly dried or degassed. 3. One of the reagents or catalysts is acting as an oxidant. | 1. Ensure a robust inert atmosphere using a Schlenk line or glovebox. Perform several "evacuate-refill" cycles on the reaction flask before starting.[4] 2. Use freshly distilled, dried, and degassed solvents. Degas solvents using methods like freeze-pump-thaw or by bubbling a stream of inert gas through them.[4] 3. Review all reagents for potential oxidative properties. If unavoidable, consider adding a sacrificial stabilizer. |
| Oxidation occurs during product workup or purification. | 1. Exposure to air during aqueous extraction or solvent removal (rotary evaporation). 2. Use of non-degassed solvents for extraction or chromatography. 3. Silica gel or other stationary phases promoting oxidation during column chromatography. | 1. Perform extractions using degassed solvents and transfer solutions via cannula under a positive pressure of inert gas. When using a rotary evaporator, break the vacuum with an inert gas instead of air. 2. Thoroughly degas all solvents and eluents before use. 3. Consider flash chromatography with degassed solvents and minimal exposure time. For highly sensitive compounds, anaerobic chromatography setups or purification via distillation/recrystallization may be necessary. |
| A stored P(III) compound shows P(V) impurities over time. | 1. Improper sealing of the storage container, allowing slow leakage of air. 2. The compound is inherently unstable and slowly oxidizes even under an inert atmosphere. | 1. Ensure the container is properly sealed with a high-quality septum or threaded cap with a chemically inert liner. For long-term storage, consider sealing in a glass ampoule under vacuum. 2. If the compound is known to be unstable, store it at low temperatures (e.g., in a freezer). Consider adding a suitable stabilizer if it does not interfere with downstream applications.[14] |
Data & Protocols
Table 1: Comparison of Inert Atmosphere Techniques
| Technique | Level of Inertness | Cost | Ease of Use | Best Suited For |
| Glovebox | Very High (<1 ppm O₂/H₂O) | High | Easy (for manipulations inside) | Handling highly air-sensitive solids, weighing reagents, complex manipulations.[5] |
| Schlenk Line | High | Medium | Requires training | Performing reactions in solution, solvent transfers, and filtrations.[3][5] |
| Glove Bag | Moderate | Low | Easy | Short-term experiments, occasional sample preparation.[5] |
Table 2: Common Analytical Techniques for Detecting P(V) Impurities
| Technique | Principle | Sensitivity | Key Advantages | Key Limitations |
| ³¹P NMR Spectroscopy | Nuclear magnetic resonance of the ³¹P nucleus. | Moderate to High | Provides structural information and allows for direct quantification of P(III) vs. P(V) species.[9] | Requires a specialized spectrometer; may not detect trace impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Very High | Excellent for detecting trace amounts of oxidized product. Can be coupled with chromatography (LC-MS, GC-MS). | Quantification can be challenging without appropriate standards. |
| Ion Chromatography | Separation of ions based on their affinity for an ion-exchange resin. | High | Good for quantifying ionic phosphorus species in aqueous samples.[15] | Sample preparation can be complex; may not be suitable for all P(III) compounds. |
| Colorimetry (Molybdenum Blue Method) | Formation of a colored phosphomolybdate complex. | High | Simple, inexpensive, widely used for phosphate quantification in environmental samples.[11][16] | Measures only orthophosphate; requires digestion to measure total phosphorus; not specific for synthetic P(V) products. |
Key Experimental Protocols
Protocol 1: The Evacuate-Refill Cycle on a Schlenk Line
This is the fundamental technique for making glassware inert before introducing sensitive reagents.[4]
Objective: To remove the atmospheric air from a reaction flask and replace it with a high-purity inert gas (Argon or Nitrogen).
Materials:
-
Schlenk flask (or round-bottom flask with a sidearm tap)
-
Schlenk line connected to a vacuum pump and an inert gas cylinder
-
Heat gun (optional, for flame drying)
Procedure:
-
Preparation: Ensure all glassware is clean and oven-dried to remove surface moisture. For rigorous applications, flame-dry the flask under vacuum using a heat gun, being careful not to heat the stopcock grease. Allow the flask to cool completely.
-
Connection: Securely attach the flask to a port on the Schlenk line using thick-walled vacuum tubing.
-
Evacuation: Close the inert gas inlet on the flask's sidearm (if applicable). Open the stopcock on the Schlenk line port to the vacuum manifold. The flask will now be under vacuum. Allow it to evacuate for several minutes to remove the bulk of the air.
-
Refill: Slowly and carefully, turn the stopcock on the Schlenk line port to close off the vacuum and open it to the inert gas manifold. You will hear the gas flowing into the flask. Do not open it too quickly, as this can create a pressure surge that could blow stoppers off or disturb powdered reagents.
-
Repeat: This process of evacuating and refilling constitutes one cycle. For most applications, performing at least three evacuate-refill cycles is essential to ensure a truly inert atmosphere inside the flask.[4]
-
Final State: After the final refill cycle, leave the flask under a slight positive pressure of inert gas. This can be visualized by the bubbling rate of the oil bubbler on the inert gas outlet of the Schlenk line.
Protocol 2: Degassing Solvents via Freeze-Pump-Thaw
Objective: To remove dissolved gases (primarily O₂) from a liquid solvent.[4]
Materials:
-
Solvent in a suitable flask with a high-vacuum stopcock (e.g., a Schlenk flask)
-
Schlenk line or high-vacuum line
-
Cold trap
-
Dewar flask with liquid nitrogen
-
Warm water bath
Procedure:
-
Freezing: Place the flask containing the solvent into a Dewar of liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer around the inner walls, which maximizes the surface area. Wait until the solvent is completely frozen solid.
-
Pumping (Evacuation): With the solvent still frozen, connect the flask to the vacuum line and open the stopcock. The vacuum will remove the gases from the headspace above the frozen solvent. Keep the flask under vacuum for 5-10 minutes.
-
Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen Dewar and place the flask in a warm water bath. As the solvent thaws, trapped gas bubbles will be released into the headspace.
-
Repeat Cycle: Once the solvent is fully liquid again, repeat the entire cycle: freeze the solvent, pump on the frozen solid, and thaw. This cycle should be repeated at least three times to ensure thorough degassing.[4]
-
Final Storage: After the final cycle, backfill the flask with an inert gas before use.
Visualizations
Caption: Workflow for handling an air-sensitive P(III) reagent.
Caption: Decision tree for selecting the appropriate inert technique.
Caption: Mechanism of P(III) oxidation and the role of a stabilizer.
References
- 1. Phosphite ester - Wikipedia [en.wikipedia.org]
- 2. Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. rangdaneh.ir [rangdaneh.ir]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of phosphorus compounds in plant tissues: from colourimetry to advanced instrumental analytical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples | MDPI [mdpi.com]
- 12. US20110021803A1 - Purification and preparation of phosphorus-containing compounds - Google Patents [patents.google.com]
- 13. US4483746A - Process for phosphorus purification - Google Patents [patents.google.com]
- 14. specialchem.com [specialchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: DMTr Removal in Methylphosphonate Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylphosphonate oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crucial step of 5'-dimethoxytrityl (DMTr) group removal.
Frequently Asked Questions (FAQs)
Q1: Why is the methylphosphonate backbone sensitive to standard deprotection conditions?
The methylphosphonate linkage is susceptible to cleavage under the strongly basic conditions typically used for deprotecting standard oligonucleotides, such as concentrated ammonium hydroxide at elevated temperatures. This sensitivity can lead to significant degradation of the oligonucleotide backbone, resulting in low yields and product of poor purity. Therefore, milder deprotection strategies are required for methylphosphonate oligos.
Q2: What are the most common side reactions observed during the deprotection of methylphosphonate oligonucleotides?
A significant side reaction occurs when using ethylenediamine (EDA) for deprotection, which is the transamination of N4-benzoyl-protected cytidine (N4-bz-dC) residues. This can result in the formation of an undesired EDA adduct on the cytosine base. Studies have shown that this side reaction can affect up to 15% of N4-bz-dC residues. Another potential side reaction is the displacement of other protecting groups, such as at the O6 position of protected guanosine residues, though this is generally observed to a lesser extent.
Q3: What is the "one-pot" deprotection method and why is it recommended?
The one-pot deprotection method is a streamlined and highly effective procedure for deprotecting methylphosphonate oligonucleotides while minimizing side reactions. It involves a brief initial treatment with dilute ammonia, followed by the addition of ethylenediamine (EDA) to the same reaction vessel. This approach has been reported to increase the final product yield by as much as 250% compared to traditional two-step methods. The initial ammonia treatment is thought to remove the exocyclic amine protecting groups, particularly from cytidine, thus preventing the unwanted transamination side reaction with EDA.
Q4: Can I use standard acidic detritylation reagents like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) for methylphosphonate oligonucleotides?
Yes, standard acidic reagents such as trichloroacetic acid (TCA) and dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane (DCM) or toluene can be used for the final removal of the 5'-DMTr group from methylphosphonate oligonucleotides after the full deprotection of the molecule. The choice between TCA and DCA often depends on the desired speed of detritylation and the sensitivity of the oligonucleotide. TCA is a stronger acid and leads to faster detritylation, while DCA is milder and may be preferred for longer or more sensitive sequences to minimize the risk of depurination.
Troubleshooting Guides
Issue 1: Incomplete DMTr Removal
Symptom: HPLC analysis of the final product shows a significant peak corresponding to the DMT-on oligonucleotide, or mass spectrometry analysis indicates the presence of the DMT group.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degraded or old detritylation reagent | Prepare a fresh solution of the acidic detritylation reagent (e.g., 3% TCA or DCA in DCM). |
| Insufficient reaction time | Increase the incubation time with the detritylation solution. Monitor the reaction by TLC or a rapid HPLC method if possible. |
| Low reaction temperature | Ensure the detritylation is carried out at ambient temperature. If the lab environment is cold, consider gently warming the reaction to room temperature. |
| Poor reagent access to the solid support | Ensure the solid support is adequately swollen in the reaction solvent before adding the detritylation reagent. Gentle agitation during the reaction can also improve reagent access. |
Issue 2: Presence of a Major Side Product after Deprotection
Symptom: HPLC or mass spectrometry analysis reveals a significant impurity peak that is not the starting DMT-on oligo or the desired final product.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Transamination of N4-bz-dC with ethylenediamine (EDA) | If using an EDA-only deprotection method, switch to the "one-pot" procedure with an initial dilute ammonia treatment to remove the benzoyl protecting group from cytosine before adding EDA. |
| Side reactions with other protecting groups | If other modifications are present, consider the compatibility of their protecting groups with the chosen deprotection method. It may be necessary to use alternative, more labile protecting groups during synthesis. |
| Backbone degradation | If the deprotection conditions were too harsh (e.g., prolonged exposure to base or high temperatures), this can lead to cleavage of the methylphosphonate backbone. Ensure that milder deprotection protocols specifically designed for methylphosphonate oligos are being followed. |
Experimental Protocols
Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is adapted from a method shown to significantly increase yield and reduce side reactions.
-
Initial Ammonia Treatment:
-
To the solid support-bound oligonucleotide in a sealed vial, add a solution of dilute ammonium hydroxide (e.g., a mixture of acetonitrile/ethanol/ammonium hydroxide in a 45:45:10 ratio).
-
Incubate at room temperature for 30 minutes.
-
-
Ethylenediamine Treatment:
-
To the same vial, add an equal volume of ethylenediamine (EDA).
-
Continue the incubation at room temperature for 6 hours.
-
-
Work-up:
-
Dilute the reaction mixture with water.
-
Neutralize the
-
Technical Support Center: 31P NMR Analysis of Methylphosphonamidite Side Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of methylphosphonamidites. The following sections detail common side products, their identification by 31P NMR, experimental protocols, and troubleshooting strategies to ensure high-yield synthesis of the desired methylphosphonamidite product.
Frequently Asked Questions (FAQs)
Q1: What are the expected 31P NMR chemical shifts for my target methylphosphonamidite?
A1: Methylphosphonamidites, being P(III) compounds, typically exhibit signals in the range of 138 to 142 ppm . Due to the chiral phosphorus center, you will often observe a pair of diastereomers as two distinct singlets in a proton-decoupled 31P NMR spectrum. The exact chemical shift can vary slightly depending on the nucleoside and the solvent used.
Q2: I see multiple peaks in my 31P NMR spectrum. What could they be?
A2: Multiple peaks indicate the presence of side products. Common impurities include oxidized P(V) species, hydrolysis products, and unreacted starting materials. Refer to the data table below for typical chemical shifts of common side products to help identify these impurities.
Q3: What is the most common reason for the formation of side products in methylphosphonamidite synthesis?
A3: The presence of moisture is the most common culprit. Methylphosphonamidites are highly susceptible to hydrolysis, which leads to the formation of H-phosphonates and other degradation products. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Q4: How can I minimize the formation of the P(V) oxidation product?
A4: Oxidation of the desired P(III) methylphosphonamidite to the corresponding P(V) methylphosphonate can occur in the presence of oxidizing agents or even air over time. To minimize this, ensure all solvents are degassed, and the reaction and work-up are performed under a strictly inert atmosphere. Storage of the final product should also be under an inert gas at low temperatures.
Q5: My reaction shows incomplete conversion. What are the likely causes?
A5: Incomplete conversion can be due to several factors:
-
Insufficient activation: The activating agent (e.g., 1H-tetrazole, DCI) may be of poor quality or used in an insufficient amount.
-
Steric hindrance: Bulky protecting groups on the nucleoside can slow down the reaction.
-
Low-quality reagents: The phosphitylating reagent (e.g., methylphosphonic bis(diisopropylamide)) may have degraded.
-
Inadequate reaction time or temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the appropriate temperature.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during methylphosphonamidite synthesis, with a focus on 31P NMR analysis.
| Observed Problem | Potential Cause | Suggested Solution |
| Signal(s) in the 20-35 ppm range | Oxidation of the desired methylphosphonamidite to the corresponding methylphosphonate (P(V) species). | - Ensure rigorous exclusion of air and moisture during reaction and work-up. - Use freshly distilled and degassed solvents. - Store the final product under an inert atmosphere at -20°C. |
| Signal(s) around 7-12 ppm and a doublet with a large J-coupling (P-H) | Presence of methyl H-phosphonate, a hydrolysis product. | - Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere (Ar or N2). - Ensure the starting nucleoside is thoroughly dried. |
| Broad signals or a complex mixture of peaks | General degradation of the product due to prolonged exposure to moisture or acidic/basic conditions. | - Minimize reaction and work-up times. - Use a neutral work-up procedure. - Purify the product promptly after synthesis. |
| Low intensity of the desired product peaks (138-142 ppm) and a strong signal for the phosphitylating reagent | Incomplete reaction. | - Check the quality and amount of the activator. - Increase the reaction time or temperature. - Ensure the starting nucleoside is fully dissolved. |
| Presence of a signal around 42 ppm | Unreacted methylphosphonic dichloride (if used as a precursor to the phosphitylating agent). | - Ensure complete conversion of the dichloride to the diamide before reaction with the nucleoside. |
Data Presentation: 31P NMR Chemical Shifts of Methylphosphonamidite and Common Side Products
The following table summarizes the typical 31P NMR chemical shifts for a 5'-DMT-protected nucleoside methylphosphonamidite and its common side products. Chemical shifts are referenced to external 85% H₃PO₄.
| Compound | Structure | Phosphorus Oxidation State | Typical 31P NMR Chemical Shift (ppm) |
| Desired Product: 5'-DMT-nucleoside-3'-O-(methyl(N,N-diisopropyl))phosphonamidite | (Structure with P bonded to O of nucleoside, a methyl group, and a diisopropylamino group) | P(III) | 138 - 142 (pair of diastereomers) |
| Oxidized Product: 5'-DMT-nucleoside-3'-O-(methyl)phosphonate | (Structure with P double-bonded to O, and bonded to O of nucleoside, a methyl group, and another O) | P(V) | 20 - 35 |
| Hydrolysis Product: 5'-DMT-nucleoside-3'-O-methyl-H-phosphonate | (Structure with P double-bonded to O, and bonded to O of nucleoside, a methyl group, and a hydrogen) | P(V) | 7 - 12 (doublet, J(P,H) ~600-700 Hz) |
| Hydrolysis Product: Methylphosphonic acid | CH₃PO(OH)₂ | P(V) | 24 - 30 (pH dependent)[1] |
| Precursor: Methylphosphonic dichloride | CH₃POCl₂ | P(V) | ~ 42 |
Experimental Protocols
Synthesis of 5'-DMT-Thymidine-3'-O-(methyl(N,N-diisopropyl))phosphonamidite
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)thymidine (DMT-Thymidine)
-
Methylphosphonic bis(diisopropylamide)
-
1H-Tetrazole (activator)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dry the DMT-Thymidine under high vacuum for at least 4 hours before use.
-
Dissolve DMT-Thymidine (1 equivalent) in anhydrous dichloromethane under an argon atmosphere.
-
Add triethylamine (2.5 equivalents) to the solution.
-
In a separate flask, dissolve methylphosphonic bis(diisopropylamide) (1.2 equivalents) and 1H-Tetrazole (0.8 equivalents) in anhydrous acetonitrile.
-
Add the solution from step 4 to the DMT-Thymidine solution dropwise at room temperature with stirring.
-
Monitor the reaction by TLC or 31P NMR. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine.
-
Combine the fractions containing the product and evaporate the solvent to yield the purified methylphosphonamidite as a white foam.
31P NMR Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN).
-
Add a sealed capillary containing 85% H₃PO₄ as an external reference or use a suitable internal standard.
NMR Acquisition Parameters:
-
Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz on a 400 MHz instrument).
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of the phosphorus nuclei for accurate integration.
-
Number of Scans: 64-256 scans, depending on the sample concentration.
-
Spectral Width: A spectral width of at least 200 ppm centered around 75 ppm to cover the expected range of P(III) and P(V) species.
Mandatory Visualizations
Caption: Reaction pathway for methylphosphonamidite synthesis and side product formation.
References
Revolutionizing Methylphosphonate Oligonucleotide Synthesis: A Technical Guide to Maximizing Full-Length Yield
For researchers, scientists, and drug development professionals working with methylphosphonate oligonucleotides, achieving a high yield of the full-length product is a critical yet often challenging endeavor. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and enhance synthesis outcomes.
Methylphosphonate oligonucleotides, with their nuclease resistance and potential for enhanced cellular uptake, are a promising class of therapeutic and research molecules. However, their synthesis presents unique challenges, particularly concerning the lability of the backbone under standard deprotection conditions and the sensitivity of the synthesis cycle to moisture. This guide offers practical solutions to overcome these hurdles and significantly improve the yield of your desired full-length oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the yield of full-length methylphosphonate oligonucleotides?
A1: The deprotection step is the most critical factor. The methylphosphonate backbone is highly susceptible to degradation under standard basic conditions, such as those using concentrated ammonium hydroxide.[1] Inefficient or harsh deprotection can lead to significant product loss.
Q2: I'm observing a significant amount of truncated sequences in my final product. What is the likely cause?
A2: Low coupling efficiency during the solid-phase synthesis is the primary cause of truncated sequences. This is often due to the presence of moisture, which can hydrolyze the activated phosphoramidite monomers.[2][3] Using anhydrous reagents and a dry environment is crucial.
Q3: My final product shows unexpected peaks during HPLC analysis. What could they be?
A3: These could be side products from reactions during deprotection. A common side reaction is the transamination of N4-benzoyl-protected cytidine (bz-dC) when using ethylenediamine (EDA) for deprotection.[1][4][5] This leads to the formation of an undesired EDA adduct.
Q4: How can I prevent the transamination of cytidine during deprotection?
A4: To prevent this side reaction, it is recommended to use N4-isobutyryl-protected cytidine (ibu-dC) instead of bz-dC in your synthesis.[1]
Q5: Is there a recommended deprotection method that improves yield and minimizes side reactions?
A5: Yes, a "one-pot" deprotection procedure has been shown to significantly increase the yield of full-length methylphosphonate oligonucleotides, in some cases by as much as 250% compared to traditional two-step methods.[4][5][6]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of methylphosphonate oligonucleotides.
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of crude oligonucleotide | Harsh deprotection conditions leading to backbone degradation. | Implement the "one-pot" deprotection protocol with dilute ammonia and ethylenediamine.[4][5] |
| Incomplete cleavage from the solid support. | Ensure sufficient reaction time and appropriate reagent volume during the cleavage step. | |
| High percentage of truncated sequences (n-1, n-2, etc.) | Low coupling efficiency due to moisture. | Use anhydrous acetonitrile (<30 ppm water). Dry phosphoramidite monomers over molecular sieves. Ensure the synthesizer lines are dry.[1][2] |
| Inefficient activation of phosphoramidites. | Use a fresh activator solution. Consider using a more potent activator if necessary. | |
| Presence of unexpected peaks in HPLC/MS analysis | Transamination of bz-dC during EDA deprotection. | Substitute bz-dC with ibu-dC phosphoramidite during synthesis.[1] |
| Formation of other adducts during deprotection. | Optimize deprotection time and temperature. Ensure complete removal of protecting groups. | |
| Incomplete capping of unreacted 5'-hydroxyl groups. | Check the efficacy of your capping reagents and extend the capping time if necessary. | |
| Poor solubility of the final product | The neutral backbone of methylphosphonate oligonucleotides can lead to aggregation, especially for longer sequences. | It is recommended to limit the number of methylphosphonate linkages, for example, to a maximum of three at either end of the oligonucleotide.[7] |
Quantitative Data Summary
The choice of deprotection method has a profound impact on the final yield of full-length methylphosphonate oligonucleotides. The following table summarizes the reported yield improvement of the "one-pot" deprotection procedure.
| Deprotection Method | Reported Yield Improvement | Key Advantages | Reference |
| "One-Pot" Procedure (Dilute Ammonia + EDA) | Up to 250% compared to a two-step method | Faster, cleaner, and simpler. Minimizes backbone degradation and side reactions when appropriate protecting groups are used. | [4][5][6] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
This protocol outlines the key steps in the automated synthesis cycle. It is crucial to maintain anhydrous conditions throughout the process.
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group is achieved using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Coupling: The activated methylphosphonamidite monomer (dissolved in anhydrous acetonitrile) is delivered to the synthesis column. A typical coupling time is 1-2 minutes.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole in THF/pyridine) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphotriester using a mild oxidizing agent (e.g., iodine in THF/water/pyridine). For methylphosphonate synthesis, a low-water oxidizer is recommended to prevent hydrolysis of the sensitive methylphosphonite intermediate.
Protocol 2: "One-Pot" Deprotection and Cleavage
This protocol provides a high-yield method for the deprotection and cleavage of methylphosphonate oligonucleotides from the solid support.
-
Initial Ammonia Treatment: Treat the solid support-bound oligonucleotide with a dilute solution of ammonium hydroxide (e.g., 2% in water) for 30 minutes at room temperature.[1] This step helps to revert any dG adducts that may have formed.
-
Ethylenediamine (EDA) Treatment: Add an equal volume of ethylenediamine (EDA) to the ammonia solution and continue the incubation for 6 hours at room temperature.[4][5] This step removes the remaining base-protecting groups and cleaves the oligonucleotide from the support.
-
Neutralization and Recovery: Dilute the reaction mixture with a suitable buffer and neutralize to stop the reaction. The crude oligonucleotide can then be purified using HPLC.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the synthesis and troubleshooting processes, the following diagrams have been generated.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. methyl-phosphonate oligo synthesis [biosyn.com]
Validation & Comparative
A Comparative Guide to the Incorporation of dG(iBu)-Methyl Phosphonamidite in Oligonucleotide Synthesis
This guide provides a comprehensive comparison of dG(iBu)-Methyl phosphonamidite with alternative guanosine phosphonamidites, primarily focusing on dG(dmf)-CE phosphonamidite, for researchers, scientists, and professionals in drug development. The following sections detail performance metrics, experimental protocols, and visual representations of the underlying processes to aid in the selection of the most suitable reagents for oligonucleotide synthesis.
Performance Comparison: dG(iBu) vs. dG(dmf)
The choice of protecting group for the exocyclic amine of deoxyguanosine is a critical factor in the efficiency and outcome of oligonucleotide synthesis. The isobutyryl (iBu) group, used in dG(iBu)-Methyl phosphonamidite, and the dimethylformamidine (dmf) group, used in dG(dmf)-CE phosphonamidite, are two common options with distinct characteristics.
| Performance Metric | dG(iBu)-Methyl Phosphonamidite | dG(dmf)-CE Phosphonamidite | Key Considerations |
| Coupling Efficiency | Typically high, often reported as >99% per step. | Also high, with reported efficiencies of >99% per step. | While both offer high coupling efficiencies, the overall yield of full-length oligonucleotides can be influenced by other factors such as deprotection and potential side reactions. |
| Deprotection Time | Slower deprotection requiring harsher conditions or longer treatment times. | Approximately 4 times faster deprotection compared to iBu. | Faster deprotection is advantageous for synthesizing oligonucleotides containing labile or sensitive modifications. |
| Depurination | Less prone to depurination during the acidic detritylation step. | More susceptible to depurination compared to iBu-protected counterparts. | The electron-donating nature of the dmf group, while facilitating rapid deprotection, can also make the glycosidic bond more susceptible to cleavage. |
| Overall Yield | May result in a higher yield of the desired full-length oligonucleotide due to lower rates of depurination. | The faster deprotection can lead to higher throughput, but the increased risk of depurination may lower the final yield of pure, full-length product. | The optimal choice depends on the specific requirements of the synthesized oligonucleotide, such as length and the presence of sensitive modifications. |
| Purity | Can lead to higher purity of the final product due to reduced depurination-related truncations. | May result in a more complex mixture of products due to potential depurination, requiring more stringent purification. | The choice of protecting group can significantly impact the downstream purification strategy. |
Experimental Protocols
The following protocols outline the key steps in solid-phase oligonucleotide synthesis using the phosphoramidite method, highlighting the stages where the choice of guanosine phosphonamidite is critical.
Solid-Phase Oligonucleotide Synthesis Cycle
This cycle is repeated for each nucleotide addition.
-
Step 1: Detritylation (Deblocking)
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside (or the growing oligonucleotide chain).
-
Reagent: A mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane or toluene.
-
Procedure: The acidic solution is passed through the synthesis column, cleaving the DMT group and leaving a free 5'-hydroxyl group ready for the next coupling reaction. The released DMT cation is orange-colored and can be quantified spectrophotometrically to monitor coupling efficiency.
-
-
Step 2: Coupling
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the support-bound nucleoside and the incoming phosphoramidite monomer.
-
Reagents:
-
The desired phosphoramidite monomer (e.g., dG(iBu)-Methyl phosphonamidite or dG(dmf)-CE phosphonamidite) dissolved in anhydrous acetonitrile.
-
An activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), also in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group.
-
-
Step 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, preventing the formation of deletion mutants (n-1 sequences).
-
Reagents:
-
Cap A: An acetylating agent, typically acetic anhydride in tetrahydrofuran (THF).
-
Cap B: A catalyst, usually N-methylimidazole (NMI) in THF.
-
-
Procedure: A mixture of Cap A and Cap B is introduced into the column, acetylating any free 5'-hydroxyl groups.
-
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.
-
Reagent: A solution of iodine in a mixture of THF, pyridine, and water.
-
Procedure: The oxidizing solution is passed through the column, completing the nucleotide addition cycle.
-
Cleavage and Deprotection
-
Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
Reagents:
-
For dG(iBu)-protected oligonucleotides: Concentrated ammonium hydroxide, often heated for an extended period.
-
For dG(dmf)-protected oligonucleotides: A milder and faster deprotection can be achieved with AMA (a mixture of ammonium hydroxide and aqueous methylamine) at room temperature or slightly elevated temperatures.
-
-
Procedure: The solid support is treated with the appropriate deprotection reagent. The solution containing the cleaved and deprotected oligonucleotide is then collected, and the solvent is evaporated. The crude oligonucleotide is then purified, typically by HPLC.
Visualizing the Process
Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Key Differences in Guanosine Phosphoramidites
Caption: Key attributes of iBu vs. dmf protecting groups for dG.
Depurination Pathway
Caption: Simplified pathway of depurination during oligonucleotide synthesis.
A Comparative Guide to the Thermal Stability of Methylphosphonate DNA Duplexes
For researchers and professionals in drug development and molecular biology, understanding the stability of modified nucleic acids is paramount. Methylphosphonate (MP) DNA, a modification where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, offers unique properties such as nuclease resistance and cellular uptake. However, its impact on the thermal stability of DNA duplexes is a critical consideration for therapeutic and diagnostic applications. This guide provides an objective comparison of the thermal stability of methylphosphonate DNA duplexes against natural phosphodiester (PO) DNA, supported by experimental data.
Key Findings on Thermal Stability
Methylphosphonate modifications introduce a chiral center at the phosphorus atom, leading to two diastereomers: Rp and Sp. The stereochemistry of this linkage, along with the degree of modification, significantly influences the thermal stability of the DNA duplex, as measured by the melting temperature (Tm).
Generally, DNA duplexes with a racemic mixture of Rp and Sp methylphosphonate linkages exhibit lower thermal stability compared to their unmodified phosphodiester counterparts.[1] This destabilization is more pronounced than that observed with other modifications like phosphorothioates.[2] However, the impact of methylphosphonate modification is highly dependent on its chirality. Duplexes containing chirally pure Rp-methylphosphonate linkages can exhibit thermal stabilities comparable to or even slightly greater than natural DNA duplexes.[2][3] Conversely, the Sp isomer is significantly destabilizing.[3]
Quantitative Comparison of Melting Temperatures (Tm)
The following tables summarize the melting temperatures (Tm) of various DNA duplexes, comparing unmodified phosphodiester backbones with those containing methylphosphonate modifications. The data is extracted from peer-reviewed studies and presented to highlight the effects of modification type and chirality.
Table 1: Comparison of a 15-mer Duplex with Mixed Methylphosphonate Linkages
| Oligonucleotide Sequence (15-mer) | Modification | Target | Tm (°C) | ΔTm (°C) (vs. PO-DNA) |
| Same Sequence | Phosphodiester (PO) | RNA | 60.8 | - |
| Same Sequence | Rp/Sp-mixed Methylphosphonate (MP) | RNA | 34.3 | -26.5 |
Data sourced from a study on the destabilizing effect of mixed methylphosphonate oligonucleotides. The significant decrease in Tm highlights the destabilizing effect of racemic MP modifications when hybridized to an RNA target.[2]
Table 2: Influence of Chirality on the Thermal Stability of an 8-mer Duplex
| Duplex Sequence (8-mer) | Modification | Tm (°C) | ΔTm (°C) (vs. PO-DNA) |
| d(GGAATTCC)₂ | Phosphodiester (PO) | 50.5 | - |
| d(GGAATTCC)₂ | Rp-Rp Methylphosphonate (MP) | 50.0 | -0.5 |
| d(GGAATTCC)₂ | Sp-Sp Methylphosphonate (MP) | 41.5 | -9.0 |
This data illustrates the critical role of stereochemistry. The Rp-Rp isomer shows minimal impact on thermal stability, whereas the Sp-Sp isomer leads to a significant decrease in the melting temperature of the DNA duplex.[3]
Table 3: Thermal Stability of a 10-mer Duplex with a Single Methylphosphonate Modification
| Duplex Sequence (10-mer) | Modification | Tm (°C) | ΔTm (°C) (vs. PO-DNA) |
| d(CCACC G GAAC)·d(GTTCCGGTGG) | Phosphodiester (PO) | 62 | - |
| d(CCACC(R)pGGAAC)·d(GTTCCGGTGG) | Single Rp-Methylphosphonate | 56-58 | -4 to -6 |
| d(CCACC(S)pGGAAC)·d(GTTCCGGTGG) | Single Sp-Methylphosphonate | 56-58 | -4 to -6 |
This study on a 10-mer duplex with a single MP modification suggests that even a single modification can lead to a noticeable decrease in thermal stability. The reported melting temperatures for both Rp and Sp isomers were similar in this context.[4]
Experimental Protocols
The primary method for determining the thermal stability of DNA duplexes is UV-melting analysis , which measures the change in UV absorbance of a DNA solution as the temperature is increased.
Detailed Methodology for UV-Melting Temperature (Tm) Analysis:
-
Sample Preparation:
-
Lyophilized single-stranded oligonucleotides (both unmodified and methylphosphonate-modified) and their complementary strands are dissolved in a melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[4]
-
The concentration of each oligonucleotide solution is determined by measuring its absorbance at 260 nm.
-
Equimolar amounts of the complementary strands are mixed to achieve the desired final duplex concentration (typically in the micromolar range).[5]
-
-
Annealing:
-
The mixed oligonucleotide solution is heated to a temperature above the expected Tm (e.g., 90-95°C) for a few minutes to ensure complete dissociation of any pre-existing duplexes.
-
The solution is then slowly cooled to room temperature to allow for the formation of the desired duplexes.
-
-
UV-Melting Measurement:
-
The prepared duplex solution is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
The absorbance of the sample is monitored at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute).[5]
-
The temperature range for the measurement is set to span from below to well above the expected melting transition (e.g., 20°C to 95°C).
-
-
Data Analysis:
-
The absorbance values are plotted against the corresponding temperatures to generate a melting curve. This curve will have a sigmoidal shape, with lower absorbance at lower temperatures (duplex state) and higher absorbance at higher temperatures (single-stranded state).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the inflection point of the sigmoidal curve.
-
Mathematically, the Tm is often calculated as the peak of the first derivative of the melting curve.[3]
-
Visualizations
Structural Comparison of Phosphodiester and Methylphosphonate Linkages
Caption: Chemical structures of phosphodiester and methylphosphonate internucleotide linkages.
Experimental Workflow for UV-Melting Analysis
References
- 1. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution structure of a DNA duplex with a chiral alkyl phosphonate moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Guanine Protecting Groups for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the guanine base is a critical parameter in the successful chemical synthesis of oligonucleotides. This choice directly impacts the efficiency of synthesis, the conditions required for deprotection, and the ultimate purity and yield of the final product. This guide provides a comprehensive comparative analysis of commonly used guanine protecting groups, supported by experimental data and detailed protocols to inform your selection process.
The exocyclic amine of guanine is nucleophilic and requires protection during the phosphoramidite-based solid-phase synthesis of oligonucleotides to prevent unwanted side reactions. The ideal protecting group should be stable throughout the synthesis cycles and readily cleaved under conditions that do not compromise the integrity of the synthesized oligonucleotide, including any sensitive modifications. This analysis focuses on the performance of standard, fast-deprotecting, and "ultramild" guanine protecting groups.
Performance Comparison of Guanine Protecting groups
The choice of a guanine protecting group is a trade-off between its stability during synthesis and the lability for its removal. The following tables summarize the key performance characteristics of the most widely used guanine protecting groups.
| Protecting Group | Abbreviation | Category | Key Features |
| Isobutyryl | iBu | Standard | Robust and widely used; requires relatively harsh deprotection conditions. |
| Dimethylformamidine | dmf | Fast Deprotection | More labile than iBu, allowing for faster deprotection; electron-donating nature helps to reduce depurination.[1][2] |
| Acetyl | Ac | Fast Deprotection | Readily removed under a variety of conditions, including UltraFAST deprotection with AMA. |
| Phenoxyacetyl | Pac | Ultramild | Can be removed under very mild conditions, suitable for sensitive oligonucleotides. |
| Isopropyl-phenoxyacetyl | iPr-Pac | Ultramild | Offers even milder deprotection than Pac, ideal for highly sensitive modifications. |
Table 1: Overview of Common Guanine Protecting Groups
Deprotection Conditions and Kinetics
The rate-determining step in standard oligonucleotide deprotection is often the removal of the guanine protecting group.[3][4] The choice of deprotection reagent and conditions is therefore heavily influenced by the protecting group used.
| Protecting Group | Reagent | Temperature | Time | Reference |
| iBu | Concentrated Ammonium Hydroxide | 55°C | 5 hours | [3] |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 5-10 minutes | [5][6] | |
| dmf | Concentrated Ammonium Hydroxide | 55°C | 1 hour | [3] |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 5-10 minutes | [5][6] | |
| Ac | AMA (Ammonium Hydroxide/Methylamine) | 65°C | 5 minutes | [5] |
| Pac | 0.05 M K2CO3 in Methanol | Room Temperature | 4 hours | [7][8] |
| Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | [5][9] | |
| iPr-Pac | 0.05 M K2CO3 in Methanol | Room Temperature | 4 hours | [7][8] |
| Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | [5][9] |
Table 2: Comparative Deprotection Conditions for Guanine Protecting Groups
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving high-quality oligonucleotides. Below are representative protocols for the synthesis of a protected guanosine phosphoramidite and the subsequent deprotection of the synthesized oligonucleotide.
Synthesis of N2-Isobutyryl-2'-Deoxyguanosine-3'-O-Phosphoramidite
This protocol describes the synthesis of the commonly used iBu-protected guanosine phosphoramidite.
-
Protection of the N2-amino group: 2'-Deoxyguanosine is reacted with isobutyric anhydride in the presence of a base such as pyridine to yield N2-isobutyryl-2'-deoxyguanosine.
-
5'-O-DMT protection: The 5'-hydroxyl group is protected by reacting the N2-isobutyryl-2'-deoxyguanosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine.
-
Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine to yield the final phosphoramidite monomer.
-
Purification: The product is purified by silica gel chromatography.
Oligonucleotide Cleavage and Deprotection using AMA
This "UltraFAST" protocol is suitable for oligonucleotides synthesized with dmf-dG or Ac-dG and Ac-dC.[5]
-
Cleavage from Solid Support: The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) for 5 minutes at room temperature.[5]
-
Base and Phosphate Deprotection: The solution containing the cleaved oligonucleotide is heated at 65°C for 5-10 minutes to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.[5][6]
-
Evaporation: The solution is then evaporated to dryness to yield the crude deprotected oligonucleotide.
Ultramild Deprotection with Potassium Carbonate in Methanol
This protocol is designed for oligonucleotides containing highly sensitive modifications, synthesized using Pac- or iPr-Pac-dG.[7][8]
-
Transfer of Solid Support: After synthesis, the solid support is transferred from the synthesis column to a reaction vial.[7]
-
Deprotection: The support is treated with a 0.05 M solution of potassium carbonate in anhydrous methanol for 4 hours at room temperature.[7][8]
-
Neutralization: The solution is neutralized with glacial acetic acid.[7]
-
Desalting and Purification: The oligonucleotide is then desalted and purified using standard procedures.[7]
Visualization of Workflows and Structures
The following diagrams illustrate the chemical structures of the protecting groups and the general workflow for oligonucleotide synthesis and deprotection.
Figure 1: Chemical structures of common guanine protecting groups.
Figure 2: Automated solid-phase oligonucleotide synthesis cycle.
Figure 3: Post-synthesis oligonucleotide deprotection and purification.
Figure 4: A logical guide to selecting the appropriate guanine protecting group.
Conclusion
The selection of a guanine protecting group is a critical decision in oligonucleotide synthesis. For routine synthesis where deprotection time is not a major constraint, the standard isobutyryl (iBu) group remains a robust choice. When faster deprotection is desired, dimethylformamidine (dmf) and acetyl (Ac) protecting groups offer significant advantages, with the caveat that the choice of other base protecting groups (e.g., Ac-dC) must be compatible with the chosen deprotection conditions (e.g., AMA). For the synthesis of oligonucleotides containing sensitive modifications that are incompatible with standard or fast deprotection conditions, the phenoxyacetyl (Pac) and isopropyl-phenoxyacetyl (iPr-Pac) "ultramild" protecting groups are indispensable, allowing for deprotection under very gentle conditions. By carefully considering the nature of the target oligonucleotide and the desired synthesis and deprotection parameters, researchers can select the optimal guanine protecting group to maximize yield, purity, and overall success of their oligonucleotide synthesis endeavors.
References
- 1. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
31P NMR: A Powerful Tool for the Validation of Methylphosphonate Linkages in Oligonucleotide Therapeutics
For researchers, scientists, and drug development professionals, the precise characterization of oligonucleotide therapeutics is paramount. The introduction of methylphosphonate linkages, a modification that enhances nuclease resistance and modulates hybridization properties, necessitates robust analytical methods for their validation. Among the available techniques, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for the unambiguous confirmation and characterization of these critical modifications.
This guide provides a comprehensive comparison of ³¹P NMR with alternative analytical techniques for the validation of methylphosphonate linkage formation. It includes supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting and implementing the most appropriate analytical strategies for their drug development programs.
Quantitative Comparison of Analytical Methods
The choice of analytical technique for validating methylphosphonate linkages depends on a variety of factors, including the specific information required (e.g., identity, purity, diastereomeric ratio), sample throughput, and available instrumentation. While ³¹P NMR offers unparalleled insight into the phosphorus environment, other techniques provide complementary information.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| ³¹P NMR Spectroscopy | Nuclear magnetic resonance of the ³¹P nucleus. | - Unambiguous confirmation of methylphosphonate linkage.- Quantification of methylphosphonate vs. phosphodiester linkages.- Diastereomer (Rp/Sp) resolution and quantification. | - Non-destructive.- Provides detailed structural information about the phosphorus environment.- Inherently quantitative. | - Lower sensitivity compared to MS.- Can have lower resolution for complex mixtures of long oligonucleotides. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Measurement of the mass-to-charge ratio of ionized molecules. | - Confirmation of the overall molecular weight of the oligonucleotide, consistent with the presence of methylphosphonate linkages. | - High sensitivity.- High throughput. | - Does not directly probe the phosphorus linkage.- Diastereomers are indistinguishable. |
| Enzymatic Digestion followed by LC-MS | Enzymatic cleavage of the oligonucleotide into smaller fragments or individual nucleosides, followed by separation and mass analysis. | - Sequence verification.- Localization of the methylphosphonate modification. | - Provides sequence context.- High sensitivity and specificity for digested products. | - Indirect method for linkage validation.- Requires specific enzymes and careful optimization.- Can be destructive to the sample. |
| Capillary Electrophoresis (CE) | Separation of molecules based on their electrophoretic mobility in a capillary. | - Purity assessment.- Separation of failure sequences. | - High resolution for size-based separations.- Low sample consumption. | - Limited utility for direct confirmation of methylphosphonate linkages.- Diastereomer separation can be challenging. |
Experimental Data: ³¹P NMR Chemical Shifts
A key advantage of ³¹P NMR is its ability to distinguish between the diastereomers (Rp and Sp) that arise from the chiral phosphorus center in methylphosphonate linkages. The chemical shifts of these diastereomers are distinct, allowing for their quantification.
| Linkage Type | Diastereomer | Typical ³¹P Chemical Shift (ppm) |
| Methylphosphonate | Rp | ~31-33 |
| Methylphosphonate | Sp | ~31-33 |
| Phosphodiester | - | ~0 |
Note: The exact chemical shifts can vary depending on the adjacent nucleobases, solvent, and temperature.
Experimental Protocol: ³¹P NMR for Methylphosphonate Linkage Validation
This protocol provides a general framework for the analysis of oligonucleotides containing methylphosphonate linkages by ³¹P NMR.
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified oligonucleotide in 500 µL of a suitable deuterated buffer (e.g., 100 mM sodium phosphate, pH 7.0, in D₂O).
-
Add an internal standard for quantification if required (e.g., trimethyl phosphate at a known concentration).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ³¹P NMR spectra on a spectrometer with a proton-decoupling channel (e.g., 400 MHz or higher).
-
Use a standard one-pulse experiment with proton decoupling.
-
Key acquisition parameters to optimize include:
-
Pulse Width: Calibrate for a 90° pulse.
-
Relaxation Delay (d1): Set to 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for accurate quantification (typically 2-5 seconds).
-
Number of Scans: Dependent on the sample concentration, typically ranging from 128 to 1024 scans for adequate signal-to-noise.
-
Spectral Width: A range of -10 to 40 ppm is usually sufficient to cover both phosphodiester and methylphosphonate signals.
-
Reference: Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).
-
3. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform baseline correction.
-
Integrate the signals corresponding to the phosphodiester and the Rp and Sp methylphosphonate linkages.
-
Calculate the percentage of methylphosphonate linkages and the diastereomeric ratio from the integral values.
Workflow and Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
A Comparative Guide: Biological Activity of Methylphosphonate vs. Unmodified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide-based therapeutics, the choice of backbone chemistry is a critical determinant of in vivo efficacy and overall performance. While unmodified phosphodiester oligonucleotides represent the native state of nucleic acids, their susceptibility to nuclease degradation has driven the development of various chemical modifications. Among the earliest and most studied of these are the methylphosphonate (MP) oligonucleotides. This guide provides an objective comparison of the biological activities of methylphosphonate oligonucleotides and their unmodified counterparts, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their therapeutic and research applications.
Key Performance Characteristics at a Glance
Methylphosphonate oligonucleotides exhibit a distinct biological profile compared to unmodified oligonucleotides, primarily characterized by enhanced nuclease resistance and a different mechanism of action. Here, we summarize the pivotal differences in their performance.
| Feature | Methylphosphonate Oligonucleotides | Unmodified Oligonucleotides |
| Nuclease Resistance | High resistance to both endonucleases and exonucleases.[1] | Rapidly degraded by cellular nucleases.[1] |
| Cellular Uptake | Lower cellular uptake compared to unmodified and phosphorothioate oligonucleotides.[2] The uptake mechanism is thought to be via fluid phase or adsorptive endocytosis.[3][4] | Higher cellular uptake than methylphosphonate-modified oligonucleotides, but still faces challenges.[2] Uptake can be competitively inhibited, suggesting a receptor-mediated pathway.[3][4] |
| Mechanism of Action | Primarily act as steric blockers of translation or splicing.[5][6] | Can act as steric blockers, but their primary antisense mechanism relies on RNase H-mediated cleavage of the target mRNA. |
| RNase H Activation | Generally do not activate RNase H, especially with a high degree of modification.[1] Chimeric constructs with phosphodiester gaps may show some activity.[7] | Efficiently activate RNase H upon hybridization with a target RNA molecule.[1] |
| Toxicity | Generally considered to have low toxicity, but specific data is limited and can be sequence-dependent. | Low intrinsic toxicity, but off-target effects can occur. |
In-Depth Analysis of Biological Performance
Nuclease Resistance: A Clear Advantage for Methylphosphonate Oligonucleotides
Unmodified oligonucleotides are rapidly broken down by nucleases present in serum and within cells, severely limiting their therapeutic potential. The methylphosphonate modification, which replaces a non-bridging oxygen atom in the phosphate backbone with a methyl group, confers significant resistance to nuclease degradation.
Experimental Data Summary:
| Oligonucleotide Type | Cell Extract | Incubation Time | Degradation |
| Methylphosphonate (alternating) | HeLa cell nuclear extract | 70 minutes | No detectable degradation[1] |
| Unmodified (phosphodiester) | HeLa cell nuclear extract | < 70 minutes | Rapidly degraded[1] |
| 2'-deoxy alternating RP MP/DE | Fetal calf serum | Not specified | 25- to 300-fold more resistant than unmodified[8] |
Experimental Protocol: Nuclease Stability Assay
A common method to assess nuclease stability involves incubating the oligonucleotide in a biologically relevant medium followed by analysis of its integrity over time.
-
Preparation of Nuclease Source: A crude nuclear extract from HeLa cells is prepared to provide a source of cellular nucleases.[1]
-
Incubation: The methylphosphonate-modified and unmodified oligonucleotides are incubated in the HeLa cell nuclear extract at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 70 minutes).
-
Analysis: The integrity of the oligonucleotides in each aliquot is analyzed by polyacrylamide gel electrophoresis (PAGE) and autoradiography (if radiolabeled) or by high-performance liquid chromatography (HPLC).[8]
-
Quantification: The amount of full-length oligonucleotide remaining at each time point is quantified to determine the rate of degradation and the half-life.
Cellular Uptake: A Complex and Contrasting Picture
The cellular uptake of oligonucleotides is a critical step for their biological activity. The neutral charge of the methylphosphonate backbone was initially thought to enhance passive diffusion across cell membranes. However, studies have revealed a more complex mechanism and generally lower uptake efficiency compared to their charged counterparts.
Experimental Data Summary:
A study comparing fluorescein-labeled oligonucleotides in mouse spleen cells showed the following trend in cellular binding and uptake: Phosphorothioate > Unmodified (Phosphodiester) > Methylphosphonate-Phosphodiester (mixed backbone).[2]
Experimental Protocol: Cellular Uptake Assay
Fluorescence-based methods are commonly employed to quantify the cellular uptake of labeled oligonucleotides.
-
Oligonucleotide Labeling: Unmodified and methylphosphonate oligonucleotides are synthesized with a fluorescent label, such as fluorescein isothiocyanate (FITC) or rhodamine.[2][3]
-
Cell Culture: A suitable cell line (e.g., HeLa, mouse spleen cells) is cultured to a desired confluency.[2][3]
-
Incubation: The cells are incubated with the fluorescently labeled oligonucleotides at a specific concentration and for various time points at 37°C.
-
Washing: After incubation, the cells are thoroughly washed to remove any oligonucleotides that are not internalized.
-
Analysis: The amount of internalized oligonucleotide is quantified using methods such as:
Mechanism of Action: Steric Blockade vs. RNase H-Mediated Degradation
The primary mechanism by which antisense oligonucleotides inhibit gene expression is either by steric hindrance of cellular processes like translation or splicing, or by recruiting RNase H to degrade the target mRNA. Methylphosphonate and unmodified oligonucleotides predominantly utilize different pathways.
Antisense Mechanisms
Unmodified DNA oligonucleotides, when bound to a complementary mRNA sequence, create a DNA-RNA hybrid that is a substrate for RNase H. This enzyme then cleaves the mRNA, leading to a reduction in protein expression. In contrast, the methylphosphonate modification renders the oligonucleotide resistant to RNase H cleavage.[1] Therefore, methylphosphonate oligonucleotides primarily function as steric blockers . They physically obstruct the binding of ribosomes to the mRNA, thereby inhibiting translation, or interfere with the binding of splicing factors to pre-mRNA, altering the splicing pattern.[5][6]
Experimental Protocol: In Vitro Translation Inhibition Assay
This assay assesses the ability of an antisense oligonucleotide to inhibit the translation of a target mRNA in a cell-free system.
-
System Components: A rabbit reticulocyte lysate system is commonly used, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).
-
Target mRNA: A specific mRNA transcript (e.g., luciferase mRNA) is used as the template for translation.
-
Incubation: The target mRNA is incubated with the methylphosphonate or unmodified antisense oligonucleotide.
-
Translation Reaction: The rabbit reticulocyte lysate and radiolabeled amino acids (e.g., [35S]methionine) are added to initiate translation.
-
Analysis: The newly synthesized proteins are separated by SDS-PAGE, and the amount of radiolabeled protein is quantified by autoradiography or phosphorimaging. A reduction in the protein product in the presence of the antisense oligonucleotide indicates inhibition of translation.
Experimental Protocol: RNase H Cleavage Assay
This assay determines whether an oligonucleotide can induce RNase H-mediated cleavage of a target RNA.
-
Substrate Preparation: A target RNA molecule (e.g., a specific pre-mRNA) is hybridized with the complementary methylphosphonate or unmodified oligonucleotide to form an RNA/DNA duplex.[1]
-
Enzyme Reaction: The duplex is incubated with a source of RNase H (e.g., from E. coli or HeLa cell nuclear extract) in a suitable buffer.[1]
-
Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography (if the RNA is radiolabeled). The appearance of cleavage products indicates that the oligonucleotide is capable of activating RNase H.[1]
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the key signaling pathways and experimental workflows.
References
- 1. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cellular binding and uptake of antisense phosphodiester, phosphorothioate, and mixed phosphorothioate and methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of survivin by 2′-O-methyl phosphorothioate-modified steric-blocking antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Phosphonamidite Reagents for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the selection of phosphonamidite reagents is a critical decision that directly impacts the yield, purity, and ultimately, the success of synthetic oligonucleotides for therapeutic and diagnostic applications. This guide provides an objective comparison of different phosphonamidite reagents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your specific needs.
Phosphoramidite chemistry remains the gold standard for the chemical synthesis of DNA and RNA due to its high efficiency and amenability to automation. The core of this methodology lies in the sequential coupling of nucleoside phosphoramidite monomers to a growing oligonucleotide chain on a solid support.[1][2] The performance of these reagents is paramount, with coupling efficiency being the most critical factor influencing the overall yield of the full-length oligonucleotide product.[3] Even a minor decrease in coupling efficiency can lead to a substantial reduction in the final product, particularly for longer oligonucleotides.[3][4]
Standard vs. Modified Phosphonamidite Reagents: A Performance Overview
The most commonly utilized phosphonamidites are those for the standard DNA (dA, dG, dC, T) and RNA (A, G, C, U) nucleosides. However, a vast array of modified phosphonamidites are available to introduce specific functionalities into oligonucleotides, such as fluorescent labels, amino linkers for conjugation, and modified backbones for therapeutic applications.[5][6][7]
Key Performance Metrics:
-
Coupling Efficiency: The percentage of successful coupling reactions in each synthesis cycle. This is the most critical performance indicator.
-
Reagent Stability: The stability of the phosphoramidite in solution on the synthesizer and its thermal stability.[8][9] Degradation can lead to lower coupling efficiencies and the introduction of impurities.[9]
-
Final Oligonucleotide Yield: The overall amount of full-length oligonucleotide obtained after synthesis and purification.
-
Purity of Final Product: The percentage of the desired full-length oligonucleotide in the final product, free from truncated sequences or other impurities.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of different phosphonamidite reagents.
| Table 1: Impact of Coupling Efficiency on Theoretical Final Yield of a 50-mer Oligonucleotide | |
| Average Stepwise Coupling Efficiency (%) | Theoretical Final Yield of Full-Length Product (%) |
| 99.5 | ~78 |
| 98.5 | ~52 |
| Data sourced from BenchChem[3] |
| Table 2: Purity Assessment of Standard DNA Phosphoramidites by 31P NMR | |||
| Phosphoramidite | Main Peak (% Area) | P(III) Impurities (%) | P(V) Impurities (%) |
| dG | 99.57 | ND | 0.43 |
| T | 99.57 | ND | 0.43 |
| A | 99.78 | ND | 0.22 |
| dC | 99.19 | ND | 0.81 |
| 5-Me dC | 99.61 | ND | 0.40 |
| ND: Not Detected. Data sourced from US Pharmacopeia (USP)[11] |
| Table 3: Comparison of Capping Efficiency | ||
| Capping Method | Activator in Cap B | Capping Efficiency (%) |
| Standard Acetic Anhydride | 10% N-Methylimidazole | 90 |
| Standard Acetic Anhydride | 16% N-Methylimidazole | 97 |
| UniCap Phosphoramidite | - | ~99 |
| Data sourced from Glen Research[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of phosphonamidite reagent performance.
Protocol 1: Determination of Phosphoramidite Purity by ³¹P NMR Spectroscopy
Objective: To assess the purity of phosphonamidite reagents by quantifying the main P(III) species and detecting P(V) impurities (oxidized phosphoramidites).[11]
Materials:
-
Phosphoramidite sample
-
Anhydrous acetonitrile or deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Prepare a solution of the phosphoramidite sample in anhydrous acetonitrile or CDCl₃ at a concentration of approximately 1.0 mg/mL.[11]
-
Transfer the solution to an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum.[13] The main phosphoramidite signal, typically appearing as two diastereomeric peaks, resonates in the region of 140-155 ppm.[13]
-
P(V) impurities, such as the corresponding H-phosphonate, are typically observed in the region of -25 to 99 ppm.[11]
-
Calculate the purity by integrating the peak area of the main P(III) signals relative to the total peak area of all phosphorus-containing species.[11]
Protocol 2: In-House Comparison of Coupling Efficiency using the Trityl Cation Assay
Objective: To determine and compare the average stepwise coupling efficiency of phosphoramidites from different sources or of different types.[3][14]
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Phosphoramidite reagents to be tested
-
All other necessary reagents for oligonucleotide synthesis (activator, capping solution, oxidizing solution, deblocking solution)
-
Anhydrous acetonitrile
-
UV-Vis spectrophotometer (often integrated into the synthesizer)
Procedure:
-
Synthesizer Preparation: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.[3]
-
Sequence Synthesis: Program the synthesizer to synthesize a homopolymer sequence (e.g., T20) for each phosphoramidite being tested. It is critical to maintain identical synthesis parameters (scale, cycle times, etc.) for all runs.[3]
-
Trityl Cation Monitoring: The synthesizer's integrated UV-Vis spectrophotometer measures the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. The intensity of the orange-colored cation is proportional to the number of successfully coupled molecules in the preceding cycle.[3][15]
-
Data Collection: Record the absorbance values for each deblocking step throughout the synthesis.[3]
-
Calculation of Coupling Efficiency:
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) illustrate the fundamental workflows in phosphoramidite chemistry.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Logical workflow for the comparative evaluation of phosphonamidite reagents.
Conclusion
The choice of phosphonamidite reagents has profound implications for the efficiency of oligonucleotide synthesis and the quality of the final product. While standard phosphoramidites for natural nucleosides generally exhibit high coupling efficiencies, the performance of modified phosphoramidites can vary. Factors such as the purity of the reagent, its stability in solution, and the optimization of synthesis cycle parameters are all critical for achieving high yields of pure oligonucleotides.[3][9] For applications in therapeutics and diagnostics, where purity and consistency are non-negotiable, a thorough in-house evaluation of phosphonamidite reagents using standardized protocols is strongly recommended. This guide provides the foundational information and methodologies to empower researchers to make informed decisions in the selection of these vital chemical building blocks.
References
- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. idtdna.com [idtdna.com]
- 5. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.entegris.com [blog.entegris.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. usp.org [usp.org]
- 12. glenresearch.com [glenresearch.com]
- 13. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Safety Operating Guide
Proper Disposal of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of 5'-DMTr-dG(iBu)-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area.[1] Always wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and tightly fitting safety goggles with side-shields.[1] Fire- and flame-resistant clothing is also recommended.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] In case of a spill, prevent further leakage if it is safe to do so and do not allow the chemical to enter drains.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that avoids environmental contamination.[1] Do not discharge this chemical into sewer systems.[1]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in suitable, closed containers that are properly labeled for disposal.[1]
-
-
Storage Pending Disposal:
-
Store the sealed waste containers in a designated, safe area away from ignition sources.[1]
-
-
Arrangement for Professional Disposal:
-
The primary method for disposal is through a licensed chemical destruction plant.[1]
-
Alternatively, controlled incineration with flue gas scrubbing is a suitable method.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to coordinate the collection and disposal by a licensed waste management contractor.
-
-
Container Decontamination and Disposal:
-
Empty containers can be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
Combustible packaging materials may also be disposed of via controlled incineration with flue gas scrubbing.[1]
-
Quantitative Data
No specific quantitative data regarding disposal limits or concentrations were found in the provided safety data sheets. Disposal regulations are typically governed by local, state, and federal guidelines. Please consult your local authorities and institutional EHS office for specific quantitative limits that may apply.
Experimental Protocols
The disposal procedures outlined above are based on safety data sheet recommendations and do not involve experimental protocols.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5'-DMTr-dG(iBu)-Methyl Phosphonamidite
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5'-DMTr-dG(iBu)-Methyl phosphonamidite (CAS No. 115131-08-3), a key reagent in oligonucleotide synthesis.[1][2] Adherence to these procedures is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Safety Summary
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure. All personnel must be trained in the proper use, removal, and disposal of PPE.[4] The following table summarizes the required equipment.
| Protection Type | Specification | Rationale & Source(s) |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Conforms to EN 166 (EU) or NIOSH (US) standards to prevent splashes and dust from reaching the eyes.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Handle with gloves inspected prior to use. Must satisfy EU Directive 89/686/EEC and EN 374.[2][4] |
| Body Protection | Fire/flame resistant and impervious lab coat or gown. | Protects skin and clothing from chemical contact and potential fire hazards.[2] |
| Respiratory Protection | NIOSH-approved full-face respirator or dust mask. | Use if exposure limits are exceeded, irritation is experienced, or when dust inhalation is possible.[2][3][5] |
Operational and Handling Protocol
Storage:
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Recommended storage temperature is refrigerated (2-8°C) or frozen (-20°C).[3][5][6]
-
Protect the material from moisture and sunlight.[3]
-
Store separately from incompatible materials and foodstuffs.[2]
Handling:
-
Preparation: Ensure a well-ventilated laboratory space, preferably a fume hood, is used for handling.[2][7] Confirm that emergency exits and spill cleanup materials are accessible.[2]
-
Equipment: Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
Procedure: Avoid all direct contact with the chemical.[3] Avoid the formation of dust during handling.[2]
-
Post-Handling: Wash hands thoroughly after handling.[2] Contaminated clothing should be removed immediately and washed before reuse.[3][5]
Spill and Emergency Procedures
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
-
Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area with soap and plenty of water. Consult a doctor if symptoms occur.[2][3]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and call a Poison Control Center or doctor immediately.[2]
Spill Cleanup:
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[2]
-
Ventilate & Secure: Ensure adequate ventilation and remove all sources of ignition.[2]
-
Containment: Wear full PPE, including respiratory protection. Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Cleanup: Sweep up the bulk of the material.[3] Collect the material with spark-proof tools and place it in a suitable, closed container for disposal.[2] Wipe the area with a damp towel to finish.[3]
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local regulations.[3]
-
Chemical Waste: The chemical should be kept in suitable, closed containers for disposal.[2] Adhered or collected material from spills should be promptly disposed of as chemical waste.[2]
-
Contaminated Materials: Used PPE, culture dishes, and other devices contaminated with the phosphonamidite or resulting synthetic nucleic acids should be treated as regulated waste.[8]
-
Oligonucleotide Waste: As this product is used for synthesizing nucleic acids, the resulting waste may be classified as Recombinant or Synthetic Nucleic Acid Molecule (rDNA) waste. This waste must be decontaminated, often by autoclaving or chemical inactivation (e.g., with a 10% bleach solution), before final disposal as regulated medical waste.[8]
Workflow for Safe Handling and Emergency Response
Caption: Workflow for handling this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. targetmol.com [targetmol.com]
- 3. glenresearch.com [glenresearch.com]
- 4. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. 5�-DMTr-dG(iBu)-Methyl phosphonamidite, 115131-08-3 | BroadPharm [broadpharm.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. med.nyu.edu [med.nyu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
